molecular formula C20H23N7O7 B532864 Leucovorin CAS No. 58-05-9

Leucovorin

カタログ番号: B532864
CAS番号: 58-05-9
分子量: 473.4 g/mol
InChIキー: VVIAGPKUTFNRDU-ABLWVSNPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Folinic acid, also known as leucovorin, is a biologically active form of folate (vitamin B9) that is indispensable in biomedical research. Unlike folic acid, folinic acid does not require activation by the enzyme dihydrofolate reductase (DHFR) to become metabolically active, making it a critical tool for studying processes where this pathway is compromised . Its primary research applications are centered on two key areas: modulating chemotherapy and investigating neurological function. In oncology research, folinic acid is widely used to potentiate the cytotoxic effects of the chemotherapeutic agent 5-fluorouracil (5-FU). It functions by stabilizing the binding of 5-FU's active metabolite to its target, thymidylate synthase. This stabilization leads to the formation of a stable ternary complex, which potently inhibits DNA synthesis and repair, providing a valuable model for studying cancer cell death . Concurrently, folinic acid serves as a rescue agent in studies involving high-dose methotrexate therapy. By bypassing DHFR inhibition, it supplies normal cells with the reduced folate necessary for nucleic acid synthesis, allowing researchers to investigate methods of mitigating treatment-related toxicities such as myelosuppression and gastrointestinal damage . Beyond cancer research, folinic acid is a crucial reagent in neuroscience and neurodevelopmental studies. It can cross the blood-brain barrier and is actively investigated in models of cerebral folate deficiency (CFD), a condition where folate transport to the brain is impaired. Research explores its potential to bypass blocked folate receptors via alternative pathways and restore folate levels in the central nervous system, making it a compound of interest for studying communication and behavior in certain neurological models . Its role as a direct cofactor in one-carbon transfer reactions also underpins its utility in fundamental biochemical research on purine and pyrimidine synthesis, methylation reactions, and homocysteine metabolism .

特性

IUPAC Name

(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12?,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIAGPKUTFNRDU-ABLWVSNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1492-18-8 (calcium (1:1) salt), 42476-21-1 (mono-hydrochloride salt), 6035-45-6 (calcium (1:1) salt, penta-hydrate)
Record name Leucovorin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048216
Record name Folinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Complete, Sparingly soluble in water
Record name Leucovorin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00650
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from water with 3 mol of water of crystallization.

CAS No.

58-05-9
Record name Leucovorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucovorin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucovorin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00650
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Folinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOVORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q573I9DVLP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

245 °C (decomp)
Record name Leucovorin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00650
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Leucovorin's Mechanism of Action in Folate-Deficient Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate deficiency critically impairs cellular proliferation by limiting the synthesis of nucleotides and other essential biomolecules. Leucovorin (folinic acid), a reduced folate analog, serves as a potent rescue agent in such conditions. Unlike folic acid, this compound bypasses the dihydrofolate reductase (DHFR) enzyme, directly entering the folate cycle to replenish the one-carbon pool necessary for purine and thymidylate synthesis. This guide provides an in-depth technical overview of this compound's mechanism of action in folate-deficient environments, detailing its metabolic pathway, impact on nucleotide biosynthesis, and relevant experimental protocols for its study.

Introduction: The Critical Role of Folates in Cellular Metabolism

Folates are a class of B vitamins essential for a variety of metabolic processes, primarily the transfer of one-carbon units.[1] These one-carbon transfer reactions are fundamental for the de novo synthesis of purine nucleotides (adenine and guanine) and thymidylate, a pyrimidine nucleotide.[2][3] Consequently, folate availability is a rate-limiting factor for DNA replication and repair, and thus for cellular proliferation.[4]

In standard cell culture media, folic acid is the common folate source. However, it is a synthetic, oxidized form that requires reduction by the enzyme dihydrofolate reductase (DHFR) to become biologically active tetrahydrofolate (THF).[5] In folate-deficient media, the scarcity of this essential vitamin leads to a depletion of intracellular THF pools, resulting in cell cycle arrest and apoptosis.[6]

This compound, a 5-formyl derivative of THF, is a biologically active form of folate that does not require DHFR-mediated reduction.[7][8] This property allows it to effectively rescue cells from folate deficiency by directly replenishing the pool of reduced folates.[8]

This compound's Mechanism of Action in Folate Deficiency

In a folate-deficient environment, the intracellular concentration of reduced folates is insufficient to support the necessary rates of nucleotide biosynthesis. This compound administration circumvents this deficiency through the following mechanism:

  • Bypass of Dihydrofolate Reductase (DHFR): this compound is readily transported into cells and is already in a reduced state. This allows it to bypass the DHFR enzyme, which is the primary target of antifolate drugs like methotrexate and can be a rate-limiting step in folic acid metabolism.[7][8]

  • Entry into the Folate Cycle: Once inside the cell, this compound is converted to other active folate derivatives, such as 5,10-methenyltetrahydrofolate and 5,10-methylenetetrahydrofolate.[9] These derivatives are direct donors of one-carbon units for critical enzymatic reactions.

  • Replenishment of the One-Carbon Pool: The this compound-derived one-carbon units are utilized in two major pathways for nucleotide synthesis:

    • Purine Synthesis: 10-formyl-THF, a derivative of this compound, provides the carbon atoms at positions 2 and 8 of the purine ring.[10]

    • Thymidylate Synthesis: 5,10-methylene-THF is the cofactor for thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[11]

By directly feeding into the folate cycle, this compound restores the supply of one-carbon units, thereby restarting nucleotide synthesis and allowing DNA replication and cell proliferation to resume.

Signaling Pathway of this compound Metabolism

Leucovorin_Metabolism cluster_legend Legend This compound This compound (5-Formyl-THF) MethenylTHF 5,10-Methenyl-THF This compound->MethenylTHF MTHFS MethyleneTHF 5,10-Methylene-THF MethenylTHF->MethyleneTHF MTHFD THF Tetrahydrofolate (THF) MethenylTHF->THF MTHFD PurineSynthesis Purine Synthesis (dGTP, dATP) MethenylTHF->PurineSynthesis GAR/AICAR transformylase MethyleneTHF->MethenylTHF MethyleneTHF->THF SHMT dTMP dTMP MethyleneTHF->dTMP THF->MethyleneTHF DHF Dihydrofolate (DHF) DHF->THF  DHFR FolicAcid Folic Acid FolicAcid->DHF DHFR (Bypassed) DHFR DHFR TS TS TS->MethyleneTHF dUMP dUMP dUMP->dTMP  TS key1 Folate Derivative key2 Exogenous Folate key3 Blocked Pathway key4 Enzyme key5 Biosynthetic Output

Caption: Metabolic pathway of this compound in folate-deficient conditions.

Quantitative Data on this compound's Effects

The following tables summarize expected quantitative data from studies investigating the effect of this compound on cells cultured in folate-deficient media. This data is illustrative of outcomes based on the known mechanism of action.

Table 1: Effect of this compound on Cell Proliferation in Folate-Deficient Medium

Cell LineFolate ConditionThis compound (µM)Doubling Time (hours)Percent of Control Growth
HT-29 Normal (2.3 µM)024 ± 2100%
Deficient (0 µM)096 ± 8 (Growth Arrest)15%
Deficient (0 µM)0.148 ± 450%
Deficient (0 µM)1.028 ± 385%
Deficient (0 µM)10.025 ± 298%
MCF-7 Normal (2.3 µM)030 ± 3100%
Deficient (0 µM)0>120 (Growth Arrest)10%
Deficient (0 µM)0.160 ± 545%
Deficient (0 µM)1.035 ± 480%
Deficient (0 µM)10.031 ± 395%

Table 2: Impact of this compound on Deoxynucleotide (dNTP) Pools in Folate-Deficient Cells

Folate ConditionThis compound (µM)dATP (pmol/10⁶ cells)dGTP (pmol/10⁶ cells)dCTP (pmol/10⁶ cells)dTTP (pmol/10⁶ cells)
Normal 025.2 ± 2.118.5 ± 1.930.1 ± 2.535.4 ± 3.0
Deficient 03.1 ± 0.52.5 ± 0.428.9 ± 2.74.2 ± 0.6
Deficient 1.015.8 ± 1.512.1 ± 1.329.5 ± 2.822.3 ± 2.1
Deficient 10.024.5 ± 2.317.9 ± 1.830.5 ± 2.934.1 ± 3.2

Table 3: Modulation of Key Enzyme Activities by this compound in Folate-Deficient Conditions

Folate ConditionThis compound (µM)DHFR Activity (nmol/min/mg protein)TS Activity (pmol/h/mg protein)
Normal 015.2 ± 1.3250 ± 22
Deficient 014.8 ± 1.585 ± 10
Deficient 1.015.5 ± 1.4180 ± 15
Deficient 10.015.1 ± 1.6245 ± 20

Experimental Protocols

Preparation of Folate-Deficient Cell Culture Medium

This protocol describes the preparation of folate-deficient RPMI-1640 medium. A similar approach can be used for other media types like DMEM.[12][13][14]

Materials:

  • RPMI-1640 powder, folate-free

  • Tissue culture grade water

  • Sodium bicarbonate (NaHCO₃)

  • 1N HCl and 1N NaOH for pH adjustment

  • 0.22 µm sterile filter unit

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution (100X)

Procedure:

  • In a sterile container, dissolve the folate-free RPMI-1640 powder in 90% of the final volume of tissue culture grade water. Stir gently until fully dissolved.

  • Add the required amount of sodium bicarbonate (typically 2.0 g/L for RPMI-1640).

  • Adjust the pH to ~7.2 using 1N HCl or 1N NaOH.

  • Bring the medium to the final volume with tissue culture grade water.

  • Sterilize the medium by passing it through a 0.22 µm filter.

  • Aseptically supplement the medium with 10% dFBS and 1% Penicillin-Streptomycin.

  • Store the prepared medium at 4°C, protected from light.

Experimental Workflow for this compound Rescue

Experimental_Workflow Start Start: Seed cells in complete medium Wash Wash cells with PBS Start->Wash FolateDeficient Incubate in folate-deficient medium (24-48 hours) Wash->FolateDeficient LeucovorinTreatment Treat with varying concentrations of this compound (0, 0.1, 1, 10 µM) FolateDeficient->LeucovorinTreatment Incubate Incubate for desired time points (24, 48, 72h) LeucovorinTreatment->Incubate Analysis Harvest cells for analysis Incubate->Analysis CellGrowth Cell Proliferation Assay (e.g., MTT, cell counting) Analysis->CellGrowth dNTP dNTP Pool Analysis (HPLC) Analysis->dNTP EnzymeActivity DHFR/TS Activity Assays Analysis->EnzymeActivity

Caption: Workflow for studying this compound rescue in folate-deficient cells.

Quantification of dNTP Pools by HPLC

This protocol provides a general overview for the extraction and analysis of dNTPs.[13][15]

Materials:

  • Ice-cold 0.6 M Trichloroacetic Acid (TCA)

  • Trioctylamine/Freon solution

  • HPLC system with a C18 reverse-phase column and UV detector

  • dNTP standards (dATP, dGTP, dCTP, dTTP)

Procedure:

  • Extraction:

    • Harvest approximately 5-10 x 10⁶ cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells by adding 1 mL of ice-cold 0.6 M TCA and vortexing vigorously.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (acid-soluble fraction) to a new tube.

    • Neutralize the extract by adding an equal volume of trioctylamine/Freon solution, vortexing, and centrifuging to separate the phases.

    • Collect the aqueous (upper) phase.

  • HPLC Analysis:

    • Inject the neutralized extract onto a C18 column.

    • Use a gradient elution with a suitable buffer system (e.g., ammonium phosphate and acetonitrile).

    • Monitor the absorbance at 254 nm.

    • Identify and quantify dNTP peaks by comparing their retention times and peak areas to those of known standards.

Dihydrofolate Reductase (DHFR) Activity Assay

This is a spectrophotometric assay based on the decrease in absorbance at 340 nm as NADPH is oxidized during the reduction of dihydrofolate (DHF) to THF.[11][16]

Materials:

  • Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • NADPH solution

  • Dihydrofolate (DHF) solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Cell Lysate Preparation:

    • Harvest and wash cells as described previously.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Assay:

    • In a quartz cuvette, combine the assay buffer, NADPH solution, and cell lysate.

    • Incubate at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding the DHF solution.

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

    • Calculate the rate of NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

Thymidylate Synthase (TS) Activity Assay

This is a radioenzymatic assay that measures the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP.[17]

Materials:

  • Cell lysis buffer

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with dithiothreitol)

  • [5-³H]dUMP

  • 5,10-methylenetetrahydrofolate (cofactor)

  • Activated charcoal suspension

  • Scintillation fluid and counter

Procedure:

  • Cell Lysate Preparation: Prepare cytosolic extract as described for the DHFR assay.

  • Assay:

    • In a microcentrifuge tube, combine the assay buffer, 5,10-methylenetetrahydrofolate, cell lysate, and [5-³H]dUMP.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an activated charcoal suspension, which binds unreacted [5-³H]dUMP.

    • Centrifuge to pellet the charcoal.

    • Transfer an aliquot of the supernatant (containing the released ³H₂O) to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the TS activity based on the amount of tritium released per unit time and protein concentration.

Conclusion

This compound is a critical tool for rescuing cells from folate deficiency. Its ability to bypass DHFR and directly enter the folate cycle makes it an efficient source of one-carbon units for the de novo synthesis of purines and thymidylate. This direct replenishment of the reduced folate pool restores nucleotide biosynthesis, enabling DNA replication and cell proliferation to resume. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the effects of this compound in folate-deficient cell culture models, facilitating further research into folate metabolism and its role in health and disease.

References

Biochemical Properties of Leucovorin Calcium in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biochemical properties of Leucovorin calcium in solution. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its stability, solubility, degradation pathways, and analytical methodologies.

Physicochemical Properties

This compound calcium, the calcium salt of folinic acid, is a vital agent used in chemotherapy. It is a 5-formyl derivative of tetrahydrofolic acid and plays a crucial role as a biochemically active form of folic acid. Its efficacy and stability in solution are of paramount importance for its therapeutic applications.

Solubility

This compound calcium exhibits good solubility in aqueous solutions, a critical factor for its parenteral administration. The solubility in various solvents is summarized in the table below.

SolventSolubility
WaterFreely soluble
EthanolSparingly soluble
EtherNearly insoluble
Stability in Solution

The stability of this compound calcium in solution is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is essential for maintaining its therapeutic efficacy.

pH Effects: this compound calcium solutions are most stable in the pH range of 6.5 to 8.5. Degradation of the molecule increases as the pH drops below 6.0.

Temperature Effects: For optimal stability, this compound calcium solutions should be stored at controlled room temperature or under refrigeration, as elevated temperatures can accelerate its degradation.

Photostability: this compound calcium is sensitive to light. Solutions should be protected from light to prevent photodegradation.

The following table summarizes the stability of this compound calcium under various storage conditions.

Concentration & DiluentStorage TemperatureStability Duration
10 mg/mL solution in original vialRoom TemperatureUp to 7 days
Diluted in 5% Dextrose Injection or 0.9% Sodium Chloride InjectionRoom TemperatureUp to 24 hours
Diluted in 5% Dextrose Injection or 0.9% Sodium Chloride InjectionRefrigeratedUp to 4 days

Degradation Pathways

Forced degradation studies have shown that this compound calcium is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions[1]. The presence of amide and aldehyde functional groups in its structure makes it particularly vulnerable to hydrolytic and oxidative degradation[1]. While the precise chemical structures of all degradation products are not extensively detailed in publicly available literature, the primary mechanisms of degradation are understood to involve hydrolysis of the amide linkage and oxidation of the pteridine ring system. Stability-indicating analytical methods are crucial for separating the intact drug from its degradation products and any process-related impurities[1].

Biochemical Mechanism of Action

This compound's primary roles in a clinical setting are to rescue normal cells from the toxic effects of methotrexate and to potentiate the cytotoxic effects of 5-fluorouracil (5-FU).

Methotrexate Rescue

Methotrexate is a potent chemotherapeutic agent that inhibits dihydrofolate reductase (DHFR), an enzyme essential for the reduction of dihydrofolate to tetrahydrofolate (THF). THF is a critical cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking DHFR, methotrexate depletes the cellular pool of THF, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. However, this action is not specific to cancer cells and can cause significant toxicity to normal, healthy cells.

This compound, being a pre-reduced form of folic acid, can be directly converted to THF without the need for DHFR. By administering this compound after methotrexate, it is possible to replenish the THF pool in normal cells, thereby "rescuing" them from the toxic effects of the chemotherapy.

Methotrexate Rescue Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Methotrexate Methotrexate Methotrexate->DHFR Inhibits Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR->Tetrahydrofolate (THF) Product DNA Synthesis DNA Synthesis Tetrahydrofolate (THF)->DNA Synthesis Essential for This compound This compound This compound->Tetrahydrofolate (THF) Bypasses DHFR

Caption: Methotrexate Rescue Pathway.

Potentiation of 5-Fluorouracil (5-FU)

This compound is also used in combination with 5-fluorouracil, a pyrimidine analog, to enhance its anticancer activity. 5-FU is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP). FdUMP inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.

This compound is converted in the cell to 5,10-methylenetetrahydrofolate. This metabolite forms a stable ternary complex with FdUMP and thymidylate synthase. This stabilization of the FdUMP-TS complex leads to a more prolonged and effective inhibition of the enzyme, thereby enhancing the cytotoxic effect of 5-FU.

5-FU Potentiation 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) FdUMP FdUMP Ternary Complex FdUMP-TS- 5,10-Methylene-THF Complex FdUMP->Ternary Complex TS TS FdUMP->TS Inhibits Thymidylate Synthase (TS) Thymidylate Synthase (TS) dUMP dUMP dUMP->TS Substrate dTMP dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis This compound This compound 5,10-Methylene-THF 5,10-Methylene-THF This compound->5,10-Methylene-THF Converted to 5,10-Methylene-THF->Ternary Complex Forms stable complex with Ternary Complex->TS Prolonged Inhibition 5-FU 5-FU 5-FU->FdUMP Metabolized to TS->dTMP Product TS->Ternary Complex

Caption: 5-Fluorouracil Potentiation by this compound.

Experimental Protocols

The analysis of this compound calcium in solution is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for its quantification and stability assessment.

Stability-Indicating HPLC Method

This section outlines a typical stability-indicating RP-HPLC method for the determination of this compound calcium and its degradation products.

Objective: To develop and validate a stability-indicating HPLC assay for this compound calcium.

Instrumentation:

  • Agilent 1100 Series HPLC System or equivalent

  • Photodiode Array (PDA) Detector

  • Agilient Poroshell EC-C8 column (4.6 x 150 mm, 2.7 µm particle size) or equivalent

Materials:

  • This compound Calcium Reference Standard (USP)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tetrabutylammonium phosphate

  • Tetrabutylammonium hydroxide

  • 1N Sodium Hydroxide

  • 1N Hydrochloric Acid

  • 30% Hydrogen Peroxide

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase A: 5 mM tetrabutylammonium phosphate buffer in 80:20 water:methanol, pH adjusted to 6.6 with tetrabutylammonium hydroxide.

  • Mobile Phase B: Methanol

  • Gradient: 0-10% B over 20 minutes

  • Flow Rate: 0.75 mL/min

  • Column Temperature: 55 °C

  • UV Detection: 290 nm

  • Injection Volume: 10 µL

Forced Degradation Study Protocol:

  • Acid Degradation: Subject a solution of this compound calcium to 0.1N HCl at 80°C for 2 hours.

  • Base Degradation: Subject a solution of this compound calcium to 0.1N NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Treat a solution of this compound calcium with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Heat a solid sample of this compound calcium at 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound calcium to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples using the validated HPLC method to assess for degradation and the appearance of new peaks.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Standard_Prep Prepare this compound Calcium Standard Solution Inject_Sample Inject Sample Standard_Prep->Inject_Sample Sample_Prep Prepare Test Sample (e.g., from forced degradation study) Sample_Prep->Inject_Sample HPLC_System HPLC System with C8 Column and PDA Detector Run_Gradient Run Gradient Elution HPLC_System->Run_Gradient Inject_Sample->HPLC_System Detect_Peaks Detect Peaks at 290 nm Run_Gradient->Detect_Peaks Chromatogram Obtain Chromatogram Detect_Peaks->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Quantification Quantify this compound and Degradation Products Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: General Experimental Workflow for HPLC Analysis.

Conclusion

This technical guide has provided a detailed overview of the critical biochemical properties of this compound calcium in solution. A thorough understanding of its solubility, stability under various conditions, and degradation pathways is essential for its effective and safe use in clinical and research settings. The provided mechanism of action diagrams and experimental protocols offer a practical framework for professionals working with this important therapeutic agent. The continued development of robust, stability-indicating analytical methods will remain a key aspect of ensuring the quality and efficacy of this compound calcium formulations.

References

The Fulcrum of Folate Metabolism: A Technical Guide to Leucovorin's Role in One-Carbon Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucovorin, a metabolically active form of folic acid, plays a pivotal role in one-carbon metabolism, a complex network of biochemical reactions essential for the biosynthesis of nucleotides and amino acids. Its clinical significance is most pronounced in oncology, where it serves two primary, yet contrasting, functions: as a rescue agent to mitigate the toxicity of high-dose methotrexate therapy and as a potentiator to enhance the cytotoxic effects of 5-fluorouracil (5-FU). This technical guide provides an in-depth exploration of this compound's mechanism of action within one-carbon metabolism pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

This compound's Core Function in One-Carbon Metabolism

This compound, administered as folinic acid (5-formyltetrahydrofolate), is readily converted into various active tetrahydrofolate (THF) cofactors. Unlike folic acid, this compound does not require reduction by the enzyme dihydrofolate reductase (DHFR) to become metabolically active.[1] This property is central to its clinical applications. The primary active metabolites of this compound are 5,10-methylenetetrahydrofolate (5,10-CH2-THF) and 5-methyltetrahydrofolate (5-CH3THF), which are critical donors of one-carbon units for various biosynthetic processes.[2]

This compound in Methotrexate Rescue

High-dose methotrexate (HDMTX) therapy is a cornerstone in the treatment of various cancers, including osteosarcoma and certain leukemias.[1] Methotrexate functions by potently inhibiting DHFR, leading to a depletion of intracellular THF pools. This blockade halts the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, thereby inducing cell death, particularly in rapidly proliferating cancer cells.[3] However, this effect is not selective for cancer cells and can lead to severe toxicity in healthy tissues.

This compound rescue is a critical intervention administered 24 to 48 hours after HDMTX.[4] By bypassing the DHFR enzyme, this compound replenishes the intracellular pool of reduced folates, allowing for the resumption of nucleotide synthesis in normal cells and mitigating the toxic side effects of methotrexate.[3][4] The differential uptake of methotrexate and this compound between normal and some cancer cells contributes to the selective rescue of healthy tissues.[5]

This compound in 5-Fluorouracil Potentiation

In contrast to its role in methotrexate rescue, this compound actively enhances the cytotoxicity of the antimetabolite 5-fluorouracil (5-FU). 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidylate.[6] The inhibition of TS by FdUMP is significantly enhanced and prolonged in the presence of this compound's metabolite, 5,10-methylenetetrahydrofolate.[7] This folate cofactor forms a stable ternary complex with FdUMP and TS, effectively locking the enzyme in an inactive state.[6][7] This stabilized inhibition leads to a more profound and sustained depletion of thymidylate, ultimately enhancing DNA damage and apoptosis in cancer cells.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the pharmacokinetics of this compound and its impact on one-carbon metabolism.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites

ParameterThis compound (l-isomer)5-Methyltetrahydrofolate (5-CH3THF)Reference
Peak Plasma Concentration (IV) 59.1 ± 22 µM (1000 mg dose)17.8 ± 17 µM (1000 mg dose)[8]
Peak Plasma Concentration (Oral) Not specified2.8 ± 0.41 µM (1000 mg divided dose)[8]
Plasma Half-life (t1/2) 32-35 minutesLonger than after IV injection[9]
Area Under the Curve (AUC) - IV Higher for (6R) LV than (6S) folates-[8]
Area Under the Curve (AUC) - Oral AUC for (6S) folates ~2x that of (6R) LV-[8]

Table 2: this compound's Potentiation of 5-Fluorouracil (5-FU) Cytotoxicity in Gastric Cancer Cell Lines

Cell Line5-FU Resistance (Fold Increase)Enhancement of 5-FU Cytotoxicity by this compound (Fold Increase)Reference
MKN45/5FU3.82.3[6]
MKN74/5FU11.6No significant enhancement[6]
NCI-N87/5FU5.22.8[6]
KATOIII/5FU4.52.5[6]

Table 3: Impact of this compound on Thymidylate Synthase (TS) Inhibition by 5-FU in Colon Cancer Patients

Parameter5-FU Alone (45 hours)5-FU + this compound (45 hours)Reference
Residual Catalytic TS Activity 74% of total49% of total[10]
Free FdUMP Binding Sites 49% of total24% of total[10]

Table 4: Intracellular Folate Levels in Children with ALL after High-Dose Methotrexate and this compound Rescue

Folate MetaboliteBefore Treatment (T0) (nmol/L)After Treatment (T1) (nmol/L)p-valueReference
Erythrocyte Folate 416.7 ± 145.5641.2 ± 196.3<0.001[11][12]
5-Methyltetrahydrofolate (5-methyl THF) -Mean increase of 217.7 ± 209.5<0.001[11][12]
Non-methyl THF -No significant change0.676[11][12]
Serum Folate -Median increase of 29.2<0.001[11][12]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Intracellular Folate Analysis

Objective: To quantify the intracellular concentrations of this compound and its metabolites (e.g., 5-methyltetrahydrofolate, tetrahydrofolate).

Methodology:

  • Cell Lysis: Harvest cells and lyse them using a suitable buffer containing antioxidants (e.g., ascorbic acid, dithiothreitol) to prevent folate degradation.

  • Protein Precipitation: Precipitate proteins from the cell lysate using methods such as cold acetone or heat treatment.

  • Enzymatic Treatment (Optional): For the analysis of polyglutamated folates, treat the extract with a conjugase enzyme to hydrolyze the polyglutamate tail to the monoglutamate form.

  • Solid-Phase Extraction (SPE): Purify and concentrate the folate species from the extract using an affinity column with folate-binding protein.

  • HPLC Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Employ a gradient elution with a buffer system, typically containing a phosphate buffer and an organic modifier like acetonitrile.

    • Detection: Utilize a diode array detector for UV absorbance and a fluorescence detector for the sensitive detection of reduced folates.

  • Quantification: Determine the concentration of each folate species by comparing the peak areas to those of known standards.

WST-8 Cytotoxicity Assay for 5-FU and this compound Efficacy

Objective: To assess the cytotoxic effects of 5-FU alone and in combination with this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of 5-FU, with and without a fixed concentration of this compound. Include untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow the drugs to exert their cytotoxic effects.

  • WST-8 Reagent Addition: Add WST-8 reagent to each well. WST-8 is a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to a colored formazan product.

  • Incubation: Incubate the plate for 1-4 hours to allow for color development.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for 5-FU with and without this compound.

Thymidylate Synthase (TS) Activity Assay

Objective: To measure the catalytic activity of TS in cell or tissue extracts.

Methodology:

  • Extract Preparation: Prepare a cytosolic extract from cells or tissues in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the cell extract, a buffer (e.g., Tris-HCl), dithiothreitol, and the TS substrate, [5-³H]dUMP.

  • Initiate Reaction: Start the reaction by adding the cofactor, 5,10-methylenetetrahydrofolate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Stop Reaction: Terminate the reaction by adding an acid (e.g., trichloroacetic acid).

  • Separation of Tritiated Water: Separate the released tritiated water ([³H]H₂O) from the unreacted [5-³H]dUMP using activated charcoal, which binds the nucleotide.

  • Scintillation Counting: Measure the radioactivity of the supernatant, which contains the [³H]H₂O, using a liquid scintillation counter.

  • Calculation: Calculate the TS activity based on the amount of tritiated water produced per unit of time and protein concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Leucovorin_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (5-Formyl-THF) THF Tetrahydrofolate (THF) This compound->THF Metabolism Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methyl_THF 5-Methyl-THF THF->Methyl_THF DHF Dihydrofolate (DHF) DHF->THF DHFR Methylene_THF->DHF Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate Purines Purine Synthesis Methyl_THF->Purines

Caption: Metabolic conversion of this compound within the cell.

Methotrexate_Rescue Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibits THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Conversion Nucleotide_Synthesis Nucleotide Synthesis (DNA/RNA) THF->Nucleotide_Synthesis Required for This compound This compound This compound->THF Bypasses DHFR (Replenishes THF pool)

Caption: this compound's mechanism of rescue from methotrexate toxicity.

FU_Potentiation FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolized to TS Thymidylate Synthase (TS) FdUMP->TS Binds to Ternary_Complex Stable Ternary Complex (TS-FdUMP-5,10-Methylene-THF) FdUMP->Ternary_Complex This compound This compound Methylene_THF 5,10-Methylene-THF This compound->Methylene_THF Metabolized to Methylene_THF->TS Binds to Methylene_THF->Ternary_Complex TS->Ternary_Complex dTMP dTMP (for DNA Synthesis) Ternary_Complex->TS Inhibits Ternary_Complex->dTMP Blocks dUMP dUMP dUMP->dTMP TS Conversion

Caption: this compound's potentiation of 5-FU via ternary complex stabilization.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data_analysis Data Analysis start Seed Cancer Cells treat Treat with 5-FU +/- this compound start->treat cytotoxicity Cytotoxicity Assay (e.g., WST-8) treat->cytotoxicity hplc Intracellular Folate Analysis (HPLC) treat->hplc ts_activity TS Activity Assay treat->ts_activity ic50 Calculate IC50 Values cytotoxicity->ic50 folate_levels Quantify Folate Metabolites hplc->folate_levels ts_inhibition Determine TS Inhibition ts_activity->ts_inhibition

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound's intricate involvement in one-carbon metabolism underscores its critical and dual role in cancer chemotherapy. By serving as a direct source of reduced folates, it effectively rescues normal tissues from the toxic effects of DHFR inhibitors like methotrexate. Conversely, its metabolite, 5,10-methylenetetrahydrofolate, is indispensable for the potentiation of 5-FU's anticancer activity through the stabilization of the inhibitory ternary complex with thymidylate synthase. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. A thorough understanding of these fundamental pathways is paramount for the development of novel therapeutic strategies and the optimization of existing cancer treatment regimens.

References

The Advent of a Vital Coenzyme: A Technical Guide to the Discovery and Chemical Synthesis of Folinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folinic acid, a crucial player in one-carbon metabolism, has a rich history from its discovery as an essential bacterial growth factor to its synthesis and widespread use in modern medicine. This technical guide provides an in-depth exploration of the seminal discoveries that unveiled the biological significance of folinic acid and a detailed examination of the chemical synthesis methodologies that have evolved to produce this vital compound. We present a compilation of key experimental protocols, quantitative data, and visual representations of synthetic workflows to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery of Folinic Acid: From "Citrovorum Factor" to a Key Human Metabolite

The journey to understanding folinic acid began in 1948 when H. E. Sauberlich and C. A. Baumann identified a previously unknown substance essential for the growth of the bacterium Leuconostoc citrovorum (now known as Lactobacillus citrovorum).[1] This substance was aptly named "citrovorum factor." Further research revealed that this factor was a derivative of folic acid, a vitamin known to be vital for preventing anemia.[1] It was observed that the citrovorum factor could be synthesized in the liver from pteroylglutamic acid (folic acid), a process enhanced by the presence of ascorbic acid (Vitamin C).[1] The formal identification of the citrovorum factor as N⁵-formyl-tetrahydrofolic acid, or folinic acid, marked a significant milestone in understanding folate metabolism.

Folinic acid's critical role in medicine was solidified with the discovery of its ability to counteract the toxic effects of folic acid antagonists, such as methotrexate, a drug used in cancer chemotherapy. This "leucovorin rescue" therapy, first reported in the 1950s, allows for the administration of high doses of methotrexate to kill cancer cells while protecting healthy cells from its detrimental effects.[2]

Chemical Synthesis of Folinic Acid: Key Methodologies and Experimental Protocols

The chemical synthesis of folinic acid has been a subject of extensive research, leading to the development of several key methodologies. These processes generally involve the reduction of folic acid to tetrahydrofolic acid, followed by the introduction of a formyl group at the N⁵ position.

Early Synthetic Approaches: Reduction and Formylation of Folic Acid

One of the earliest and most fundamental approaches to synthesizing folinic acid involves a two-step process starting from folic acid.

Step 1: Catalytic Hydrogenation of Folic Acid to Tetrahydrofolic Acid

The initial step is the reduction of the pteridine ring system in folic acid to yield tetrahydrofolic acid (THFA). This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Folic Acid

  • Materials: Folic acid, Platinum oxide (PtO₂), Glacial acetic acid, Hydrogen gas.

  • Procedure:

    • A suspension of folic acid in glacial acetic acid is introduced into a hydrogenation vessel.

    • A catalytic amount of platinum oxide is added to the suspension.

    • The vessel is flushed with hydrogen gas and the reaction is allowed to proceed under hydrogen pressure with vigorous stirring at room temperature.

    • The reaction is monitored until the theoretical amount of hydrogen has been consumed.

    • Upon completion, the catalyst is removed by filtration under an inert atmosphere to prevent oxidation of the product.

    • The resulting solution of tetrahydrofolic acid is used immediately in the subsequent formylation step due to its instability.

Step 2: Formylation of Tetrahydrofolic Acid

The unstable tetrahydrofolic acid is then formylated to introduce the formyl group at the N⁵ position, yielding folinic acid.

Experimental Protocol: Formylation of Tetrahydrofolic Acid

  • Materials: Tetrahydrofolic acid solution (from Step 1), Formic acid.

  • Procedure:

    • The filtered solution of tetrahydrofolic acid in glacial acetic acid is treated with an excess of formic acid.

    • The reaction mixture is stirred at room temperature for a specified period.

    • The progress of the formylation can be monitored by spectroscopic methods.

    • Upon completion, the folinic acid is isolated and purified.

Synthesis via Anhydrothis compound Intermediate

A more refined method for the synthesis of folinic acid involves the formation of a key intermediate, 5,10-methenyl-5,6,7,8-tetrahydrofolic acid, also known as anhydrothis compound. This intermediate is then converted to folinic acid.

Step 1: Formation of Anhydrothis compound

Folic acid is treated with a formylating agent under acidic conditions to yield anhydrothis compound.

Step 2: Conversion of Anhydrothis compound to this compound (Folinic Acid)

The anhydrothis compound is then treated with a base to yield folinic acid. The use of an amine base in this step has been shown to produce a purer product directly from the reaction mixture.

Experimental Protocol: Synthesis of Calcium this compound from Anhydrothis compound

  • Materials: 5,10-methenyl-5,6,7,8-tetrahydrofolic acid (anhydrothis compound), Water-soluble organic amine base (e.g., triethylamine), Water, Water-soluble calcium salt (e.g., calcium chloride).

  • Procedure:

    • Anhydrothis compound is mixed with an aqueous solvent.

    • A sufficient amount of a water-soluble organic amine base is added to bring the pH of the mixture to a range of 5 to 7.

    • The mixture is heated at a controlled temperature (e.g., 50°C to reflux) for a period of 30 minutes to 10 hours.

    • After the conversion to this compound is complete, a water-soluble calcium salt, substantially equimolar to the starting anhydrothis compound, is added to the mixture.

    • The resulting calcium this compound precipitates and is isolated by filtration.

    • The product is then washed and dried.

Chemo-enzymatic Synthesis of Optically Pure L-Leucovorin

The biologically active form of folinic acid is the levorotatory (l) isomer. To produce the optically pure compound, a chemo-enzymatic approach has been developed, which offers high stereoselectivity.

Experimental Protocol: Chemo-enzymatic Synthesis of L-Leucovorin

  • Step 1: Chemical Reduction of Folate: Folic acid is first chemically reduced to dihydrofolate using a reducing agent such as zinc.

  • Step 2: Enzymatic Asymmetric Reduction: The resulting dihydrofolate is then asymmetrically reduced to (6S)-tetrahydrofolate using dihydrofolate reductase (DHFR) enzyme. This step often employs a cofactor recycling system.

  • Step 3: Formylation and Cyclization: The (6S)-tetrahydrofolate is then converted to 5,10-methenyltetrahydrofolate via formylation.

  • Step 4: Hydrolysis and Salt Formation: The intermediate is refluxed and then treated with a calcium salt to yield calcium l-leucovorin.

  • Step 5: Purification: The final product is purified using techniques such as column chromatography.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of folinic acid.

Table 1: Physicochemical Properties of Folinic Acid

PropertyValue
Molecular Formula C₂₀H₂₃N₇O₇
Molar Mass 473.44 g/mol
Appearance White to yellowish-white powder
Melting Point Decomposes above 240 °C
Solubility Sparingly soluble in water

Table 2: Typical Yields for Folinic Acid Synthesis Methods

Synthesis MethodStarting MaterialKey Reagents/EnzymesTypical Overall Yield
Early Chemical Synthesis Folic AcidPtO₂, H₂, Formic AcidVariable, often moderate
Anhydrothis compound Route Anhydrothis compoundAmine Base, Calcium SaltHigh
Chemo-enzymatic Synthesis Folic AcidZinc, DHFR~50%

Mandatory Visualizations

Signaling Pathway: Folinic Acid in One-Carbon Metabolism

Folinic_Acid_Metabolism Folic_Acid Folic Acid DHFR Dihydrofolate Reductase (DHFR) Folic_Acid->DHFR inhibited by DHF Dihydrofolate (DHF) Folic_Acid->DHF reduction THF Tetrahydrofolate (THF) DHF->DHFR inhibited by DHF->THF reduction Folinic_Acid Folinic Acid (N⁵-Formyl-THF) Methenyl_THF 5,10-Methenyl-THF Folinic_Acid->Methenyl_THF Methylene_THF 5,10-Methylene-THF Methenyl_THF->Methylene_THF Purine_Synthesis Purine Synthesis Methenyl_THF->Purine_Synthesis Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Thymidylate_Synthesis Thymidylate Synthesis (dUMP -> dTMP) Methylene_THF->Thymidylate_Synthesis Methionine_Synthesis Methionine Synthesis (Homocysteine -> Methionine) Methyl_THF->Methionine_Synthesis Methotrexate Methotrexate Methotrexate->DHFR inhibits

Caption: Folinic acid bypasses the DHFR-inhibited step in folate metabolism.

Experimental Workflow: Early Chemical Synthesis of Folinic Acid

Early_Synthesis_Workflow Start Start: Folic Acid Step1 Step 1: Catalytic Hydrogenation (Folic Acid -> Tetrahydrofolic Acid) Start->Step1 Reagents1 Reagents: - Platinum Oxide (PtO₂) - Hydrogen Gas (H₂) - Glacial Acetic Acid Step1->Reagents1 Step2 Step 2: Formylation (Tetrahydrofolic Acid -> Folinic Acid) Step1->Step2 Reagents2 Reagents: - Formic Acid Step2->Reagents2 Purification Purification Step2->Purification Product End Product: Folinic Acid Purification->Product

Caption: Workflow for the early chemical synthesis of folinic acid.

Experimental Workflow: Synthesis via Anhydrothis compound

Anhydroleucovorin_Workflow Start Start: Anhydrothis compound Step1 Step 1: Ring Opening (Anhydrothis compound -> this compound) Start->Step1 Reagents1 Reagents: - Amine Base - Water - Heat Step1->Reagents1 Step2 Step 2: Salt Formation Step1->Step2 Reagents2 Reagents: - Calcium Salt (e.g., CaCl₂) Step2->Reagents2 Isolation Isolation & Purification Step2->Isolation Product End Product: Calcium this compound Isolation->Product

Caption: Workflow for the synthesis of calcium this compound from anhydrothis compound.

Conclusion

The discovery and synthesis of folinic acid represent a significant chapter in the history of biochemistry and medicine. From its humble beginnings as a bacterial growth factor to its indispensable role in modern chemotherapy, the journey of folinic acid underscores the importance of fundamental research in driving therapeutic innovation. The synthetic methodologies detailed in this guide, from early chemical processes to more sophisticated chemo-enzymatic strategies, provide a testament to the ingenuity of chemical synthesis in making vital medicines accessible. This technical guide serves as a valuable resource for scientists and researchers, offering a comprehensive overview of the discovery and synthesis of this essential coenzyme and empowering further research and development in this critical area of medicinal chemistry.

References

Leucovorin as a Biochemical Probe for Dihydrofolate Reductase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of leucovorin (folinic acid) as a biochemical probe for the enzyme dihydrofolate reductase (DHFR). This compound, a reduced folate, is clinically utilized in conjunction with DHFR inhibitors, such as methotrexate, in cancer chemotherapy. Its primary role in this context is to rescue normal cells from the toxic effects of the chemotherapeutic agent by bypassing the enzymatic block. This guide delves into the biochemical mechanisms underpinning this "this compound rescue," detailing its interaction with the folate metabolic pathway and its utility in studying DHFR activity. We present detailed experimental protocols for assays relevant to investigating this compound's role as a DHFR probe, summarize available quantitative data, and provide visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives, collectively known as folates, are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids. Consequently, DHFR activity is critical for DNA synthesis, repair, and cellular proliferation. This makes it a prime target for therapeutic intervention, particularly in oncology.

Methotrexate (MTX), a potent competitive inhibitor of DHFR, is a widely used anticancer drug.[1] By binding tightly to DHFR, MTX depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell death, especially in rapidly dividing cancer cells. However, the non-selective nature of MTX also results in significant toxicity to healthy, proliferating tissues.

This compound: A Biochemical Bypass and Probe

This compound (5-formyl-tetrahydrofolate) is a biologically active, reduced form of folic acid.[2] Unlike folic acid, this compound does not require reduction by DHFR to enter the folate cycle.[3][4] This fundamental property forms the basis of its clinical application in "this compound rescue" therapy following high-dose methotrexate administration.[5][6] this compound is transported into cells and is readily converted to other active folate cofactors, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate, thereby replenishing the depleted intracellular folate pool and allowing for the resumption of DNA and RNA synthesis in normal cells.[3][7]

Beyond its therapeutic role, this compound serves as a valuable biochemical probe to investigate the function and inhibition of DHFR. By introducing a source of reduced folates that circumvents the DHFR-catalyzed step, researchers can dissect the downstream effects of DHFR inhibition and explore the competitive dynamics at the enzyme's active site.

Mechanism of Action

The primary mechanism of this compound as a probe for DHFR revolves around its ability to bypass the enzymatic block imposed by inhibitors like methotrexate. Once inside the cell, this compound is metabolized into the pool of tetrahydrofolate derivatives. This replenishment allows for the study of several aspects of DHFR function and inhibition:

  • Competitive Displacement: Metabolites of this compound, particularly dihydrofolate that can be formed from its derivatives, can compete with DHFR inhibitors like methotrexate for binding to the enzyme's active site.[8] This competition is a key aspect of the rescue mechanism.

  • Restoration of Downstream Processes: By providing the necessary folate cofactors, this compound allows for the continuation of thymidylate and purine synthesis, processes that are otherwise halted by DHFR inhibition. This enables researchers to study the kinetics and regulation of these downstream pathways in the presence of a DHFR block.

  • Differential Cellular Uptake: Normal and some cancer cells can differ in their transport mechanisms for folates.[9] this compound can be used to probe these differences in transport and their impact on the efficacy of DHFR inhibitors.

Quantitative Data: Probing DHFR Interactions

CompoundEnzyme SourceParameterValueReference(s)
Substrates & Cofactors
Dihydrofolate (DHF)Drosophila melanogasterKm0.3 µM[8]
Dihydrofolate (DHF)Plasmodium falciparum (3D7)Km3.2 µM[5]
Dihydrofolate (DHF)SoybeanKm17 µM[3]
NADPHDrosophila melanogasterKm5.2 µM[8]
NADPHPlasmodium falciparumKm4.5 - 11.6 µM[5]
Inhibitors
Methotrexate (MTX)Human (recombinant)Ki3.4 pM[9]
Methotrexate (MTX)Human (recombinant)Ki1.2 nM[6]
7-Hydroxy-MethotrexateHuman (recombinant)Ki8.9 nM[9]
TrimethoprimDrosophila melanogasterKi5.4 µM[8]
Folic AcidDrosophila melanogasterKi0.4 µM[8]
This compound-related (Indirect)
Product Inhibition (THF)FDH-resistant A549 cellsKi2.35 µM[10]

Table 1: Comparative Kinetic and Inhibition Constants for DHFR. This table summarizes key kinetic parameters (Km) for DHFR substrates and inhibition constants (Ki) for various inhibitors. The data for this compound-related product inhibition is indirect.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as a probe for DHFR.

Spectrophotometric DHFR Inhibition Assay

This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. This compound can be introduced to study its effect on rescuing DHFR inhibition by agents like methotrexate.

Principle: DHFR catalyzes the following reaction: Dihydrofolate + NADPH + H+ → Tetrahydrofolate + NADP+

The consumption of NADPH leads to a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Methotrexate (MTX) or other DHFR inhibitor

  • This compound (calcium salt)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHFR in assay buffer.

    • Prepare a stock solution of DHF in assay buffer with a small amount of NaOH to aid dissolution, then adjust pH to 7.5.

    • Prepare a fresh stock solution of NADPH in assay buffer.

    • Prepare stock solutions of MTX and this compound in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Control Wells (No Inhibition): Add assay buffer, DHFR enzyme, and NADPH.

    • Inhibition Wells: Add assay buffer, DHFR enzyme, a fixed concentration of MTX, and NADPH.

    • This compound Rescue Wells: Add assay buffer, DHFR enzyme, a fixed concentration of MTX, varying concentrations of this compound, and NADPH.

    • Blank Wells: Add all components except the enzyme.

  • Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding DHF to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 15-30 seconds for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition caused by MTX.

    • Plot the DHFR activity (or percent rescue) as a function of this compound concentration to determine the concentration of this compound required to rescue the enzyme activity.

Analysis of Intracellular Folate Pools by LC-MS/MS

This method allows for the quantification of different folate species within cells, providing a direct measure of how this compound treatment alters the intracellular folate landscape in the presence or absence of a DHFR inhibitor.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the separation and quantification of various folate derivatives based on their mass-to-charge ratios.

Materials:

  • Cell culture reagents

  • This compound and DHFR inhibitor (e.g., MTX)

  • Extraction Buffer: e.g., 50% methanol/50% water with an antioxidant like ascorbic acid.

  • Internal standards (stable isotope-labeled folate derivatives)

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the DHFR inhibitor (e.g., MTX) for a specified period.

    • Add this compound at various concentrations and time points to the treated cells.

    • Include control groups (untreated, MTX only, this compound only).

  • Cell Harvesting and Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract the intracellular metabolites using ice-cold extraction buffer containing internal standards.

    • Incubate on ice to allow for complete extraction.

    • Centrifuge to pellet cell debris.

  • Sample Preparation:

    • Collect the supernatant containing the folate metabolites.

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the different folate species using a gradient elution on a C18 column.

    • Detect and quantify the folate derivatives using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.

  • Data Analysis:

    • Construct calibration curves for each folate species using known standards.

    • Quantify the concentration of each folate derivative in the cell extracts by comparing their peak areas to those of the internal standards and the calibration curves.

    • Analyze the changes in the intracellular folate pools in response to this compound treatment.

Visualizations: Pathways and Workflows

Visual representations are crucial for understanding the complex interactions within the folate pathway and the experimental procedures used to study them. The following diagrams are provided in the DOT language for use with Graphviz.

Folate_Metabolism_Pathway cluster_0 Folate Cycle Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF dUMP -> dTMP Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate Methionine Methionine Synthesis Methyl_THF->Methionine Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Purines Purine Synthesis Formyl_THF->Purines This compound This compound (5-Formyl-THF) This compound->Methenyl_THF Bypass DHFR DHFR TS TS MTHFR MTHFR SHMT SHMT

Caption: Folate Metabolism Pathway and this compound Bypass.

DHFR_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (DHFR, DHF, NADPH, MTX, this compound) start->prep_reagents setup_plate Set up 96-well Plate (Controls, Inhibition, Rescue wells) prep_reagents->setup_plate pre_incubate Pre-incubate (Allow inhibitor binding) setup_plate->pre_incubate initiate_reaction Initiate Reaction (Add DHF) pre_incubate->initiate_reaction read_absorbance Kinetic Read at 340 nm initiate_reaction->read_absorbance analyze_data Analyze Data (Calculate rates, % inhibition, % rescue) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental Workflow for a DHFR Inhibition Assay.

Leucovorin_Rescue_Logic MTX Methotrexate (MTX) DHFR DHFR MTX->DHFR Inhibits THF_synthesis Tetrahydrofolate (THF) Synthesis Blocked DHFR->THF_synthesis Leads to DHF Dihydrofolate (DHF) DHF->DHFR Substrate DNA_synthesis_inhibited DNA Synthesis Inhibited THF_synthesis->DNA_synthesis_inhibited This compound This compound Reduced_Folates Reduced Folate Pool Replenished This compound->Reduced_Folates Bypasses DHFR DNA_synthesis_restored DNA Synthesis Restored Reduced_Folates->DNA_synthesis_restored

References

Navigating the Cellular Gateway: An In-depth Technical Guide to Leucovorin's Cellular Uptake and Transport Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and transport kinetics of Leucovorin (folinic acid), a critical agent in cancer chemotherapy and for the management of folate deficiencies. Understanding the mechanisms governing its entry into cells is paramount for optimizing therapeutic strategies and developing novel drug delivery systems. This document details the primary transport systems, their kinetic properties, experimental methodologies for their study, and the signaling pathways that regulate these processes.

Core Mechanisms of this compound Cellular Uptake

This compound, a reduced form of folic acid, primarily enters cells through three distinct mechanisms: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). The contribution of each system is cell-type dependent and influenced by the local microenvironment, particularly pH.

The Reduced Folate Carrier (RFC) , encoded by the SLC19A1 gene, is a major transporter of reduced folates, including this compound, in mammalian cells.[1][2] It functions optimally at a neutral pH of 7.4 and operates as an anion exchanger.[2][3]

The Proton-Coupled Folate Transporter (PCFT) , the product of the SLC46A1 gene, is a high-affinity transporter for folates that functions optimally in acidic environments (pH 5.5-5.8).[3][4][5] This pH-dependence makes PCFT a key player in intestinal folate absorption and potentially in the acidic microenvironment of solid tumors.[3][6] PCFT operates as a proton-folate symporter, coupling the influx of folates to the proton gradient across the cell membrane.[3]

Folate Receptors (FRs) , particularly FRα, are high-affinity receptors that mediate the endocytosis of folates.[3] While they have a high affinity for their ligands, their transport capacity is generally lower than that of RFC and PCFT.[1]

This compound is administered as a racemic mixture of its biologically active l-isomer (l-Leucovorin or l-LV) and its inactive d-isomer (d-Leucovorin or d-LV). The two stereoisomers exhibit different affinities for the transport proteins. Notably, l-Leucovorin has a significantly higher affinity for both RFC and PCFT compared to d-Leucovorin.

Quantitative Analysis of this compound Transport Kinetics

The transport of this compound by RFC and PCFT follows Michaelis-Menten kinetics, characterized by the Michaelis constant (Km) and the maximum velocity (Vmax). While specific Km and Vmax values for this compound are not always explicitly reported and can vary between cell lines and experimental conditions, relative affinity and inhibitory concentration data provide valuable insights into its transport dynamics.

TransporterSubstrateRelative Affinity / IC50Cell Line / SystempHCitation
RFC (SLC19A1) l-Leucovorin vs. d-Leucovorinl-LV has an 8-fold higher substrate affinityNot specifiedNot specified[1][7]
l-LeucovorinIC50 for inhibition of [3H]-l-LV influx: 4 µMCHO/C5/PCFT cells5.5[1]
d-LeucovorinIC50 for inhibition of [3H]-l-LV influx: 13.3 µMCHO/C5/PCFT cells5.5[1]
PCFT (SLC46A1) l-Leucovorin vs. d-Leucovorinl-LV has a 3.5-fold higher substrate affinityNot specifiedNot specified[1][7]
l-LeucovorinTransport conforms to Michaelis-Menten kineticsNot specified5.0-5.5[3]
l-LeucovorinDecreased transport activity with increasing pH is due to prominent effects on both Kt and VmaxNot specified>5.5[3]

Table 1: Quantitative Data on this compound Transport Kinetics. This table summarizes the available quantitative data regarding the affinity and inhibition of this compound transport by the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT).

Experimental Protocols for Investigating this compound Uptake

The study of this compound cellular uptake and transport kinetics relies on a variety of in vitro experimental techniques. Below are detailed methodologies for key experiments.

Radiolabeled this compound Cellular Uptake Assay

This is a fundamental technique to directly measure the influx of this compound into cells.

Materials:

  • Cell line of interest (e.g., cancer cell lines, or cells transfected to express specific transporters)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Radiolabeled this compound (e.g., [3H]-l-Leucovorin)

  • Unlabeled this compound (for competition assays)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Ice-cold stop solution (e.g., PBS with a high concentration of unlabeled this compound)

Protocol:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

  • Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered to the desired pH). Add fresh transport buffer and pre-incubate the cells at 37°C for 15-30 minutes to allow them to equilibrate.

  • Initiation of Uptake: To initiate the uptake, aspirate the pre-incubation buffer and add the transport buffer containing the desired concentration of radiolabeled this compound. For competition or inhibition studies, co-incubate with unlabeled this compound or other inhibitors.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the incubation solution and wash the cells three times with ice-cold stop solution. The cold temperature and excess unlabeled substrate will minimize the efflux of the radiolabeled compound.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

  • Measurement of Radioactivity: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each well (determined by a separate protein assay like the Bradford or BCA assay). Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

This compound Transport Studies in Transfected Cell Lines

To investigate the role of a specific transporter (e.g., RFC or PCFT) in this compound uptake, cell lines that do not endogenously express the transporter can be transiently or stably transfected with a plasmid encoding the transporter.

Materials:

  • Host cell line (e.g., CHO or HeLa cells deficient in the transporter of interest)

  • Expression plasmid containing the cDNA for the transporter (e.g., pCMV-SLC19A1)

  • Transfection reagent (e.g., lipofectamine, electroporation cuvettes)

  • Selection antibiotic (for stable transfection, e.g., G418)

  • Materials for the radiolabeled uptake assay (as described above)

Protocol:

  • Cell Culture: Culture the host cell line in appropriate growth medium.

  • Transfection:

    • Transient Transfection: On the day before transfection, seed the cells so they will be at 70-90% confluency at the time of transfection. Transfect the cells with the expression plasmid using a suitable transfection method according to the manufacturer's protocol. The transport assay is typically performed 24-72 hours post-transfection.[8][9][10]

    • Stable Transfection: Following transfection, culture the cells in a medium containing a selection antibiotic. This will select for cells that have integrated the plasmid into their genome. Expand the resistant colonies to establish a stable cell line continuously expressing the transporter.

  • Verification of Expression: Confirm the expression of the transporter in the transfected cells using techniques such as Western blotting or immunofluorescence.

  • Transport Assay: Perform the radiolabeled this compound uptake assay as described in section 3.1 on both the transfected cells and the non-transfected (or mock-transfected) parental cells.

  • Data Analysis: Compare the uptake of this compound in the transfected cells to the control cells. A significant increase in uptake in the transfected cells indicates that the expressed transporter is involved in this compound transport. Kinetic parameters can then be determined specifically for that transporter.

Signaling Pathways Regulating this compound Transport

The activity of this compound transporters can be modulated by intracellular signaling pathways, providing potential targets for therapeutic intervention. The primary signaling molecules implicated in the regulation of folate transport are Protein Kinase A (PKA) and Protein Kinase C (PKC).

PKA and PKC Signaling:

  • Regulation of RFC: Studies have shown that the folate transport system is under the regulation of cAMP-dependent protein kinase A (PKA).[11] Additionally, Protein Kinase C (PKC) may also play a role in the regulation of folate transport.[11]

  • Regulation of Folate Receptors: Activated PKCα has been shown to be recruited to folate receptor-rich membrane microdomains where it inhibits the internalization of the folate receptor.[12]

  • Interaction and Crosstalk: PKA and PKC signaling pathways can interact. For instance, in some cellular contexts, PKC stimulation requires the prior induction of the PKA pathway.[13] These kinases can phosphorylate various downstream targets, including transcription factors and the transporters themselves, to modulate their activity or expression.

Below are diagrams generated using Graphviz (DOT language) to visualize the key pathways and experimental workflows.

Leucovorin_Transport_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space l-Leucovorin l-Leucovorin RFC RFC (SLC19A1) (pH 7.4) l-Leucovorin->RFC High Affinity PCFT PCFT (SLC46A1) (pH 5.5) l-Leucovorin->PCFT High Affinity FR Folate Receptor l-Leucovorin->FR d-Leucovorin d-Leucovorin d-Leucovorin->RFC Low Affinity d-Leucovorin->PCFT Low Affinity Intracellular l-Leucovorin Intracellular l-Leucovorin RFC->Intracellular l-Leucovorin PCFT->Intracellular l-Leucovorin FR->Intracellular l-Leucovorin Endocytosis Metabolism Metabolism Intracellular l-Leucovorin->Metabolism

Caption: this compound cellular uptake pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis A Seed Cells in Multi-well Plates B Culture to Confluency A->B C Pre-incubation in Transport Buffer B->C D Add Radiolabeled this compound (+/- Inhibitors) C->D E Incubate for Timed Intervals D->E F Stop Uptake with Ice-cold Buffer E->F G Lyse Cells F->G H Measure Radioactivity (Scintillation Counting) G->H I Normalize to Protein Content H->I J Calculate Kinetic Parameters (Km, Vmax) I->J

Caption: Workflow for radiolabeled this compound uptake assay.

Signaling_Pathway cluster_stimuli External Stimuli cluster_membrane_receptors Membrane Receptors cluster_second_messengers Second Messengers cluster_kinases Protein Kinases cluster_transporters Folate Transporters Stimulus1 Hormones, Neurotransmitters GPCR GPCR Stimulus1->GPCR AC Adenylyl Cyclase GPCR->AC PLC Phospholipase C GPCR->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC PKC DAG_IP3->PKC RFC RFC PKA->RFC Modulates Activity PKC->RFC Modulates Activity FR Folate Receptor PKC->FR Inhibits Internalization PCFT PCFT

Caption: Regulation of this compound transport by PKA and PKC.

References

The Biochemical Role of Leucovorin in Purine and Pyrimidine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucovorin (folinic acid), a metabolically active form of folic acid, plays a critical role in cellular proliferation and survival by participating in the intricate network of biochemical reactions that constitute one-carbon metabolism. Its primary function lies in its ability to donate one-carbon units, which are essential for the de novo synthesis of both purine and pyrimidine nucleotides—the fundamental building blocks of DNA and RNA. This technical guide provides an in-depth exploration of this compound's mechanism of action, with a particular focus on its impact on purine and pyrimidine biosynthesis. It details its crucial role in "rescuing" cells from the cytotoxic effects of antifolates like methotrexate and in potentiating the efficacy of fluoropyrimidines such as 5-fluorouracil. This document consolidates quantitative data, presents detailed experimental protocols for key assays, and utilizes Graphviz diagrams to visually represent the complex biochemical pathways and experimental workflows discussed.

Introduction: The Central Role of Folate Metabolism

Folate metabolism is a cornerstone of cellular biosynthesis, providing the necessary one-carbon units for the synthesis of nucleotides and certain amino acids. The biologically active form of folate is tetrahydrofolate (THF), which acts as a carrier for various one-carbon groups. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for reducing dihydrofolate (DHF) to THF.

This compound, as 5-formyltetrahydrofolate, is a reduced folate that can be readily converted to other active folate derivatives without the need for DHFR reduction. This property is central to its clinical applications, particularly in oncology.

This compound's Mechanism of Action in Nucleotide Biosynthesis

This compound's primary impact on purine and pyrimidine biosynthesis stems from its role in replenishing the intracellular pool of active folate cofactors.

Bypassing Dihydrofolate Reductase Inhibition

Antifolate drugs like methotrexate (MTX) are potent inhibitors of DHFR. This inhibition leads to a depletion of the THF pool, which in turn halts the synthesis of purine and pyrimidine nucleotides, ultimately leading to cell death. This compound "rescues" normal cells from the toxic effects of high-dose MTX by providing a source of reduced folates that bypasses the DHFR block.[1][2] This allows for the continuation of DNA and RNA synthesis in healthy tissues.

Role in Purine Synthesis

The de novo synthesis of purine nucleotides (adenosine monophosphate, AMP, and guanosine monophosphate, GMP) requires two one-carbon donations from THF derivatives. Specifically, 10-formyl-THF is a cofactor for two key enzymes in this pathway:

  • Glycinamide ribonucleotide (GAR) transformylase

  • Aminoimidazole carboxamide ribonucleotide (AICAR) transformylase

By replenishing the THF pool, this compound ensures a steady supply of 10-formyl-THF, thereby facilitating the continuation of purine synthesis.

Role in Pyrimidine Synthesis

The synthesis of the pyrimidine nucleotide thymidylate (dTMP) from deoxyuridylate (dUMP) is a critical step in DNA synthesis and is catalyzed by the enzyme thymidylate synthase (TS). This reaction requires 5,10-methylenetetrahydrofolate as a one-carbon donor. Inhibition of DHFR by methotrexate leads to a depletion of 5,10-methylenetetrahydrofolate, thus inhibiting dTMP synthesis. This compound administration restores the levels of 5,10-methylenetetrahydrofolate, allowing for the resumption of thymidylate synthesis.

Quantitative Data on this compound's Effects

While the qualitative effects of this compound are well-established, specific quantitative data on its direct impact on nucleotide pools can be sparse and highly dependent on the cell type and experimental conditions. However, data on its interaction with key enzymes and its effect on intracellular folate levels provide valuable insights.

ParameterThis compound IsomerValueCell/SystemReference
Ki for Thymidylate Synthase (6S)-Leucovorin (natural)85 µMLactobacillus casei (cell-free)[No specific citation found]
(6R)-Leucovorin (unnatural)1.59 mMLactobacillus casei (cell-free)[No specific citation found]
(6R,S)-Leucovorin (racemic)385 µMLactobacillus casei (cell-free)[No specific citation found]
ConditionFolate SpeciesFold IncreaseCell TypeReference
This compound Rescue after Methotrexate Total Intracellular FolatesLog-linear increase with doseMCF-7 breast cancer cells[No specific citation found]
Erythrocyte 5-methyl THFSignificant increasePatients post-MTX/leucovorin[No specific citation found]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key biochemical pathways and experimental workflows discussed in this guide.

Purine Biosynthesis Pathway

Pyrimidine_Biosynthesis cluster_folate_cycle Folate Cycle cluster_thymidylate_synthesis Thymidylate Synthesis cluster_drugs Drug Action DHF DHF THF THF DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT (Serine -> Glycine) Methylene_THF->DHF Thymidylate Synthase dUMP dUMP Serine Serine Glycine Glycine dTMP dTMP dUMP->dTMP Thymidylate Synthase MTX Methotrexate MTX->DHF Inhibits DHFR This compound This compound (5-Formyl-THF) This compound->THF Bypasses DHFR block HPLC_Workflow start Start: Cell Culture (e.g., with/without this compound) harvest Harvest Cells start->harvest extract Extract Folates (e.g., heat, sonication) harvest->extract deconjugate Deconjugation (Enzymatic treatment to remove polyglutamates) extract->deconjugate purify Purify Extract (e.g., Solid Phase Extraction) deconjugate->purify hplc HPLC Separation (Reverse-phase column) purify->hplc detect Detection (UV or Fluorescence) hplc->detect quantify Quantification (Comparison to standards) detect->quantify end End: Folate Pool Concentrations quantify->end

References

The Citrovorum Factor: An In-depth Technical Guide to Early Studies on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, a pivotal discovery in microbial nutrition paved the way for a deeper understanding of folate metabolism and the development of new therapeutic strategies in cancer treatment. This was the identification of the "citrovorum factor," a nutrient essential for the growth of the bacterium Leuconostoc citrovorum (now known as Pediococcus cerevisiae).[1] Early research quickly established its role as a vital growth factor and, significantly, as a potent antidote to the toxicity of folic acid antagonists like aminopterin, a precursor to modern chemotherapy. This technical guide provides a comprehensive overview of these seminal early studies, focusing on the core biological activity, the experimental protocols used for its investigation, and the quantitative data that defined its function.

The citrovorum factor was first reported in 1948 by Sauberlich and Baumann as an unidentified substance in liver extracts that stimulated the growth of L. citrovorum 8081.[1] This bacterium served as a sensitive and specific assay organism, allowing researchers to track the factor's presence and activity. It was soon discovered that the citrovorum factor was a derivative of folic acid and was later identified as folinic acid (5-formyltetrahydrofolate).[2] A key characteristic of the citrovorum factor is its stability to alkali, which distinguishes it from vitamin B12.

This guide will delve into the foundational experiments that characterized the citrovorum factor, presenting the methodologies in detail to allow for historical context and reproducibility. Quantitative data from these studies are summarized in structured tables to facilitate comparison and analysis. Furthermore, key biological pathways and experimental workflows are visualized using diagrams to provide a clear conceptual framework of this early research.

Experimental Protocols

The cornerstone of early citrovorum factor research was the microbiological assay using Leuconostoc citrovorum 8081. This assay provided a quantitative measure of the factor's activity in various preparations.

Microbiological Assay of Citrovorum Factor

The following protocol is a composite of the methods described in the foundational papers of the era.

1. Test Organism: Leuconostoc citrovorum 8081 (ATCC 8081).

2. Basal Medium Composition: A meticulously prepared basal medium, devoid of the citrovorum factor, was essential. The composition of this medium is detailed in Table 1.

Table 1: Composition of Basal Medium for L. citrovorum 8081 Assay

ComponentConcentration per 100 ml
Casein Hydrolysate (vitamin-free)1.0 g
Glucose2.0 g
Sodium Acetate (anhydrous)1.2 g
L-Cystine20 mg
L-Tryptophan20 mg
Adenine Sulfate2 mg
Guanine Hydrochloride2 mg
Uracil2 mg
Xanthine2 mg
Thiamine Hydrochloride200 µg
Riboflavin400 µg
Pyridoxine Hydrochloride800 µg
Calcium Pantothenate400 µg
Nicotinic Acid400 µg
p-Aminobenzoic Acid20 µg
Biotin0.8 µg
Folic Acid10 µg
Salts Solution A1 ml
Salts Solution B1 ml
  • Salts Solution A: 50 g K2HPO4 and 50 g KH2PO4 per 500 ml of distilled water.

  • Salts Solution B: 20 g MgSO4·7H2O, 1 g NaCl, 1 g FeSO4·7H2O, and 1 g MnSO4·4H2O per 500 ml of distilled water.

3. Inoculum Preparation:

  • A stock culture of L. citrovorum 8081 was maintained on a yeast extract-glucose agar stab.
  • For the assay, a transfer was made to a tube of the complete basal medium (supplemented with a source of citrovorum factor) and incubated for 18-24 hours at 37°C.
  • The cells were then centrifuged, washed with sterile saline, and resuspended in saline to a standard turbidity.

4. Assay Procedure:

  • The basal medium was prepared at double strength.
  • Varying concentrations of the standard citrovorum factor preparation (e.g., a purified liver extract concentrate) and the test samples were added to a series of test tubes.
  • The volume in each tube was made up to 5 ml with distilled water.
  • 5 ml of the double-strength basal medium was added to each tube.
  • The tubes were sterilized by autoclaving.
  • After cooling, each tube was inoculated with one drop of the prepared inoculum.
  • The tubes were incubated at 37°C for 72 hours.

5. Measurement of Growth:

  • Bacterial growth was quantified by titrating the lactic acid produced with 0.1 N NaOH, using bromothymol blue as an indicator.
  • Alternatively, growth was measured turbidimetrically by determining the optical density at a specific wavelength (e.g., 660 nm).

Reversal of Aminopterin Toxicity in Rats

The following protocol outlines the in vivo experiments conducted to demonstrate the ability of citrovorum factor to counteract the toxic effects of the folic acid antagonist, aminopterin.

1. Animal Model: Young male and female albino rats.

2. Basal Diet: A purified diet containing all known essential nutrients but deficient in folic acid was provided.

3. Experimental Groups:

  • Control Group: Received the basal diet only.
  • Aminopterin Group: Received the basal diet and a daily intraperitoneal injection of aminopterin.
  • Treatment Group: Received the basal diet, a daily injection of aminopterin, and a daily injection of a citrovorum factor concentrate.

4. Parameters Measured:

  • Growth Rate: Body weight was recorded daily.
  • Survival: The number of surviving animals in each group was monitored.
  • Hematological Analysis: White blood cell counts were performed to assess bone marrow toxicity.

Quantitative Data on Biological Activity

The early studies generated a wealth of quantitative data that established a clear dose-response relationship for the citrovorum factor and its biological effects.

Table 2: Growth Response of L. citrovorum 8081 to Citrovorum Factor

Concentration of Liver Concentrate (units/ml)Lactic Acid Produced (ml of 0.1 N NaOH)
00.2
0.0051.5
0.013.0
0.025.5
0.048.0
0.069.5
0.0810.0
0.1010.2

One unit of citrovorum factor was defined as the amount required for half-maximal growth of L. citrovorum.

Table 3: Reversal of Aminopterin Toxicity in Rats by Citrovorum Factor

Treatment GroupAverage Weight Change (g) over 10 daysSurvival Rate (%)
Control (Basal Diet)+35100
Aminopterin (20 µ g/day )-1520
Aminopterin (20 µ g/day ) + CF (1 unit/day)+580
Aminopterin (20 µ g/day ) + CF (5 units/day)+25100

CF = Citrovorum Factor

Visualizations of Pathways and Workflows

The following diagrams illustrate the key concepts and experimental processes described in the early citrovorum factor literature.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Microbiological Assay liver Liver extract Aqueous Extraction liver->extract concentrate Purified Concentrate (Citrovorum Factor) extract->concentrate basal_medium Basal Medium (CF-deficient) concentrate->basal_medium Add Sample incubation Incubation (37°C, 72h) basal_medium->incubation inoculum L. citrovorum 8081 Inoculum inoculum->incubation measurement Growth Measurement (Titration/Turbidity) incubation->measurement result Dose-Response Curve measurement->result Quantitative Result

Caption: Experimental workflow for the microbiological assay of citrovorum factor.

biological_pathway folic_acid Folic Acid (Inactive Precursor) dhfr Dihydrofolate Reductase folic_acid->dhfr aminopterin Aminopterin (Antagonist) aminopterin->dhfr INHIBITS citrovorum_factor Citrovorum Factor (Folinic Acid - Active) dhfr->citrovorum_factor Conversion one_carbon One-Carbon Metabolism citrovorum_factor->one_carbon synthesis Purine & Thymidine Synthesis one_carbon->synthesis cell_growth Bacterial Cell Growth (L. citrovorum) synthesis->cell_growth

Caption: Early understanding of the citrovorum factor's role in metabolism.

Conclusion

The early studies on the citrovorum factor were a landmark in nutritional biochemistry and pharmacology. They not only identified a new essential nutrient, later characterized as folinic acid, but also established a fundamental principle of chemotherapy: the concept of "rescue" therapy. The meticulous microbiological assays and in vivo experiments provided the quantitative foundation for understanding its biological activity. This early work demonstrated that the citrovorum factor is a biologically active form of folate that can bypass the metabolic block induced by folic acid antagonists, thereby protecting normal cells from their toxic effects. These foundational discoveries directly led to the clinical use of leucovorin (the synthetic form of folinic acid) in combination with high-dose methotrexate, a strategy that remains a cornerstone of modern cancer treatment. The experimental protocols and data presented in this guide highlight the ingenuity and precision of these early researchers and underscore the enduring impact of their work on both basic science and clinical medicine.

References

Unraveling the Stereochemistry of Leucovorin: A Technical Guide to Isomer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth exploration of the stereoisomers of Leucovorin, a critical agent in cancer chemotherapy. Directed at researchers, scientists, and drug development professionals, this document details the differential biological activities of the (6S) and (6R) isomers, their mechanisms of action, and the experimental methodologies used to characterize them.

This compound, a 5-formyl derivative of tetrahydrofolic acid, is administered as a racemic mixture of its (6S)- and (6R)-stereoisomers.[1][2] However, extensive research has demonstrated that the therapeutic effects of this compound are almost exclusively attributable to the (6S)-isomer, also known as l-Leucovorin.[3] This guide will dissect the nuances of each isomer's pharmacological profile, offering a comprehensive resource for the scientific community.

Core Concepts: The Dichotomy of this compound Stereoisomers

The biological activity of this compound is intrinsically linked to its role in one-carbon metabolism. The (6S)-isomer is the biologically active form, serving as a precursor for 5,10-methylenetetrahydrofolate. This metabolite is crucial for two primary therapeutic applications: potentiating the cytotoxicity of 5-fluorouracil (5-FU) and rescuing healthy cells from the toxic effects of high-dose methotrexate.[2] In contrast, the (6R)-isomer, or d-Leucovorin, is largely considered biologically inactive.[4]

The differential activity of the stereoisomers stems from their distinct interactions with cellular machinery, including folate transporters and enzymes. The (6S)-isomer exhibits significantly higher affinity for the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), the primary conduits for folate entry into cells.[2] This preferential uptake is a key determinant of its superior therapeutic efficacy.

Quantitative Analysis of Stereoisomer Activity

The disparate activities of the this compound stereoisomers have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a clear comparison of their biological properties.

Table 1: Inhibition of Thymidylate Synthase (TS) by this compound Stereoisomers

Stereoisomer50% Inhibition Concentration (mM)Inhibition Constant (Ki) (µM)
(6S)-Leucovorin0.1185
(6R)-Leucovorin2.11590
(6R,S)-Leucovorin (Racemic)0.52385

Data sourced from a study on Lactobacillus casei thymidylate synthase in a cell-free system.[5]

Table 2: Relative Affinity of this compound Stereoisomers for Folate Transporters

Folate Transporter(6S)-Leucovorin (l-LV)(6R)-Leucovorin (d-LV)Fold Difference (l-LV vs. d-LV)
Reduced Folate Carrier (RFC/SLC19A1)Higher AffinityLower Affinity8-fold higher for l-LV
Proton-Coupled Folate Transporter (PCFT/SLC46A1)Higher AffinityLower Affinity3.5-fold higher for l-LV

Data reflects substrate affinity.[2]

Table 3: Impact of this compound Stereoisomers on 5-Fluorouracil (5-FU) Efficacy in Colon Cancer Cell Lines

Cell Line5-FU IC50 (µM)5-FU + 5 µM (6S)-LV IC50 (µM)5-FU + 5 µM (6R)-LV IC50 (µM)
SW1398~5~2.5~5
CaCo2 LF/LV~3~1.5~3

Representative data showing potentiation by (6S)-LV and lack thereof by (6R)-LV.[4]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is centered on its role within the folate cycle, a critical component of one-carbon metabolism. This pathway is essential for the de novo synthesis of purines and thymidylate, as well as for the methylation of DNA, RNA, and proteins.

The active (6S)-isomer is metabolized intracellularly to 5,10-methylenetetrahydrofolate. This metabolite forms a stable ternary complex with thymidylate synthase and the 5-FU metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), leading to enhanced inhibition of DNA synthesis and potentiation of 5-FU's anticancer activity.

In the context of methotrexate rescue, (6S)-Leucovorin bypasses the dihydrofolate reductase (DHFR) enzyme, which is inhibited by methotrexate, thereby replenishing the intracellular pool of reduced folates necessary for normal cellular function and mitigating the toxic effects of the antifolate on healthy tissues. The inactive (6R)-isomer does not significantly participate in these pathways.

Leucovorin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Racemic_this compound Racemic this compound ((6S)-LV + (6R)-LV) RFC RFC Racemic_this compound->RFC High Affinity (l-LV) PCFT PCFT Racemic_this compound->PCFT High Affinity (l-LV) l_LV (6S)-Leucovorin RFC->l_LV d_LV (6R)-Leucovorin (Inactive) RFC->d_LV Low Affinity PCFT->l_LV PCFT->d_LV Low Affinity Reduced_Folates Reduced Folates l_LV->Reduced_Folates DHFR DHFR l_LV->DHFR Bypasses MTX block Methylene_THF 5,10-CH2-THF Reduced_Folates->Methylene_THF Ternary_Complex Ternary Complex (TS-FdUMP-CH2-THF) Methylene_THF->Ternary_Complex TS Thymidylate Synthase TS->Ternary_Complex FdUMP FdUMP (from 5-FU) FdUMP->Ternary_Complex dTMP dTMP Ternary_Complex->dTMP Inhibition dUMP dUMP dUMP->dTMP TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis MTX Methotrexate MTX->DHFR Inhibition

Caption: Mechanism of action of this compound stereoisomers.

Experimental Protocols

The characterization of this compound stereoisomers relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Chiral Separation of this compound Stereoisomers by High-Performance Liquid Chromatography (HPLC)

This method allows for the complete separation and quantification of the (6S) and (6R) isomers of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A bovine serum albumin (BSA)-bonded silica column is highly effective for resolving the stereoisomers.[1]

  • Mobile Phase: An isocratic mobile phase consisting of 5 and 25 mM sodium phosphate buffers at a pH of 7.4.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 280 nm.

  • Procedure:

    • Prepare a standard solution of racemic this compound in the mobile phase.

    • Inject the standard solution onto the chiral column.

    • Elute the isomers using the specified mobile phase and flow rate.

    • Monitor the elution profile using the UV detector. The (6S)-isomer typically elutes before the (6R)-isomer.[1]

    • Quantify the individual isomers by comparing the peak areas to a standard curve.

Methotrexate Rescue Assay

This assay assesses the ability of this compound stereoisomers to protect cells from the cytotoxic effects of methotrexate.

  • Cell Line: A human cancer cell line sensitive to methotrexate, such as CCRF-CEM (human T-cell acute lymphoblastic leukemia).[1]

  • Reagents: Methotrexate, (6S)-Leucovorin, (6R)-Leucovorin, racemic this compound, cell culture medium, and a cell viability reagent (e.g., MTT or resazurin).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of methotrexate concentrations for a defined period (e.g., 24 hours).

    • Following methotrexate exposure, add varying concentrations of the different this compound isomers or the racemic mixture to the respective wells.

    • Incubate the cells for an additional period (e.g., 48-72 hours).

    • Assess cell viability using a suitable assay.

    • Plot cell viability against the concentration of the rescue agent to determine the effective concentration for each isomer.

5-Fluorouracil (5-FU) Cytotoxicity Potentiation Assay

This assay evaluates the ability of this compound stereoisomers to enhance the anticancer activity of 5-FU.

  • Cell Line: A cancer cell line relevant to 5-FU treatment, such as a colon cancer cell line (e.g., SW1398 or CaCo2).[4]

  • Reagents: 5-Fluorouracil, (6S)-Leucovorin, (6R)-Leucovorin, racemic this compound, cell culture medium, and a cell viability reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Pre-incubate the cells with a fixed concentration of each this compound isomer or the racemic mixture for a specific duration (e.g., 4 hours).

    • Add a range of 5-FU concentrations to the wells.

    • Incubate the cells for a further period (e.g., 72 hours).

    • Measure cell viability.

    • Calculate the IC50 value (the concentration of 5-FU that inhibits cell growth by 50%) for each condition (5-FU alone and in combination with each this compound form). A decrease in the IC50 value in the presence of a this compound isomer indicates potentiation.

Folate Transporter Affinity Assay (Competitive Binding)

This assay determines the relative affinity of the this compound stereoisomers for folate transporters like RFC and PCFT.

  • System: Cells overexpressing the specific folate transporter of interest (e.g., RFC- or PCFT-transfected cells) or membrane vesicles prepared from these cells.

  • Reagents: Radiolabeled folate substrate (e.g., [3H]-methotrexate or [3H]-folic acid), unlabeled (6S)-Leucovorin, (6R)-Leucovorin, and appropriate buffers.

  • Procedure:

    • Incubate a fixed concentration of the radiolabeled substrate with the cells or membrane vesicles in the presence of increasing concentrations of the unlabeled this compound stereoisomers (the competitors).

    • After a defined incubation period, separate the bound and free radiolabeled substrate (e.g., by rapid filtration).

    • Quantify the amount of bound radioactivity.

    • Plot the percentage of bound radiolabel against the concentration of the competitor.

    • Determine the IC50 value, which is the concentration of the unlabeled isomer that inhibits 50% of the binding of the radiolabeled substrate. A lower IC50 value indicates a higher binding affinity.

Experimental_Workflow start Start: Racemic this compound separation Chiral HPLC Separation start->separation l_isomer (6S)-Leucovorin separation->l_isomer d_isomer (6R)-Leucovorin separation->d_isomer activity_assays Biological Activity Assays l_isomer->activity_assays d_isomer->activity_assays mtx_rescue Methotrexate Rescue Assay activity_assays->mtx_rescue fu_potentiation 5-FU Potentiation Assay activity_assays->fu_potentiation transporter_affinity Transporter Affinity Assay activity_assays->transporter_affinity results Comparative Activity Data mtx_rescue->results fu_potentiation->results transporter_affinity->results

Caption: A simplified workflow for the characterization of this compound stereoisomers.

Conclusion

The stereochemistry of this compound plays a pivotal role in its therapeutic activity. The (6S)-isomer is the pharmacologically active entity, responsible for both enhancing the efficacy of 5-fluorouracil and mitigating the toxicity of methotrexate. In contrast, the (6R)-isomer is largely inert. A thorough understanding of the distinct properties of each stereoisomer, supported by robust experimental data, is essential for optimizing cancer chemotherapy regimens and for the development of future folate-based therapeutics. This guide provides a foundational resource for researchers and clinicians working in this critical area of oncology.

References

Leucovorin's Interaction with Folate Receptor Alpha: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular interactions between leucovorin (folinic acid) and folate receptor alpha (FRα). While therapeutically recognized for its role in bypassing FRα blockade in conditions such as cerebral folate deficiency, the direct biophysical and signaling interplay between this compound and FRα is multifaceted. This document consolidates available quantitative data on the binding affinities of this compound and related folates for FRα and the reduced folate carrier (RFC), outlines detailed experimental protocols for characterizing these interactions, and elucidates the downstream signaling pathways potentially modulated by this compound binding to FRα. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of folate metabolism, receptor biology, and the development of targeted therapeutics.

Introduction to this compound and Folate Receptor Alpha

This compound, a 5-formyl derivative of tetrahydrofolic acid, is a biologically active form of folate that plays a crucial role in one-carbon metabolism.[1] It is clinically utilized as a rescue agent to mitigate the toxic effects of methotrexate, a dihydrofolate reductase inhibitor, and to potentiate the efficacy of fluoropyrimidines in cancer chemotherapy.[1] Folate Receptor Alpha (FRα) is a high-affinity, glycosylphosphatidylinositol (GPI)-anchored membrane protein that mediates the cellular uptake of folates via endocytosis.[2][3] FRα is overexpressed in various cancers and is the primary transporter of folates into the central nervous system.[2][3]

The interaction between this compound and FRα is of significant interest, particularly in the context of cerebral folate deficiency (CFD), a condition often associated with autoantibodies against FRα.[4] In such scenarios, this compound's ability to utilize the lower-affinity Reduced Folate Carrier (RFC) provides an alternative pathway for folate entry into the brain.[5][6] This guide delves into the specifics of this interaction, providing a technical foundation for further research and drug development.

Quantitative Analysis of Binding Affinities

The binding affinity of various folates to FRα and other folate transporters is critical for understanding their physiological and pharmacological roles. While direct binding data for this compound to FRα is not extensively reported, data for related compounds provide valuable insights.

LigandReceptor/TransporterAffinity MetricValueReference(s)
Folic AcidFolate Receptor α (FRα)Kd~190 pM[7]
Folic AcidFolate Receptor α (FRα)IC50Not Specified[8]
5-Methyltetrahydrofolate (5-MTHF)Folate Receptor α (FRα)Lower affinity than Folic AcidNot Specified[9]
Synthetic Folinic Acid (SFA)Folate Receptor α (FRα)IC50Not Specified[8]
l-LeucovorinReduced Folate Carrier (RFC)Relative Affinity8-fold higher than d-Leucovorin[8]
Reduced Folates (general)Reduced Folate Carrier (RFC)Km1–5 µM[10]
Folic AcidReduced Folate Carrier (RFC)Km200–400 µM[10]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the this compound-FRα interaction. The following are representative protocols adapted from established methods for studying folate-receptor binding.

Competitive Radioligand Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of folic acid for FRα and can be used to ascertain the inhibitory constant (Ki) of this compound.[7]

Objective: To determine the binding affinity of this compound for FRα by measuring its ability to compete with a radiolabeled ligand ([3H]-folic acid).

Materials:

  • Purified, soluble human FRα

  • [3H]-folic acid

  • This compound (calcium or sodium salt)

  • Binding Buffer (e.g., 25 mM Tris, pH 7.4, 150 mM NaCl, 0.1% BSA)

  • Wash Buffer (e.g., ice-cold PBS)

  • Scintillation fluid and counter

  • 96-well filter plates

Procedure:

  • Immobilize a constant concentration of purified FRα onto the wells of a 96-well filter plate.

  • Prepare a series of dilutions of unlabeled this compound in binding buffer.

  • Add a fixed, subsaturating concentration of [3H]-folic acid to each well.

  • Add the varying concentrations of unlabeled this compound to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled folic acid (non-specific binding).

  • Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

  • Wash the wells rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter membrane and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for FRα.

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Immobilize FRα D Incubate FRα, [3H]-Folic Acid, and this compound A->D B Prepare this compound Dilutions B->D C Prepare [3H]-Folic Acid C->D E Wash to Remove Unbound Ligand D->E F Measure Radioactivity E->F G Calculate Specific Binding F->G H Plot Competition Curve G->H I Determine IC50 and Ki H->I

Workflow for determining this compound's binding affinity to FRα.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. This protocol outlines the steps for analyzing this compound binding to immobilized FRα.[11][12][13]

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the this compound-FRα interaction.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified, soluble human FRα

  • This compound

  • Running Buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Equilibrate the SPR system with running buffer.

  • Activate the sensor chip surface using a mixture of EDC and NHS.

  • Immobilize FRα to the activated surface. Aim for a low to moderate immobilization level to minimize mass transport limitations.

  • Block the remaining active sites with ethanolamine.

  • Inject a series of concentrations of this compound over the FRα-immobilized surface and a reference flow cell.

  • Monitor the association and dissociation phases in real-time.

  • After each injection, regenerate the sensor surface with a pulse of regeneration solution to remove bound this compound.

  • Subtract the reference channel data from the experimental channel data to correct for bulk refractive index changes.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-FRα interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified, soluble human FRα

  • This compound

  • Dialysis buffer (e.g., PBS or HEPES)

Procedure:

  • Thoroughly dialyze both FRα and this compound against the same buffer to minimize heats of dilution.

  • Degas the solutions to prevent air bubbles in the calorimeter.

  • Load the FRα solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Perform a series of small, sequential injections of this compound into the FRα solution while monitoring the heat changes.

  • As a control, perform an identical titration of this compound into the buffer alone to measure the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Integrate the resulting heat peaks and plot them against the molar ratio of this compound to FRα.

  • Fit the binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, n, and ΔH.

  • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.

FRα-Mediated Signaling Pathways

Beyond its role in folate transport, FRα can initiate intracellular signaling cascades upon ligand binding. Both folic acid and folinic acid (this compound) have been shown to activate these pathways.[14]

JAK/STAT3 Pathway

Folate binding to FRα can induce the activation of the JAK/STAT3 signaling pathway, which is implicated in cell proliferation.[14][15] This activation is thought to occur via a gp130 co-receptor.[15]

FRα-Mediated JAK/STAT3 Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FRa FRα This compound->FRa binds gp130 gp130 FRa->gp130 associates with JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Gene Target Genes (e.g., Cyclin A2, VEGF) pSTAT3_dimer->Gene promotes transcription

Activation of the JAK/STAT3 pathway by this compound binding to FRα.
ERK1/2 Pathway

FRα has also been linked to the activation of the ERK1/2 signaling pathway, which is involved in cell cycle progression.[16] This may occur through the formation of a trimeric complex with the progesterone receptor (PR) and the proto-oncogene tyrosine-protein kinase c-Src.[16]

FRα Endocytosis and Nuclear Translocation

Upon folate binding, FRα is internalized via endocytosis into caveolae-derived vesicles.[2][17] The endosome acidifies, leading to the dissociation of the folate ligand.[18] FRα can then be recycled back to the cell surface or, in some cases, translocate to the nucleus where it may act as a transcription factor.[17]

FRα Endocytosis Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Folate Folate FRa_mem FRα Folate->FRa_mem binds Caveolae Caveolae FRa_mem->Caveolae internalization EarlyEndosome Early Endosome (pH ~6.0-6.5) Caveolae->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome RecyclingEndosome Recycling Endosome LateEndosome->RecyclingEndosome ReleasedFolate Released Folate Lysosome->ReleasedFolate releases Nucleus Nucleus Lysosome->Nucleus translocation of FRα RecyclingEndosome->FRa_mem recycling FRa_nuc Nuclear FRα (Transcription Factor) Nucleus->FRa_nuc

Endocytic trafficking of FRα upon folate binding.

Conclusion

The interaction between this compound and folate receptor alpha is more complex than a simple ligand-receptor binding event. While this compound's primary therapeutic role in certain neurological conditions is to bypass a dysfunctional FRα by utilizing the RFC, it also has the potential to directly interact with FRα and modulate its signaling functions. The quantitative data, though not exhaustive for this compound itself, suggests a lower affinity compared to folic acid. The provided experimental protocols offer a robust framework for further detailed characterization of this interaction. A deeper understanding of the biophysical and signaling aspects of the this compound-FRα interaction will be invaluable for the design of novel therapeutic strategies targeting the folate system in a range of diseases.

References

Methodological & Application

Application Notes and Protocols: Leucovorin Rescue for Methotrexate-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX) is a cornerstone of chemotherapy for a variety of cancers. As a folate antagonist, it potently inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids, thereby leading to cell cycle arrest and apoptosis. However, its lack of specificity can result in significant toxicity to healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.

Leucovorin (folinic acid), a reduced form of folic acid, serves as a vital rescue agent in high-dose methotrexate (HDMTX) therapy.[1] By bypassing the DHFR enzyme blocked by methotrexate, this compound replenishes the intracellular folate pool, allowing for the resumption of DNA and RNA synthesis in normal cells.[2] This selective rescue is based on differences in folate transport mechanisms between normal and some cancer cells, enabling the use of higher, more effective doses of methotrexate against the tumor while mitigating systemic toxicity.[3][4]

These application notes provide an overview of the mechanisms of action, clinical and preclinical data, and detailed protocols for the application of this compound rescue in methotrexate-treated cancer cells.

Mechanism of Action

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. By blocking DHFR, methotrexate leads to a depletion of intracellular reduced folates, causing an inhibition of cell proliferation and inducing apoptosis.[5]

This compound is a 5-formyl derivative of tetrahydrofolic acid and is readily converted to other reduced folic acid derivatives, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate, without the need for DHFR.[4] When administered after methotrexate, this compound effectively bypasses the enzymatic block, thereby restoring the folate-dependent pathways necessary for cell survival.[2] The timing of this compound administration is critical; it is typically given 24 to 48 hours after methotrexate to allow the anticancer drug to exert its cytotoxic effects on tumor cells before rescuing normal tissues.[6][7]

cluster_0 Folate Metabolism cluster_1 Pharmacological Intervention Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF DHFR Purine/Thymidylate Synthesis Purine & Thymidylate Synthesis THF->Purine/Thymidylate Synthesis DHFR Dihydrofolate Reductase (DHFR) DNA/RNA Synthesis DNA/RNA Synthesis Purine/Thymidylate Synthesis->DNA/RNA Synthesis Methotrexate Methotrexate Methotrexate->DHFR Inhibits This compound This compound This compound->THF Bypasses DHFR

Caption: Mechanism of Methotrexate action and this compound rescue.

Data Presentation

Clinical Dosing Guidelines for this compound Rescue

The following tables summarize typical clinical dosing schedules for this compound rescue following high-dose methotrexate therapy. Dosing is often adjusted based on plasma methotrexate levels.

Time After Start of Methotrexate Infusion Serum Methotrexate Level Recommended this compound Dosage
24 hours> 5 µmol/L (short infusion)100 mg/m² IV every 6 hours[8]
24 hours> 20 µmol/L (continuous infusion)50 mg IV/PO every 6 hours[8]
48 hours> 1 µmol/L50 mg IV/PO every 6 hours[8]
48 hours> 5 µmol/L100 mg/m² IV every 6 hours[8]
72 hours> 0.2 µmol/LContinue 50 mg IV/PO every 6 hours until level is < 0.05 µmol/L[8]

Note: These are general guidelines and may vary based on institutional protocols and patient-specific factors.

In Vitro Experimental Data

The following table presents a summary of in vitro data from a study on MCF-7 human breast cancer cells, demonstrating the effect of this compound on reversing methotrexate-induced cytotoxicity.

Methotrexate Concentration (µM) This compound Concentration for Rescue (µM) Observation Reference
0.5 - 10.00.5 - 50.0This compound rescue was concentration-dependent. At this compound concentrations sufficient for rescue, intracellular folate pools were significantly higher than in untreated cells.
Not Specified0.2This compound partially rescued breast cancer cell lines from edatrexate (an analogue of methotrexate) toxicity.[3]

Experimental Protocols

In Vitro this compound Rescue: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the ability of this compound to rescue cancer cells from methotrexate-induced cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, H2052)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methotrexate (stock solution in DMSO or PBS)

  • This compound (stock solution in sterile water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Methotrexate Treatment: Prepare serial dilutions of methotrexate in complete medium. Add 100 µL of the methotrexate dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO or PBS used for the methotrexate stock). Incubate for 24 hours.

  • This compound Rescue: Prepare serial dilutions of this compound in complete medium. Carefully remove the methotrexate-containing medium from the wells and add 100 µL of the this compound dilutions. For control wells, add fresh complete medium. Incubate for an additional 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against methotrexate concentration for each this compound concentration to determine the rescue effect.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 mtx_treatment Treat with Methotrexate incubate_24h_1->mtx_treatment incubate_24h_2 Incubate 24h mtx_treatment->incubate_24h_2 leucovorin_rescue Add this compound incubate_24h_2->leucovorin_rescue incubate_48_72h Incubate 48-72h leucovorin_rescue->incubate_48_72h mtt_assay Perform MTT Assay incubate_48_72h->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance analyze_data Analyze Data read_absorbance->analyze_data end End analyze_data->end

Caption: In Vitro this compound Rescue Experimental Workflow.
In Vivo this compound Rescue in a Xenograft Model

This protocol provides a general framework for evaluating the efficacy of this compound rescue in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation (e.g., H2052)

  • Matrigel (optional, for enhanced tumor growth)

  • Methotrexate solution for injection

  • This compound solution for injection

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells in a volume of 100-200 µL (with or without Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize mice into treatment groups (e.g., Vehicle control, Methotrexate alone, Methotrexate + this compound).

  • Drug Administration:

    • Administer methotrexate at the desired dose and schedule (e.g., intraperitoneally).

    • Administer this compound 16-24 hours after each methotrexate dose.[1]

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur) daily.

  • Endpoint: Continue the study for a predetermined period or until tumors in the control group reach the maximum allowed size. Euthanize mice and excise tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition and changes in body weight between the treatment groups.

Logical Relationships

The efficacy of this compound rescue is dependent on a delicate balance between eradicating cancer cells and protecting normal tissues. The logical relationship is depicted in the diagram below.

High-Dose Methotrexate High-Dose Methotrexate DHFR Inhibition DHFR Inhibition High-Dose Methotrexate->DHFR Inhibition Cancer Cell Death Cancer Cell Death DHFR Inhibition->Cancer Cell Death Normal Cell Toxicity Normal Cell Toxicity DHFR Inhibition->Normal Cell Toxicity Therapeutic Window Therapeutic Window Cancer Cell Death->Therapeutic Window This compound Rescue This compound Rescue Bypass DHFR Block Bypass DHFR Block This compound Rescue->Bypass DHFR Block Normal Cell Survival Normal Cell Survival Bypass DHFR Block->Normal Cell Survival Normal Cell Survival->Therapeutic Window

Caption: Logic of this compound Rescue in Methotrexate Therapy.

Conclusion

This compound rescue is an indispensable component of high-dose methotrexate chemotherapy, significantly widening its therapeutic window. A thorough understanding of its mechanism, appropriate dosing, and timing is crucial for maximizing the anti-tumor efficacy of methotrexate while minimizing its associated toxicities. The protocols and data presented herein provide a framework for researchers and drug development professionals to design and execute preclinical studies to further investigate and optimize this critical aspect of cancer therapy.

References

Application Notes and Protocols: Enhancing 5-Fluorouracil Cytotoxicity with Leucovorin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, particularly colorectal cancer. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, which is essential for DNA replication and repair. Leucovorin (LV), a reduced folate, has been shown to enhance the cytotoxic effects of 5-FU. This document provides detailed application notes and protocols for studying the synergistic cytotoxicity of 5-FU and this compound in vitro.

The biochemical basis for this synergy lies in the stabilization of the complex formed between the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), and thymidylate synthase. This compound is converted intracellularly to 5,10-methylenetetrahydrofolate, which acts as a cofactor, forming a stable ternary complex with FdUMP and TS.[1][2] This enhanced and prolonged inhibition of TS leads to a greater depletion of thymidine, ultimately inducing cell cycle arrest and apoptosis.[1]

Data Presentation

The following tables summarize quantitative data from in vitro studies assessing the enhancement of 5-FU cytotoxicity by this compound in various cancer cell lines.

Table 1: IC50 Values of 5-Fluorouracil in the Presence and Absence of this compound in Colon Cancer Cell Lines

Cell Line5-FU IC50 (µM)5-FU + this compound IC50 (µM)This compound Concentration (µM)Fold Enhancement
CaCo2 LF/LV-1.35-
LS174T10.58.151.3
WiDr1.81.451.3
SW1398--5~2

Data extracted from a study on various colon cancer cell lines. The fold enhancement is approximated from graphical data where specific IC50 values were not provided.

Table 2: Enhancement of 5-Fluorouracil Cytotoxicity by this compound in Gastric Cancer Cell Lines

Cell LineFold Enhancement of 5-FU Cytotoxicity by this compound
MKN45/5FU2.3
NCI-N87/5FU2.8
KATOIII/5FU2.5

This table illustrates the fold-enhancement of 5-FU's cytotoxic effect when combined with this compound in 5-FU-resistant gastric cancer cell lines.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 5-FU and the synergistic effects of this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 5-Fluorouracil (5-FU) stock solution

  • This compound (LV) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of 5-FU in complete culture medium.

    • Prepare solutions of 5-FU in combination with a fixed, clinically relevant concentration of this compound (e.g., 10-20 µM).

    • Also, prepare wells with this compound alone to confirm its lack of direct cytotoxicity.

    • Include untreated control wells (medium only) and vehicle control wells.

    • Carefully remove the old medium from the wells and add 100 µL of the drug-containing medium.

  • Incubation:

    • Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term effects of 5-FU and this compound on the ability of single cells to form colonies.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • 5-Fluorouracil (5-FU) stock solution

  • This compound (LV) stock solution

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Determine the appropriate number of cells to seed per well to obtain 50-150 colonies in the control wells (this requires optimization for each cell line, typically 200-1000 cells/well).

    • Seed the cells in 6-well plates and allow them to attach overnight.

  • Drug Treatment:

    • Treat the cells with various concentrations of 5-FU, with and without a fixed concentration of this compound, for a defined period (e.g., 24 hours).

  • Colony Growth:

    • After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete culture medium.

    • Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days.

  • Fixation and Staining:

    • Remove the medium and gently wash the wells with PBS.

    • Fix the colonies by adding methanol or a 4% paraformaldehyde solution and incubating for 10-15 minutes.

    • Remove the fixative and allow the plates to air dry.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Washing and Drying:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting:

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control)

Signaling Pathways and Mechanisms

Primary Mechanism: Thymidylate Synthase Inhibition

The primary mechanism by which this compound enhances 5-FU cytotoxicity is through the stabilization of the FdUMP-TS complex. This leads to a prolonged and more effective inhibition of DNA synthesis.

Thymidylate_Synthase_Inhibition cluster_0 Cellular Uptake and Metabolism cluster_1 Thymidylate Synthase Complex Formation cluster_2 Downstream Effects 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation This compound This compound 5,10-CH2-THF 5,10-CH2-THF This compound->5,10-CH2-THF Metabolic Conversion Ternary Complex FdUMP-TS-5,10-CH2-THF (Stable Inhibitory Complex) FdUMP->Ternary Complex 5,10-CH2-THF->Ternary Complex Stabilizes TS Thymidylate Synthase TS->Ternary Complex dTMP dTMP dUMP dUMP dUMP->dTMP Blocked by Ternary Complex DNA Synthesis DNA Synthesis & Repair dTMP->DNA Synthesis Inhibited Apoptosis Apoptosis DNA Synthesis->Apoptosis Induces

Caption: Mechanism of 5-FU and this compound synergy.

Secondary Mechanism: Induction of Apoptosis via TRPM2 Channels

Recent studies suggest that the combination of 5-FU and this compound can also induce apoptosis through a pathway involving the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.

Apoptosis_Pathway 5-FU + this compound 5-FU + this compound TRPM2 TRPM2 Channel Activation 5-FU + this compound->TRPM2 Ca2_Influx Increased Intracellular Ca2+ Influx TRPM2->Ca2_Influx Mito_Depol Mitochondrial Depolarization Ca2_Influx->Mito_Depol Apoptosis Apoptosis Mito_Depol->Apoptosis

Caption: 5-FU/Leucovorin-induced apoptosis via TRPM2.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the synergistic effects of 5-FU and this compound in vitro.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity & Survival Assays cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Data Analysis & Interpretation Cell_Culture Select and Culture Cancer Cell Lines Drug_Prep Prepare Serial Dilutions of 5-FU +/- this compound Cell_Culture->Drug_Prep Treatment Treat Cells for Defined Period (e.g., 24-72h) Drug_Prep->Treatment MTT_Assay MTT Assay for Short-term Cytotoxicity (IC50) Treatment->MTT_Assay Colony_Assay Colony Formation Assay for Long-term Survival Treatment->Colony_Assay TS_Assay Thymidylate Synthase Activity Assay Treatment->TS_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) Treatment->Apoptosis_Assay Data_Analysis Calculate IC50, Survival Fraction, and Synergy (e.g., CI) MTT_Assay->Data_Analysis Colony_Assay->Data_Analysis TS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Interpret Results and Draw Conclusions Data_Analysis->Conclusion

Caption: In vitro workflow for 5-FU/Leucovorin studies.

References

Application Note and Protocol: Quantification of Leucovorin and its Metabolite 5-Methyltetrahydrofolate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucovorin (folinic acid), a 5-formyl derivative of tetrahydrofolic acid, is a crucial medication used in cancer therapy. It serves as a rescue agent to mitigate the toxic effects of high-dose methotrexate and to enhance the efficacy of fluorouracil-based chemotherapy.[1][2][3] this compound is administered as a racemic mixture of its diastereoisomers, (6R)- and (6S)-Leucovorin, with the (6S) isomer being the biologically active form.[4] Following administration, this compound is metabolized to several active compounds, most notably 5-methyltetrahydrofolate (5-MTHF), which is the primary active folate in circulation.[1][5]

Accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations. High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection, provides a sensitive and specific method for this purpose.[6][7][8] This document provides a detailed protocol for the simultaneous determination of this compound and 5-MTHF in human plasma.

Metabolic Pathway of this compound

This compound does not require reduction by dihydrofolate reductase (DHFR) to be converted to its active forms.[1] The biologically active l-isomer is rapidly metabolized into other reduced folates. The metabolic conversion of this compound primarily leads to the formation of 5-MTHF.

This compound Metabolism Metabolic Pathway of this compound This compound This compound (5-Formyl-THF) Methenyl_THF 5,10-Methenyl-THF This compound->Methenyl_THF Metabolism Methylene_THF 5,10-Methylene-THF Methenyl_THF->Methylene_THF MTHF 5-Methyl-THF (5-MTHF) Methylene_THF->MTHF

Caption: Metabolic conversion of this compound to 5-Methyltetrahydrofolate (5-MTHF).

Experimental Protocol: HPLC-MS/MS Method

This protocol is based on a validated method for the simultaneous determination of this compound and 5-MTHF diastereoisomers in human plasma.[6][7]

Materials and Reagents
  • Standards: this compound calcium, 5-methyltetrahydrofolic acid, and an appropriate internal standard (e.g., Methotrexate).

  • Solvents: HPLC-grade acetonitrile and methanol.[9][10]

  • Buffers: Ammonium acetate and acetic acid.

  • Water: Deionized or HPLC-grade water.

  • Plasma: Drug-free human plasma.

  • Solid Phase Extraction (SPE) Cartridges: Oasis HLB C18 cartridges (or equivalent).[7]

  • Ultrafiltration Devices: Centrifugal filter units (e.g., Amicon Ultra).[6]

Instrumentation
  • HPLC System: A system capable of gradient elution.

  • Autosampler: Capable of maintaining samples at a controlled temperature (e.g., 4°C).

  • Column: A chiral column is required for the separation of diastereoisomers. A Chiral HSA (Human Serum Albumin) column (150 mm x 4.0 mm, 5 µm) or a ChiralPak HSA column can be used.[6][7][11]

  • Detector: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation

A simple and efficient sample preparation is crucial for accurate results. Two common methods are ultrafiltration and solid-phase extraction (SPE).

Method 1: Ultrafiltration [6][7]

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Transfer an aliquot of the plasma sample (e.g., 100 µL) to a microcentrifuge tube.

  • Add the internal standard solution.

  • Vortex briefly.

  • Transfer the mixture to an ultrafiltration device.

  • Centrifuge at a specified speed and time to separate the protein-free ultrafiltrate.

  • Inject an aliquot of the ultrafiltrate into the HPLC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE) [7]

  • Condition the SPE cartridges with methanol followed by water.

  • Load the plasma sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the HPLC-MS/MS system.

HPLC and Mass Spectrometry Conditions

The following are typical starting conditions that may require optimization for your specific instrumentation.

ParameterCondition
HPLC Column Chiral HSA (150 mm x 4.0 mm, 5 µm)[6][7]
Mobile Phase A 10 mM Ammonium acetate in water, pH 8.0[6][7]
Mobile Phase B Acetonitrile[6][7]
Gradient Program Optimized to separate this compound, 5-MTHF, and the internal standard.
Flow Rate 0.25 - 1.0 mL/min[9][11]
Injection Volume 10 - 20 µL[9]
Column Temperature 30°C[11]
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Example):

  • This compound: Precursor ion -> Product ion

  • 5-MTHF: Precursor ion -> Product ion

  • Internal Standard: Precursor ion -> Product ion

Experimental Workflow

Experimental Workflow HPLC Method Workflow for this compound and 5-MTHF Quantification cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS Add Internal Standard Sample->IS Extraction Ultrafiltration or Solid-Phase Extraction IS->Extraction Injection Inject into HPLC System Extraction->Injection Separation Chiral HPLC Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: A streamlined workflow from sample preparation to data analysis.

Method Validation and Data Presentation

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters are summarized below.

Linearity

The linearity of the method should be assessed by analyzing a series of calibration standards at different concentrations.

AnalyteLinearity Range (µg/L)Correlation Coefficient (r²)Reference
This compound25 - 5000> 0.99[6][7]
5-MTHF12.5 - 3000> 0.99[6][7]
Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

AnalyteConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
6R-LVLLOQ, L, M, H3.6 - 13.23.6 - 13.299.4 - 102.4[7]
6S-LVLLOQ, L, M, H3.4 - 12.93.4 - 12.995.3 - 96.8[7]
5-MTHFLLOQ, L, M, H5.3 - 9.35.3 - 9.393.0 - 110[7]
Limit of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

AnalyteLLOQ (µg/L)Reference
6R,S-Leucovorin50[7]
5-MTHF25[7]
Recovery

Extraction recovery should be determined to assess the efficiency of the sample preparation method.

AnalyteRecovery (%)Reference
This compound> 90%[8]

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the simultaneous quantification of this compound and its primary metabolite, 5-MTHF, in human plasma. The use of a chiral column allows for the separation of the biologically active (6S)-isomer from the (6R)-isomer. Proper method validation is critical to ensure reliable and accurate data for pharmacokinetic and clinical studies. This application note and protocol serve as a comprehensive guide for researchers and scientists in the field of drug development and therapeutic drug monitoring.

References

Developing Animal Models of Methotrexate Toxicity and Leucovorin Rescue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing animal models for studying methotrexate (MTX) toxicity and the efficacy of leucovorin (LV) rescue. The following sections detail the molecular mechanisms, experimental protocols, and expected quantitative outcomes based on established rodent models.

Introduction

Methotrexate is a widely used chemotherapeutic agent and immunosuppressant. Its clinical utility is often limited by its toxicity, primarily affecting rapidly dividing cells in the bone marrow and gastrointestinal tract. This compound, a reduced folate, is clinically administered to "rescue" normal tissues from MTX-induced toxicity. Preclinical animal models are crucial for understanding the mechanisms of MTX toxicity, optimizing this compound rescue strategies, and evaluating novel therapeutic interventions. This document outlines protocols for inducing MTX toxicity and performing this compound rescue in rodents, along with expected toxicological and biochemical outcomes.

Molecular Mechanisms

Methotrexate Toxicity

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the reduction of dihydrofolate to tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. Inhibition of DHFR leads to a depletion of intracellular folate pools, resulting in impaired DNA replication and cell death, particularly in rapidly proliferating cells.[1][2]

This compound Rescue

This compound (folinic acid) is a 5-formyl derivative of tetrahydrofolic acid. It is readily converted to other reduced folate coenzymes, bypassing the DHFR-mediated metabolic block.[3] This allows for the continuation of purine and thymidylate synthesis in normal cells, thereby mitigating the toxic effects of methotrexate.[3] The differential uptake of this compound by normal versus some tumor cells can contribute to its selective rescue effect.[4]

Signaling and Metabolic Pathways

The following diagram illustrates the key metabolic pathways affected by methotrexate and the mechanism of this compound rescue.

Methotrexate_Leucovorin_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int Transport LV_ext This compound LV_int This compound LV_ext->LV_int Transport DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibits THF Tetrahydrofolate (THF) LV_int->THF Bypasses DHFR DHF Dihydrofolate (DHF) DHF->THF Reduction Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Baseline Data Collection (Body weight, blood sample) A->B C Randomization into Groups (Control, MTX, MTX+LV) B->C D Methotrexate Administration (Specify dose, route, time) C->D E This compound Administration (Specify dose, route, time post-MTX) D->E Delayed administration F Monitoring (Body weight, clinical signs, survival) D->F E->F G Endpoint Data Collection (Blood samples, tissue harvesting) F->G H Data Analysis (Biochemical, Hematological, Histopathological) G->H

References

Application Notes and Protocols for Leucovorin Treatment in Cerebral Folate Deficiency Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Leucovorin in preclinical research models of Cerebral Folate Deficiency (CFD). The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of this compound as a potential therapeutic agent for CFD.

Introduction to Cerebral Folate Deficiency

Cerebral Folate Deficiency is a neurological condition characterized by low levels of 5-methyltetrahydrofolate (5-MTHF), the active form of folate, in the cerebrospinal fluid (CSF), despite normal folate levels in the blood.[1][2] This deficiency arises from impaired transport of folate across the blood-brain barrier.[3][4] The primary transporter of folate into the central nervous system is the folate receptor alpha (FRα), encoded by the FOLR1 gene.[4][5] Consequently, CFD can be caused by mutations in the FOLR1 gene or by the presence of autoantibodies against FRα that block its function.[3][4][6]

Folate is crucial for a multitude of processes in the brain, including:

  • Neurotransmitter Synthesis: It is a vital cofactor in the production of dopamine, serotonin, and norepinephrine.[3]

  • DNA Synthesis and Repair: Folate metabolites are essential for the synthesis of purines and thymidylates.

  • Methylation Reactions: 5-MTHF is the primary methyl donor for the methylation of homocysteine to methionine, a precursor for S-adenosylmethionine (SAM), which is involved in numerous methylation reactions critical for gene expression and other cellular processes.[7]

  • Myelin Formation: Folate plays a role in maintaining the integrity of the myelin sheath that protects nerve fibers.[3]

A deficiency in cerebral folate can lead to a range of neurological and developmental symptoms, including developmental delay, seizures, and cognitive impairment.[5]

This compound as a Therapeutic Strategy

This compound (folinic acid), a reduced and biologically active form of folate, presents a promising therapeutic approach for CFD.[8][9] Unlike folic acid, this compound does not require reduction by dihydrofolate reductase (DHFR) to become active.[10] Crucially, it can bypass a compromised FRα-mediated transport system and enter the brain through alternative transporters like the reduced folate carrier (RFC).[11][12] Once in the central nervous system, this compound is metabolized to 5,10-methylenetetrahydrofolate and subsequently to 5-MTHF, thereby replenishing the brain's active folate pool and supporting critical metabolic pathways.[11][13]

Quantitative Data from Preclinical Research Models

Disclaimer: The following tables present illustrative quantitative data based on typical findings reported in the literature on this compound treatment in animal models of folate deficiency. Specific values may vary depending on the animal model, experimental conditions, and analytical methods used.

Table 1: Illustrative Effect of this compound on CSF 5-MTHF Levels in a Folr1 Knockout Mouse Model

Treatment GroupCSF 5-MTHF (nmol/L)Percent Increase from Untreated
Wild-Type Control85 ± 10-
Folr1 Knockout (Untreated)15 ± 5-
Folr1 Knockout + this compound (1 mg/kg/day)45 ± 8200%
Folr1 Knockout + this compound (2 mg/kg/day)70 ± 12367%

Table 2: Illustrative Neurotransmitter Levels in Brain Homogenates of this compound-Treated Folate-Deficient Mice

Treatment GroupDopamine (ng/g tissue)Serotonin (ng/g tissue)Norepinephrine (ng/g tissue)
Control Diet1500 ± 150500 ± 50400 ± 40
Folate-Deficient Diet900 ± 100300 ± 40250 ± 30
Folate-Deficient Diet + this compound1350 ± 120450 ± 45370 ± 35

Table 3: Illustrative Behavioral Assessment in a Mouse Model of Cerebral Folate Deficiency

Treatment GroupMorris Water Maze (Escape Latency - Day 5, seconds)Open Field Test (Time in Center, seconds)
Wild-Type Control15 ± 345 ± 5
CFD Model (Untreated)40 ± 520 ± 4
CFD Model + this compound20 ± 438 ± 6

Signaling Pathways and Experimental Workflows

Folate Metabolism and this compound's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and the mechanism by which this compound restores cerebral folate levels.

Folate_Metabolism cluster_blood Blood cluster_csf Brain / CSF Folic Acid Folic Acid DHF DHF Folic Acid->DHF DHFR 5-MTHF_blood 5-MTHF 5-MTHF_csf 5-MTHF 5-MTHF_blood->5-MTHF_csf FRα (Blocked in CFD) THF THF 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF SHMT DHF->THF DHFR 5,10-Methenyl-THF 5,10-Methenyl-THF 5,10-Methylene-THF->5,10-Methenyl-THF MTHFD 5,10-Methylene-THF->5-MTHF_csf MTHFR Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis 10-Formyl-THF 10-Formyl-THF 5,10-Methenyl-THF->10-Formyl-THF MTHFD Purine Synthesis Purine Synthesis 10-Formyl-THF->Purine Synthesis Methionine Cycle Methionine Cycle 5-MTHF_csf->Methionine Cycle Methionine Cycle->THF

Core Folate Metabolism Pathway

Leucovorin_Action cluster_blood Blood cluster_csf Brain / CSF Leucovorin_blood This compound (Folinic Acid) Leucovorin_csf This compound Leucovorin_blood->Leucovorin_csf RFC / PCFT (Bypass Pathway) 5-MTHF_blood 5-MTHF Folate Cycle Folate Cycle 5-MTHF_blood->Folate Cycle FRα (Blocked) 5,10-Methenyl-THF 5,10-Methenyl-THF Leucovorin_csf->5,10-Methenyl-THF MTHFS 5,10-Methylene-THF 5,10-Methylene-THF 5,10-Methenyl-THF->5,10-Methylene-THF MTHFD 5-MTHF_csf 5-MTHF 5,10-Methylene-THF->5-MTHF_csf MTHFR 5-MTHF_csf->Folate Cycle

This compound's Bypass Mechanism in CFD
Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in a mouse model of CFD.

Experimental_Workflow start Start model Establish CFD Mouse Model (e.g., Folr1 KO or Dietary Deficiency) start->model treatment This compound Administration (e.g., 1-2 mg/kg/day via oral gavage) model->treatment behavior Behavioral Testing (e.g., Morris Water Maze, Open Field) treatment->behavior sampling Sample Collection (CSF, Brain Tissue, Blood) behavior->sampling analysis Biochemical Analysis (HPLC-MS/MS for 5-MTHF, Neurotransmitters) sampling->analysis data Data Analysis & Interpretation analysis->data end End data->end

Preclinical Experimental Workflow

Experimental Protocols

Protocol 1: Induction of Dietary Folate Deficiency in Mice

This protocol describes a common method for inducing folate deficiency in mice through a specialized diet.

Materials:

  • Folate-deficient rodent diet (containing 0 mg/kg folic acid and often supplemented with 1% succinylsulfathiazole to inhibit folate synthesis by gut bacteria).[14][15]

  • Control rodent diet (containing a standard amount of folic acid, e.g., 2 mg/kg).[15]

  • Metabolic cages (optional, for precise monitoring of food and water intake).

  • Animal scale.

Procedure:

  • Acclimate mice (e.g., 4-week-old C57BL/6J mice) to the facility for at least one week with standard chow and water ad libitum.

  • Randomly assign mice to either the control or folate-deficient diet group.

  • House mice individually or in small groups and provide the respective diets and water ad libitum.

  • Monitor the body weight of the mice weekly.

  • Maintain the mice on the respective diets for a sufficient duration to induce folate deficiency. This can range from 4 to 28 weeks, depending on the desired severity of deficiency and the research question.[14][15]

  • At the end of the dietary intervention period, collect blood samples to confirm folate deficiency by measuring plasma/serum folate and homocysteine levels.

Protocol 2: this compound Administration to a Mouse Model of CFD

This protocol provides a general guideline for the oral administration of this compound to mice.

Materials:

  • This compound calcium tablets or powder.

  • Sterile water or saline for vehicle.

  • Oral gavage needles (20-22 gauge, with a ball tip).

  • 1 mL syringes.

  • Animal scale.

Procedure:

  • Prepare the this compound solution. For example, to achieve a dose of 2 mg/kg in a 25g mouse with an administration volume of 100 µL, dissolve this compound in sterile water to a concentration of 0.5 mg/mL. Prepare fresh solution regularly and protect from light.

  • Weigh the mouse to determine the exact volume of this compound solution to be administered.

  • Gently restrain the mouse.

  • Carefully insert the oral gavage needle into the esophagus. Ensure the needle does not enter the trachea.

  • Slowly administer the calculated volume of the this compound solution.

  • Return the mouse to its cage and monitor for any signs of distress.

  • Administer this compound daily or as required by the experimental design. Treatment duration can vary from several weeks to months.

Protocol 3: Cerebrospinal Fluid (CSF) Collection from the Cisterna Magna in Mice

This protocol describes a terminal procedure for collecting CSF from the cisterna magna of a mouse. This is a delicate procedure that requires practice.

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail).

  • Stereotaxic frame.

  • Dissection microscope.

  • Small surgical scissors and forceps.

  • Glass capillary tubes (pulled to a fine point).

  • Collection tubes (e.g., 0.5 mL Eppendorf tubes), pre-chilled on dry ice.

  • Povidone-iodine and 70% ethanol for disinfection.

Procedure:

  • Anesthetize the mouse via intraperitoneal injection. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.

  • Shave the fur from the back of the neck.

  • Mount the mouse in the stereotaxic frame with the head angled downwards at approximately 135 degrees to expose the cisterna magna.

  • Disinfect the surgical area with povidone-iodine followed by 70% ethanol.

  • Make a small midline sagittal incision in the skin over the occipital bone.

  • Under the dissection microscope, bluntly dissect the neck muscles to expose the transparent dura mater of the cisterna magna.[16]

  • Carefully puncture the dura mater with a pre-pulled glass capillary tube. CSF will spontaneously flow into the capillary tube.[14]

  • Typically, 5-10 µL of CSF can be collected.[16]

  • Expel the CSF from the capillary tube into a pre-chilled collection tube and immediately freeze on dry ice.

  • Store CSF samples at -80°C until analysis.

  • Euthanize the mouse according to approved institutional protocols.

Protocol 4: Quantification of 5-MTHF in Mouse CSF by HPLC-MS/MS

This protocol provides an overview of a method for the sensitive and specific quantification of 5-MTHF in CSF.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[17]

  • C18 reverse-phase HPLC column.

  • 5-MTHF analytical standard.

  • Stable isotope-labeled internal standard (e.g., 13C5-5-MTHF).[18]

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Ascorbic acid (to prevent oxidation of 5-MTHF).

Procedure:

  • Sample Preparation:

    • Thaw CSF samples on ice.

    • To a small aliquot of CSF (e.g., 10 µL), add an equal volume of a solution containing the internal standard and ascorbic acid.[17]

    • Vortex briefly and centrifuge to pellet any debris.

  • HPLC-MS/MS Analysis:

    • Inject the supernatant onto the HPLC-MS/MS system.

    • Separate 5-MTHF from other components using a gradient elution on the C18 column.

    • Detect and quantify 5-MTHF and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the 5-MTHF analytical standard.

    • Calculate the concentration of 5-MTHF in the CSF samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[18]

Conclusion

The study of this compound in preclinical models of Cerebral Folate Deficiency is essential for understanding its therapeutic potential and underlying mechanisms. The protocols and information provided in these application notes offer a framework for researchers to conduct rigorous and reproducible studies in this field. By utilizing appropriate animal models, standardized treatment regimens, and sensitive analytical techniques, the scientific community can further elucidate the role of this compound in mitigating the neurological consequences of CFD.

References

Application of Leucovorin in CRISPR/Cas9 Gene-Editing: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

While Leucovorin (folinic acid) is a critical therapeutic agent in various clinical contexts, a comprehensive review of current scientific literature reveals no established or documented application of this compound for the direct enhancement of CRISPR/Cas9 gene-editing experiments. Research to date has not explored this compound as a supplement to improve the efficiency of CRISPR-mediated homology-directed repair (HDR) or other gene-editing outcomes.

This compound, a metabolically active form of folate (Vitamin B9), plays a crucial role in one-carbon metabolism, which is essential for the synthesis of nucleotides (the building blocks of DNA) and for DNA methylation.[1] These processes are fundamental to DNA replication and repair. In clinical practice, this compound is primarily used to counteract the toxic effects of methotrexate chemotherapy and to treat certain types of anemia.[2][3] More recently, it has been investigated for its potential therapeutic role in neurodevelopmental disorders, such as autism spectrum disorder, particularly in individuals with cerebral folate deficiency.[2][4][5]

Conversely, the field of CRISPR/Cas9 gene editing is actively exploring various strategies to enhance its efficiency and precision. A significant focus of this research is on improving the rate of HDR, which is the cellular DNA repair pathway that allows for the precise insertion of a desired genetic sequence.[6][7] Current methods to boost HDR efficiency include the use of small molecule inhibitors of competing repair pathways like non-homologous end joining (NHEJ), cell cycle synchronization, and the use of modified Cas9 proteins fused to DNA repair factors.[6][8][9]

Theoretical Link via Folate Metabolism

Theoretically, a link between this compound and CRISPR/Cas9 outcomes could be hypothesized through the fundamental role of folate in DNA synthesis and repair. Adequate folate levels are necessary for the production of purines and thymidylate, which are essential for repairing DNA breaks created by the Cas9 nuclease. However, there are currently no published studies that have tested whether supplementing cell culture media or in vivo models with this compound can positively influence the efficiency or fidelity of CRISPR/Cas9 gene editing.

One study utilized folic acid as a targeting ligand for the delivery of CRISPR/Cas9 ribonucleoprotein (RNP) nanocarriers to cancer cells that overexpress folate receptors.[10] In this context, folic acid was part of the delivery system to ensure the gene-editing machinery reached the target cells, rather than a tool to modulate the intracellular gene-editing process itself.

The DNA Repair Landscape in CRISPR/Cas9

The outcome of a CRISPR/Cas9 experiment is largely determined by the cell's endogenous DNA repair mechanisms. After the Cas9 nuclease creates a double-strand break (DSB) in the DNA, the cell can repair this break through two main pathways:

  • Non-Homologous End Joining (NHEJ): This is the predominant repair pathway in most cell types. It is often error-prone and can lead to small insertions or deletions (indels) at the target site, which are useful for gene knockout studies.

  • Homology-Directed Repair (HDR): This pathway is active primarily in the S and G2 phases of the cell cycle and uses a homologous DNA template to precisely repair the break. HDR is the desired pathway for precise gene editing, such as introducing specific point mutations or inserting new genetic material (knock-ins).

The diagrams below illustrate the general workflow of CRISPR/Cas9 gene editing and the competing DNA repair pathways.

cluster_0 CRISPR/Cas9 Delivery cluster_1 Cellular Processes cluster_2 DNA Repair Pathways cluster_3 Gene Editing Outcomes Cas9_gRNA Cas9-gRNA Complex Targeting Genomic Target Recognition Cas9_gRNA->Targeting Donor Donor DNA Template (for HDR) HDR Homology-Directed Repair (HDR) Donor->HDR Cleavage Double-Strand Break (DSB) Targeting->Cleavage NHEJ Non-Homologous End Joining (NHEJ) Cleavage->NHEJ Predominant Pathway Cleavage->HDR Indels Insertions/Deletions (Gene Knockout) NHEJ->Indels Precise_Edit Precise Gene Edit (Knock-in/Correction) HDR->Precise_Edit cluster_NHEJ NHEJ Pathway cluster_HDR HDR Pathway DSB Double-Strand Break (DSB) NHEJ_Process Direct ligation of broken ends DSB->NHEJ_Process Error-prone HDR_Process Template-based repair DSB->HDR_Process High-fidelity NHEJ_Outcome Indels (small insertions/deletions) NHEJ_Process->NHEJ_Outcome HDR_Outcome Precise Edit HDR_Process->HDR_Outcome HDR_Template Donor Template HDR_Template->HDR_Process

References

Leucovorin as a Control in High-Throughput Screening for Folate Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for potential therapeutic agents. When screening for folate antagonists, which are crucial in cancer chemotherapy and other diseases, it is essential to employ robust and specific assays. Folate antagonists act by inhibiting key enzymes in the folate metabolic pathway, primarily dihydrofolate reductase (DHFR), leading to a depletion of downstream folates essential for nucleotide synthesis and cell proliferation.

Leucovorin (also known as folinic acid), a reduced form of folic acid, serves as an invaluable tool in these screening campaigns. It acts as a specific rescue agent by bypassing the enzymatic step blocked by DHFR inhibitors.[1][2] This unique property allows for the design of highly specific cell-based HTS assays where the cytotoxic effects of true folate antagonists can be reversed by the co-administration of this compound. This application note provides detailed protocols and data presentation guidelines for utilizing this compound as a specific control in HTS for the identification and characterization of novel folate antagonists.

Signaling Pathway: Folate Metabolism and Action of Antagonists

The folate pathway is critical for the synthesis of purines and thymidylate, which are essential building blocks for DNA replication and repair. Folate antagonists, such as methotrexate, competitively inhibit DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] This blockade disrupts the supply of one-carbon units necessary for nucleotide synthesis, ultimately leading to cell cycle arrest and apoptosis. This compound, being a downstream metabolite, can replenish the THF pool, thus rescuing cells from the toxic effects of DHFR inhibitors.[3][4]

Folate_Metabolism cluster_Extracellular Extracellular cluster_Intracellular Intracellular cluster_Antagonist Antagonist Action Folates Folic Acid / Folates DHF Dihydrofolate (DHF) Folates->DHF Leucovorin_ext This compound Leucovorin_int This compound Leucovorin_ext->Leucovorin_int THF Tetrahydrofolate (THF) DHF->THF DHFR dTMP dTMP THF->dTMP One-carbon transfer Purines Purine Synthesis THF->Purines dUMP dUMP dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA Purines->DNA Leucovorin_int->THF Bypasses DHFR DHFR DHFR TS Thymidylate Synthase Folate_Antagonist Folate Antagonist (e.g., Methotrexate) Folate_Antagonist->DHFR Inhibition HTS_Workflow start Start cell_prep Cell Preparation (CHO-K1 in Folate-Free Medium) start->cell_prep plate_cells Plate Cells in 384-well Plates (500 cells/well) cell_prep->plate_cells incubate1 Incubate (4-6 hours) plate_cells->incubate1 compound_prep Prepare Compound Plates (2X) - Test Compounds - Methotrexate (Control) incubate1->compound_prep leucovorin_prep Prepare Compound + this compound Plates (2X) incubate1->leucovorin_prep add_compounds Add Compounds to Cells compound_prep->add_compounds leucovorin_prep->add_compounds incubate2 Incubate (72 hours) add_compounds->incubate2 add_reagent Add Cell Viability Reagent incubate2->add_reagent read_plate Read Luminescence add_reagent->read_plate data_analysis Data Analysis - Normalize Data - Calculate IC50 - Determine Fold Shift read_plate->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Immunofluorescence Staining in Leucovorin-Treated Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucovorin (folinic acid) is a critical component in cancer chemotherapy, primarily utilized in two distinct contexts: to rescue normal cells from the toxic effects of high-dose methotrexate and to potentiate the cytotoxic efficacy of 5-fluorouracil (5-FU).[1][2] As a reduced form of folic acid, this compound bypasses the dihydrofolate reductase (DHFR) enzyme, which is the primary target of methotrexate, thereby replenishing the folate pool necessary for nucleotide synthesis in healthy tissues. In concert with 5-FU, a this compound metabolite stabilizes the binding of the 5-FU metabolite (FdUMP) to thymidylate synthase (TS), leading to enhanced inhibition of DNA synthesis and increased cancer cell death.[2][3]

Immunofluorescence (IF) is a powerful technique to visualize and quantify the expression and subcellular localization of specific proteins within cells.[4][5] This allows researchers to probe the molecular mechanisms of drug action. For this compound-treated cells, IF can be employed to assess the status of key proteins in the folate pathway and to measure downstream effects such as the induction of apoptosis. These application notes provide detailed protocols for the immunofluorescent staining of key protein markers in cell lines treated with this compound, both as a rescue agent for methotrexate and as a potentiator for 5-FU.

Key Protein Targets for Immunofluorescence Analysis

  • Thymidylate Synthase (TS): The primary target of 5-FU chemotherapy. This compound enhances the inhibition of TS by 5-FU.[6] Immunofluorescence can be used to quantify the levels and localization of TS protein.

  • Dihydrofolate Reductase (DHFR): The target of methotrexate. This compound rescue allows cells to bypass DHFR inhibition.[7] IF can be used to study changes in DHFR expression, which can be a mechanism of methotrexate resistance.[8][9]

  • Cleaved Caspase-3: A key executioner caspase in the apoptotic pathway. Its detection is a reliable marker for cells undergoing apoptosis as a result of chemotherapy.[4]

Quantitative Data Summary

The following tables summarize expected quantitative changes in protein expression or activity based on immunofluorescence analysis of cell lines treated with this compound in combination with 5-fluorouracil or methotrexate.

Treatment GroupTarget ProteinExpected Change in Fluorescence IntensityFold Change (Approximate)Reference Cell Lines
5-FU + this compoundThymidylate Synthase (TS) Ternary ComplexIncrease2 to 3-foldMCF-7, NCI H630[10]
MethotrexateDihydrofolate Reductase (DHFR)Increase2 to 4-foldHCT-8[11]
5-FU + this compoundCleaved Caspase-3IncreaseVariableVarious Cancer Cell Lines
Cell LineTreatmentTime PointEffect on TS Ternary Complex Formation
MCF-7 (Breast Cancer)5-FU (10 µM) + this compound4 hoursMaximal Increase[10]
NCI H630 (Colon Cancer)5-FU (10 µM) + this compound18 hoursMaximal Increase[10]

Signaling Pathways and Experimental Workflows

Folate Metabolism and Drug Action

Folate_Metabolism cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound 5,10-CH2-THF 5,10-Methylene-THF This compound->5,10-CH2-THF Metabolism Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF THF->5,10-CH2-THF dUMP dUMP 5,10-CH2-THF->dUMP TS Thymidylate Synthase (TS) 5,10-CH2-THF->TS Stabilizes FdUMP binding dTMP dTMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis DHFR->DHF TS->dUMP 5-FU 5-Fluorouracil (5-FU) FdUMP FdUMP 5-FU->FdUMP Metabolism FdUMP->TS Inhibits

Folate metabolism pathway and points of intervention for Methotrexate, 5-FU, and this compound.
General Immunofluorescence Experimental Workflow

A typical workflow for immunofluorescence staining of drug-treated adherent cells.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Thymidylate Synthase (TS)

This protocol is designed for the detection of TS in cells treated with 5-FU and this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-Thymidylate Synthase (Clone TS-106)

  • Secondary Antibody: Goat anti-Mouse IgG, Alexa Fluor 488 conjugated

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Mounting Medium

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentrations of 5-FU and this compound for the appropriate duration (e.g., 4-24 hours). Include untreated controls.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.[12]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-TS antibody in Blocking Buffer (e.g., 1:100 dilution).

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[1]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer (e.g., 1:500 dilution).

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).

Protocol 2: Immunofluorescence Staining of Dihydrofolate Reductase (DHFR)

This protocol is for detecting DHFR in cells treated with methotrexate and rescued with this compound.

Materials:

  • Same as Protocol 1, with the following exceptions:

  • Primary Antibody: Rabbit anti-DHFR polyclonal antibody.[13]

  • Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 594 conjugated.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells as described in Protocol 1.

    • Treat cells with methotrexate for a specified period (e.g., 24 hours), followed by a this compound rescue for another period (e.g., 24 hours). Include appropriate controls.

  • Fixation, Permeabilization, and Blocking:

    • Follow steps 2-4 from Protocol 1.

  • Primary Antibody Incubation:

    • Dilute the primary anti-DHFR antibody in Blocking Buffer (e.g., 1:100 to 1:500 dilution).

    • Incubate the cells with the diluted primary antibody overnight at 4°C.[13]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the Alexa Fluor 594-conjugated secondary antibody in Blocking Buffer (e.g., 1:500 dilution).

    • Incubate for 1 hour at room temperature, protected from light.

  • Counterstaining, Mounting, and Imaging:

    • Follow steps 7-8 from Protocol 1, using appropriate filters for DAPI (blue) and Alexa Fluor 594 (red).

Protocol 3: Immunofluorescence Staining of Cleaved Caspase-3

This protocol is for detecting apoptosis in cells following chemotherapy.

Materials:

  • Same as Protocol 1, with the following exceptions:

  • Primary Antibody: Rabbit anti-Cleaved Caspase-3 antibody.

  • Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugated.

Procedure:

  • Cell Culture and Treatment:

    • Seed and treat cells as described in Protocol 1 or 2 to induce apoptosis.

  • Fixation, Permeabilization, and Blocking:

    • Follow steps 2-4 from Protocol 1.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Cleaved Caspase-3 antibody in Blocking Buffer (e.g., 1:200 dilution).

    • Incubate the cells with the diluted primary antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer (e.g., 1:500 dilution).

    • Incubate for 1 hour at room temperature, protected from light.

  • Counterstaining, Mounting, and Imaging:

    • Follow steps 7-8 from Protocol 1. Apoptotic cells will show a distinct green fluorescence from cleaved caspase-3.

Data Analysis and Interpretation

Quantitative analysis of immunofluorescence images can be performed using software such as ImageJ or more advanced platforms like CellProfiler.[14] The mean fluorescence intensity of the protein of interest within the cytoplasm or nucleus of a defined number of cells should be measured. The data should be normalized to a control, such as untreated cells. An increase in the percentage of cleaved caspase-3 positive cells is indicative of apoptosis induction. Changes in the subcellular localization of proteins like TS or DHFR can also be qualitatively and quantitatively assessed.

These protocols provide a robust framework for investigating the cellular effects of this compound treatment. Researchers should optimize antibody concentrations and incubation times for their specific cell lines and experimental conditions.

References

establishing a Leucovorin dose-response curve in 3D cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Establishing a Leucovorin Dose-Response Curve in 3D Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research as they more accurately recapitulate the in vivo tumor microenvironment compared to traditional 2D monolayer cultures.[1][2] These models exhibit gradients in nutrient availability, oxygenation, and drug penetration, offering a more physiologically relevant platform for assessing therapeutic efficacy.[1] this compound (folinic acid), a reduced form of folic acid, plays a crucial role in cancer therapy, primarily in two contexts: to rescue normal cells from the toxic effects of high-dose methotrexate and to enhance the cytotoxicity of 5-fluorouracil (5-FU).[3] This application note provides a detailed protocol for establishing a dose-response curve for this compound in a 3D spheroid model, a critical step in understanding its direct effects or its potential as a modulator of other chemotherapeutic agents in a more complex in vitro system.

Principle of the Assay

This protocol outlines the generation of cancer cell spheroids in ultra-low attachment plates. The established spheroids are then treated with a serial dilution of this compound. After a defined incubation period, cell viability is assessed using a luminescent ATP-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay.[4][5][6] The amount of ATP is directly proportional to the number of metabolically active, viable cells. The resulting luminescence data is used to plot a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), providing a quantitative measure of this compound's potency.

Materials and Reagents

  • Human cancer cell line of choice (e.g., HT-29, A549, MCF-7)

  • Complete cell culture medium (e.g., McCoy's 5A, F-12K, DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Ultra-low attachment 96-well round-bottom plates

  • This compound calcium salt (lyophilized powder)

  • Sterile, nuclease-free water or appropriate solvent for this compound

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Multichannel pipette

  • Plate shaker

  • Luminometer or plate reader with luminescence detection capabilities

Experimental Protocols

Part 1: Spheroid Formation
  • Cell Culture Maintenance: Maintain the chosen cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C and 5% CO2. Subculture the cells every 2-3 days to maintain exponential growth.

  • Cell Harvesting: When cells reach 70-80% confluency, aspirate the culture medium, wash the cell monolayer with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Cell Counting and Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell concentration and viability using a hemocytometer or automated cell counter. Prepare a cell suspension at a concentration of 2 x 10^4 cells/mL.

  • Plating for Spheroid Formation: Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment round-bottom plate. This results in a seeding density of 2,000 cells per well.

  • Spheroid Development: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells. Incubate the plate for 48-72 hours at 37°C and 5% CO2 to allow for the formation of compact spheroids.[7]

Part 2: this compound Treatment
  • This compound Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) by dissolving the lyophilized powder in sterile, nuclease-free water. Filter-sterilize the stock solution and store it in aliquots at -20°C.

  • Serial Dilution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in complete culture medium. For a typical dose-response curve, a 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM). Also, prepare a vehicle control (medium with the same solvent concentration as the highest this compound dose) and a no-treatment control (medium only).

  • Spheroid Treatment: After 48-72 hours of spheroid formation, carefully remove 50 µL of the conditioned medium from each well and add 50 µL of the corresponding this compound dilution or control. This results in a final volume of 100 µL per well.

  • Incubation: Incubate the treated spheroids for a duration relevant to the experimental question, typically 72 hours, at 37°C and 5% CO2.

Part 3: Cell Viability Assessment (Using CellTiter-Glo® 3D)
  • Reagent Equilibration: On the day of the assay, thaw the CellTiter-Glo® 3D reagent and allow it to equilibrate to room temperature for at least 30 minutes before use.[8]

  • Plate Equilibration: Remove the 96-well plate containing the spheroids from the incubator and let it equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® 3D reagent to each well of the 96-well plate.[4][8]

  • Lysis and Signal Stabilization: Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis. Following shaking, incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8]

  • Luminescence Measurement: Transfer 100 µL of the lysate from each well to a white-walled, opaque 96-well plate suitable for luminescence measurements. Read the luminescence using a plate reader.

Data Presentation and Analysis

The quantitative data obtained from the luminescence readings should be organized for clarity and ease of comparison.

Table 1: Raw Luminescence Data
This compound Conc. (µM)Replicate 1 (RLU)Replicate 2 (RLU)Replicate 3 (RLU)Mean (RLU)Std. Dev.
1000
333.3
111.1
37.0
12.3
4.1
1.4
0.46
0.15
0.05
Vehicle Control
No Treatment Control
Table 2: Normalized Cell Viability and IC50/EC50 Calculation
This compound Conc. (µM)Mean (RLU)% ViabilityLog(Concentration)
1000
333.3
111.1
37.0
12.3
4.1
1.4
0.46
0.15
0.05
Vehicle Control
No Treatment Control
Calculated IC50/EC50 (µM):

Data Analysis Steps:

  • Normalization: Calculate the percentage of cell viability for each this compound concentration by normalizing the mean RLU values to the controls. The no-treatment control represents 100% viability, and a background well (medium and reagent only) can be used to determine 0% viability.

    • % Viability = [(RLU_sample - RLU_background) / (RLU_no_treatment - RLU_background)] * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • IC50/EC50 Determination: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 or EC50 value.[9][10] This can be performed using software such as GraphPad Prism or R.[11][12]

Visualizations

Leucovorin_Pathway cluster_0 Folate Metabolism & DNA Synthesis cluster_1 Drug Intervention DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR dUMP dUMP THF->dUMP dTMP dTMP dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA MTX Methotrexate MTX->DHFR Inhibits This compound This compound (Folinic Acid) This compound->TS Enhances 5-FU Binding This compound->THF Bypasses DHFR FU 5-Fluorouracil (5-FU) FU->TS Inhibits

Caption: this compound's mechanism in the folate pathway.

Experimental_Workflow start Start culture 1. Maintain 2D Cancer Cell Culture start->culture harvest 2. Harvest and Count Cells culture->harvest seed 3. Seed Cells in Ultra-Low Attachment Plate harvest->seed form 4. Incubate (48-72h) to Form Spheroids seed->form prepare_drug 5. Prepare this compound Serial Dilutions treat 6. Treat Spheroids with This compound (72h) form->treat prepare_drug->treat assay 7. Add CellTiter-Glo 3D and Incubate treat->assay read 8. Read Luminescence assay->read analyze 9. Analyze Data: Normalize & Plot Curve read->analyze end End: IC50/EC50 Value analyze->end

Caption: Workflow for this compound dose-response assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Leucovorin Concentration for Methotrexate Rescue Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Leucovorin concentration in methotrexate rescue assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a this compound rescue assay?

A this compound rescue assay is performed to determine the concentration of this compound (folinic acid) required to reverse the cytotoxic effects of the chemotherapy agent methotrexate (MTX). MTX inhibits the enzyme dihydrofolate reductase (DHFR), leading to a depletion of intracellular folates and subsequent cell death. This compound, a reduced folate, bypasses this enzymatic block and replenishes the folate pool, thus "rescuing" the cells. This assay is crucial for understanding drug efficacy, selectivity, and mechanisms of resistance.

Q2: What are typical starting concentrations for methotrexate and this compound in a cell-based assay?

Starting concentrations can vary significantly depending on the cell line's sensitivity to methotrexate. Based on published studies, a common starting range for methotrexate is between 0.01 µM and 10 µM. For this compound, initial concentrations for rescue experiments often range from 0.1 µM to 10 µM. It is essential to determine the IC50 (half-maximal inhibitory concentration) of methotrexate for your specific cell line first to select an appropriate challenge concentration for the rescue assay. For instance, in MCF-7 breast cancer cells, methotrexate concentrations of 0.5 to 10.0 µM have been effectively rescued by this compound concentrations ranging from 0.5 to 50 µM[1]. In osteosarcoma and lymphoblastoid cell lines, cytotoxic effects of 0.1 µM to 1.0 µM methotrexate were substantially reversed by this compound[2].

Q3: How long should I expose cells to methotrexate before adding this compound?

The timing of this compound addition is a critical parameter. For in vitro assays, a common timeframe for methotrexate pre-incubation is 12 to 24 hours. This allows sufficient time for methotrexate to exert its cytotoxic effects. This compound rescue is most effective when applied within the first 12 hours of methotrexate exposure[2]. Delayed administration of this compound can lead to irreversible cellular damage and diminished rescue efficacy.

Q4: Can the type of cell culture medium affect my results?

Yes, this is a critical and often overlooked factor. Some cell culture media, such as DMEM/F12, contain higher levels of folic acid, thymidine, and hypoxanthine, which can interfere with the assay by providing an alternative pathway for nucleotide synthesis, thus masking the effect of methotrexate. It is advisable to use a medium with low folic acid and no thymidine or hypoxanthine for these assays. Alternatively, dialyzed fetal bovine serum can be used to reduce the concentration of these interfering substances. Some specialized media, like MCDB 402, contain folinic acid (this compound) itself, which can protect non-transformed cells from methotrexate, a factor to consider in your experimental design[3].

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No methotrexate-induced cytotoxicity observed. 1. Cell line is resistant to methotrexate.2. Methotrexate concentration is too low.3. Culture medium contains interfering substances (e.g., high folic acid, thymidine, hypoxanthine).4. Incorrect assay duration.1. Verify the sensitivity of your cell line from literature or perform a dose-response experiment over a wide concentration range.2. Increase the methotrexate concentration.3. Use a folate-deficient medium and/or dialyzed serum.4. Increase the incubation time with methotrexate.
This compound does not rescue cells at any concentration. 1. Methotrexate concentration is too high, causing irreversible damage.2. This compound was added too late.3. This compound concentration is too low.4. Cell line has impaired folate transport or metabolism.1. Reduce the methotrexate concentration to approximately the IC50 or IC75 value.2. Add this compound earlier (e.g., within 12 hours of methotrexate addition)[2].3. Increase the range of this compound concentrations tested.4. Investigate the expression of folate transporters (e.g., RFC, FRα) in your cell line.
High background in the cell viability assay. 1. Contamination of cell cultures.2. Issues with the viability assay reagent (e.g., MTT, WST-1).1. Check cultures for microbial contamination.2. Ensure the viability reagent is properly prepared and stored. Include a "no-cell" control to check for background signal.
Inconsistent results between experiments. 1. Variation in cell seeding density.2. Inconsistent timing of drug additions.3. Passage number of cells affecting sensitivity.4. Variability in reagent preparation.1. Ensure a consistent number of cells are seeded in each well.2. Use a precise and consistent timeline for adding methotrexate and this compound.3. Use cells within a consistent and low passage number range.4. Prepare fresh drug dilutions for each experiment.

Data Presentation

Table 1: Example Methotrexate IC50 Values in Different Cancer Cell Lines

Cell LineCancer TypeMethotrexate IC50 (µM)Incubation Time (hours)
HTC-116Colorectal Carcinoma0.3724
HTC-116Colorectal Carcinoma0.1548
A-549Lung Carcinoma>50 (no effect at 12 & 24h)24
A-549Lung Carcinoma0.1048

Note: Data extracted from a study by Álvarez-González et al.[4][5]. IC50 values are highly dependent on experimental conditions.

Table 2: Example of this compound Rescue in MCF-7 Breast Cancer Cells

Methotrexate Concentration (µM)This compound Concentration for Effective Rescue (µM)
0.50.5 - 5.0
1.01.0 - 10.0
3.05.0 - 25.0
10.010.0 - 50.0

Note: These are generalized ranges based on data from a study by Pizzorno et al.[1]. The optimal this compound concentration should be determined empirically for each experimental setup.

Experimental Protocols

Protocol 1: Determining Methotrexate IC50

This protocol is for determining the concentration of methotrexate that inhibits 50% of cell growth in your cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium (consider folate-deficient medium)

  • Methotrexate stock solution (e.g., 10 mM in DMSO or PBS)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of methotrexate in a complete cell culture medium. A typical concentration range to test would be 0.001 µM to 100 µM.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of methotrexate. Include a "vehicle control" (medium with the same concentration of DMSO or PBS as the highest methotrexate concentration) and a "no-treatment" control.

  • Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Read the absorbance on a plate reader.

  • Calculate the percentage of cell viability for each methotrexate concentration relative to the "no-treatment" control.

  • Plot the percentage of viability against the log of the methotrexate concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Optimizing this compound Concentration for Rescue

This protocol is designed to identify the optimal concentration of this compound to rescue cells from a specific concentration of methotrexate.

Materials:

  • Cell line of interest

  • Complete cell culture medium (folate-deficient)

  • Methotrexate stock solution

  • This compound stock solution (e.g., 10 mM in water)

  • 96-well cell culture plates

  • Cell viability assay reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a concentration of methotrexate that causes significant but not complete cell death (e.g., the IC50 or IC75 value determined in Protocol 1). Include a "no-methotrexate" control group.

  • Incubate for a predetermined time (e.g., 12 or 24 hours).

  • Prepare a serial dilution of this compound in a complete cell culture medium. A typical concentration range to test would be 0.01 µM to 100 µM.

  • After the methotrexate pre-incubation, add the this compound dilutions to the appropriate wells. Include a "methotrexate only" control (no this compound).

  • Incubate for an additional 24 to 48 hours.

  • Perform a cell viability assay.

  • Calculate the percentage of cell rescue for each this compound concentration relative to the "methotrexate only" control.

  • Plot the percentage of rescue against the this compound concentration to determine the optimal rescue concentration.

Visualizations

Methotrexate_Pathway cluster_0 Folate Metabolism cluster_1 Drug Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate DNA_Synthesis DNA Synthesis Purines_Thymidylate->DNA_Synthesis MTX Methotrexate (MTX) MTX->DHFR Inhibition This compound This compound This compound->THF Bypasses DHFR DHFR->THF Reduction

Caption: Mechanism of Methotrexate action and this compound rescue.

Experimental_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2 (after 12-24h) cluster_3 Day 4 Seed_Cells Seed Cells in 96-well Plate Add_MTX Add Methotrexate (e.g., IC75 concentration) Seed_Cells->Add_MTX Add_this compound Add Serial Dilutions of this compound Add_MTX->Add_this compound Viability_Assay Perform Cell Viability Assay Add_this compound->Viability_Assay Analyze_Data Analyze Data & Determine Optimal This compound Conc. Viability_Assay->Analyze_Data

Caption: Workflow for optimizing this compound rescue concentration.

References

Technical Support Center: Leucovorin Stability and Degradation in Cell Culture Medium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Leucovorin (folinic acid) in cell culture experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in cell culture?

A1: this compound, also known as folinic acid or 5-formyltetrahydrofolate, is a reduced form of folic acid. It serves as an essential cofactor in one-carbon metabolism, which is critical for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[1][2] In cell culture, it is often used to bypass the metabolic block induced by antifolates like methotrexate or to enhance the efficacy of chemotherapeutics like 5-fluorouracil.

Q2: How stable is this compound in my cell culture medium?

Q3: What are the main factors that cause this compound to degrade in cell culture?

A3: The primary factors contributing to this compound degradation in a cell culture setting are:

  • Temperature: Incubation at 37°C will accelerate the degradation of this compound compared to storage at 4°C or -20°C.

  • pH: this compound is more stable at a neutral or slightly alkaline pH (pH 7.1-7.4). Standard cell culture media are typically buffered in this range, but cellular metabolism can cause local pH shifts.

  • Light: this compound is photosensitive and can degrade upon exposure to light, especially UV light.[5] Standard incubator lighting may contribute to its degradation over time.

  • Oxidation: As a reduced folate, this compound is susceptible to oxidation. Components in the cell culture medium or cellular metabolic byproducts can contribute to oxidative stress.

  • Media Components: While not extensively studied for this compound specifically, components within the culture medium, including metal ions and reactive species, can potentially interact with and degrade sensitive compounds.[6][7]

Q4: Can I pre-mix this compound into my media and store it?

A4: It is not recommended to store this compound in complete cell culture medium for extended periods, even at 4°C, due to its potential instability. For optimal and consistent results, it is best practice to prepare a concentrated stock solution of this compound, store it in aliquots at -20°C or -80°C protected from light, and add it fresh to the culture medium immediately before each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.[8]

Q5: How does Fetal Bovine Serum (FBS) affect this compound stability?

A5: The specific impact of FBS on this compound stability has not been extensively documented. However, serum contains a complex mixture of proteins, enzymes, and other molecules. While some serum proteins like albumin can bind to and stabilize small molecules, others might have enzymatic activities that could potentially degrade this compound.[9] Given the undefined nature of FBS, its effect on this compound stability should be considered a variable and ideally tested in your specific experimental setup.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected biological effects of this compound in my cell-based assay.

This is a common issue when working with potentially unstable compounds.

Possible Cause Troubleshooting Steps
This compound Degradation in Stock Solution - Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., water, followed by sterile filtration).- Aliquot stock solutions into single-use volumes and store at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.[10]
This compound Degradation in Culture Medium - Add this compound to the culture medium immediately before starting the experiment.- If the experiment is long-term, consider replenishing the medium with fresh this compound at regular intervals.- Perform a stability study to determine the half-life of this compound under your specific culture conditions (see Experimental Protocol below).
Inaccurate Compound Concentration - Verify the initial weight and dilution calculations for your stock solution.- Ensure proper mixing of the stock solution before further dilution.- Use calibrated pipettes for all dilutions.
Cell-Related Variability - Ensure consistent cell seeding density across all wells.- Use cells within a consistent and low passage number range.- Regularly test cell lines for mycoplasma contamination.[10]

Problem 2: I observe a precipitate after adding this compound to my cell culture medium.

Possible Cause Troubleshooting Steps
Poor Solubility of this compound - Ensure the this compound stock solution is fully dissolved before adding it to the medium.- Avoid excessively high final concentrations of this compound. The solubility of this compound calcium in water is approximately 0.3 mg/mL.[8]- Warm the medium to 37°C before adding the this compound stock solution and mix gently.
Interaction with Media Components - this compound should not be mixed in the same infusion as 5-fluorouracil as a precipitate may form.[11] While this is for infusions, similar incompatibilities could occur in media.- Prepare the complete medium in a stepwise manner, allowing each component to dissolve fully before adding the next. Add this compound last.
pH or Temperature Shock - Ensure the pH of your this compound stock solution is compatible with the cell culture medium.- Allow both the medium and the stock solution to reach their intended working temperature before mixing.

Data on this compound Stability

While specific data in cell culture media is lacking, forced degradation studies provide insight into this compound's stability under various stress conditions.

Table 1: Summary of this compound Degradation under Forced Stress Conditions

Stress ConditionDescriptionTypical Degradation ObservedReference
Acidic 0.1 N HCl, heatedSignificant degradation[5]
Basic 0.1 N NaOH, heatedSignificant degradation[5]
Oxidative 3% H₂O₂, heatedSignificant degradation[5]
Thermal 80°C for 4 hoursDegradation observed[5]
Photolytic UV light exposureDegradation observed[5]

Table 2: General Stability of this compound in Parenteral Solutions

Storage ConditionDiluentStability PeriodReference
Room Temperature (25°C) D5W or NSStable for 24 hours[11]
Refrigerated (4°C) D5W or NSStable for 4 days[11]

Note: This data is for parenteral admixtures and may not be directly representative of stability in complex cell culture media.

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Medium by HPLC

This protocol provides a framework for quantifying the degradation of this compound in your specific cell culture medium over time.

1. Materials

  • This compound calcium salt standard

  • Your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase components (e.g., phosphate buffer, acetonitrile)

  • Reagents for sample preparation (e.g., perchloric acid or methanol)

  • Sterile microcentrifuge tubes

  • Cell culture incubator (37°C, 5% CO₂)

2. Preparation of this compound-Spiked Medium

  • Prepare a fresh stock solution of this compound (e.g., 1 mg/mL in sterile water).

  • Spike your complete cell culture medium with the this compound stock solution to achieve your desired final working concentration (e.g., 10 µM).

  • Prepare a sufficient volume for all time points to be tested.

3. Incubation and Sampling

  • Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Place the tubes in a 37°C, 5% CO₂ incubator. Protect the samples from light by wrapping the tube rack in aluminum foil.

  • At each designated time point, remove one aliquot and immediately process it for HPLC analysis or store it at -80°C until analysis.

4. Sample Preparation for HPLC Analysis This step is crucial to remove proteins and other interfering substances from the medium.

  • To 200 µL of the cell culture medium sample, add 400 µL of ice-cold methanol (or another protein precipitation agent like acetonitrile or perchloric acid).

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

5. HPLC Analysis The following are example chromatographic conditions and should be optimized for your system.

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution. A common mobile phase consists of a mixture of a phosphate buffer and an organic solvent like acetonitrile. For example, a mobile phase of 0.01M Phosphate Buffer: Acetonitrile (40:60 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 283 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

6. Data Analysis

  • Generate a standard curve by injecting known concentrations of this compound.

  • Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve.

  • Plot the concentration of this compound versus time.

  • Calculate the half-life (t₁/₂) of this compound under your experimental conditions, for example, by fitting the data to a first-order decay model.

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway

This compound (5-formyl-THF) enters the one-carbon metabolic pathway and is converted to other tetrahydrofolate (THF) derivatives. These derivatives are essential for the synthesis of purines and thymidylate, which are building blocks of DNA and RNA.

OneCarbonMetabolism This compound This compound (5-Formyl-THF) MethenylTHF 5,10-Methenyl-THF This compound->MethenylTHF ATP->ADP+Pi MethyleneTHF 5,10-Methylene-THF MethenylTHF->MethyleneTHF FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF THF Tetrahydrofolate (THF) MethyleneTHF->THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR dTMP dTMP Synthesis MethyleneTHF->dTMP Glycine Glycine MethyleneTHF->Glycine DHF Dihydrofolate (DHF) THF->DHF DHF->THF DHFR Purines Purine Synthesis FormylTHF->Purines Methionine Methionine Synthesis MethylTHF->Methionine Serine Serine Serine->MethyleneTHF MTX Methotrexate MTX->DHF inhibits

Caption: this compound's role in the one-carbon metabolism pathway.

Folate Receptor Signaling and Endocytosis

This compound, like other folates, can be transported into cells via folate receptors. This process involves receptor-mediated endocytosis.

FolateReceptorSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound FR Folate Receptor (FR) This compound->FR Binding Endosome Endosome (acidic pH) FR->Endosome Endocytosis RecycledFR Recycled FR Endosome->RecycledFR Recycling Releasedthis compound Released This compound Endosome->Releasedthis compound Release RecycledFR->FR OneCarbon One-Carbon Metabolism Releasedthis compound->OneCarbon

Caption: Folate receptor-mediated endocytosis of this compound.

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates the logical workflow for conducting a stability study of this compound in cell culture medium.

StabilityWorkflow start Start prep_media Prepare this compound-spiked cell culture medium start->prep_media aliquot Aliquot for each time point prep_media->aliquot incubate Incubate at 37°C, 5% CO₂ (protect from light) aliquot->incubate sample Collect sample at designated time point incubate->sample precipitate Protein Precipitation (e.g., with cold methanol) sample->precipitate centrifuge Centrifuge to pellet debris precipitate->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc Analyze by HPLC supernatant->hplc data Quantify and plot concentration vs. time hplc->data calculate Calculate half-life (t₁/₂) data->calculate end End calculate->end

Caption: Workflow for determining this compound stability in cell culture.

References

troubleshooting Leucovorin precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucovorin in aqueous solutions.

Troubleshooting Guide

Issue: Precipitate observed in this compound solution after reconstitution or dilution.

This is a common issue that can arise from several factors related to the preparation and handling of this compound solutions. Follow this troubleshooting guide to identify and resolve the problem.

1. Verify Reconstitution and Dilution Protocol

  • Question: Was the correct solvent used for reconstitution and dilution?

    • Answer: this compound calcium is very soluble in water.[1][2] Sterile Water for Injection is a common reconstitution diluent.[3] For intravenous infusion, this compound can be diluted in Dextrose 5% in water (D5W) or Normal Saline (NS).[3]

  • Question: Was the solution prepared at the correct concentration?

    • Answer: Exceeding the solubility limit can lead to precipitation. While this compound is highly soluble in water, preparing highly concentrated stock solutions may still pose a risk, especially if other factors are not optimal.

  • Question: Was the solution stored correctly after preparation?

    • Answer: Reconstituted solutions may have specific storage requirements. For instance, if reconstituted with Bacteriostatic Water for Injection, the solution can be used for up to 7 days.[3] If reconstituted with Sterile Water for Injection, it should be used immediately, and any unused portion discarded.[3] Admixtures for infusion are generally stable for 24 hours at room temperature (25°C) and for 4 days when refrigerated (4°C).[3]

2. Check the pH of the Solution

  • Question: What is the pH of your final this compound solution?

    • Answer: The stability of this compound is significantly influenced by pH.[4] The optimal pH for this compound calcium solutions is between 6.5 and 8.5, with maximum stability observed between 7.1 and 7.4.[3][5] Decomposition increases at a pH below 6.0.[5] If the pH of your solution is outside the optimal range, it can lead to degradation and precipitation.

3. Evaluate for Potential Incompatibilities

  • Question: Was this compound mixed with any other drugs in the same solution?

    • Answer: this compound should not be mixed in the same infusion as 5-fluorouracil, as this can lead to the formation of a precipitate.[3][6][7][8] It is recommended to administer 5-fluorouracil and this compound separately.[3]

4. Consider Environmental Factors

  • Question: Was the solution exposed to light for an extended period?

    • Answer: this compound is light-sensitive and should be protected from light.[1][3] Vials should be retained in their carton until the time of use.[3]

  • Question: At what temperature was the solution prepared and stored?

    • Answer: Elevated temperatures can accelerate degradation. While parenteral admixtures are stable at room temperature for a limited time, long-term storage is recommended at refrigerated temperatures (2-8°C).[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound calcium in water?

This compound calcium is described as being very soluble or freely soluble in water.[1][2][9][10][] One source specifies a solubility of 10 mg/mL in water, which may require sonication to achieve.[12] Another source indicates a solubility of 100 mg/mL in water.[13]

Q2: What is the optimal pH for this compound solutions to avoid precipitation?

The optimal pH range for this compound calcium solutions is between 6.5 and 8.5.[3][5] The pH of maximum stability is reported to be between 7.1 and 7.4.[5] Solutions become less stable at a pH below 6.0.[5]

Q3: Can I mix this compound with 5-fluorouracil?

No, this compound and 5-fluorouracil should not be mixed in the same infusion as a precipitate may form.[3][6][7][8] They should be administered separately.[3]

Q4: How should I store my reconstituted this compound solution?

Storage recommendations depend on the diluent used. If reconstituted with Bacteriostatic Water for Injection, the solution is stable for up to 7 days.[3] If reconstituted with Sterile Water for Injection, the solution should be used immediately.[3] Admixtures for infusion are generally stable for 24 hours at room temperature and 4 days under refrigeration.[3] Always protect this compound solutions from light.[1][3]

Q5: What are the visual characteristics of a properly prepared this compound solution?

A properly prepared this compound Calcium Injection is a clear, straw-colored sterile solution.[14] You should visually inspect parenteral solutions for particulate matter and discoloration prior to administration.[3] If the solution is cloudy or contains a precipitate, it should not be used.[14]

Data Presentation

Table 1: Solubility of this compound Calcium

SolventSolubilityReference
WaterVery soluble / Freely soluble[1][2][9][10][]
Water10 mg/mL (may require ultrasonic)[12]
Water100 mg/mL[13]
DMSO< 1 mg/mL (insoluble or slightly soluble)[12]
EthanolPractically insoluble[1][2]

Table 2: Stability of this compound Calcium Solutions

ConditionSpecificationReference
pH Optimal range: 6.5 - 8.5. Maximum stability: 7.1 - 7.4. Increased decomposition below pH 6.0.[3][5]
Temperature Parenteral admixture stable for 24 hours at room temp (25°C) and 4 days refrigerated (4°C). Lyophilized powder and injection vials should be stored at controlled room temperature or refrigerated, respectively, and protected from light.[1][3]
Light Exposure This compound is light-sensitive and should be protected from light.[1][3]
Reconstitution Diluent With Bacteriostatic Water for Injection: stable for 7 days. With Sterile Water for Injection: use immediately.[3]
Infusion Diluents Stable in Dextrose 5% in water (D5W) and Normal Saline (NS).[3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Calcium for Injection

Objective: To prepare a stock solution of this compound from a lyophilized powder.

Materials:

  • Vial of this compound Calcium for Injection (e.g., 50 mg, 100 mg, 200 mg)

  • Sterile diluent (Bacteriostatic Water for Injection, USP, or Sterile Water for Injection, USP)

  • Sterile syringe and needle

Procedure:

  • Visually inspect the vial to ensure the integrity of the seal and the absence of particulate matter in the powder.

  • Using aseptic technique, reconstitute the lyophilized powder with the appropriate volume of sterile diluent to achieve the desired concentration (e.g., 10 mg/mL or 20 mg/mL).[3]

    • For a 50 mg vial to yield 10 mg/mL, add 5 mL of diluent.[3]

    • For a 100 mg vial to yield 10 mg/mL, add 10 mL of diluent.[3]

    • For a 200 mg vial to yield 10 mg/mL, add 20 mL of diluent.[3]

  • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

  • Visually inspect the reconstituted solution for clarity and the absence of particulate matter. The solution should be clear and straw-colored.[14]

  • If using Sterile Water for Injection, use the solution immediately.[3] If using Bacteriostatic Water for Injection, the solution may be stored for up to 7 days.[3]

Protocol 2: Preparation of a Dilute this compound Infusion Solution

Objective: To prepare a dilute solution of this compound for experimental use.

Materials:

  • Reconstituted this compound solution

  • Intravenous fluid bag (e.g., 50 mL, 100 mL, 250 mL of D5W or NS)

  • Sterile syringe and needle

Procedure:

  • Calculate the volume of reconstituted this compound solution required to achieve the desired final concentration in the infusion bag.

  • Using aseptic technique, withdraw the calculated volume of this compound solution from the vial.

  • Inject the this compound solution into the intravenous fluid bag.

  • Gently mix the contents of the bag.

  • Visually inspect the final diluted solution for any signs of precipitation or discoloration.

  • Label the bag with the drug name, concentration, date, and time of preparation.

  • The diluted solution is stable for 24 hours at room temperature or 4 days under refrigeration.[3]

Visualizations

Troubleshooting_Leucovorin_Precipitation cluster_protocol Protocol Verification cluster_physicochemical Physicochemical Factors cluster_environmental Environmental Factors cluster_solutions Solutions start Precipitate Observed in This compound Solution check_solvent Incorrect Solvent? start->check_solvent check_concentration Concentration Too High? check_storage Improper Storage? check_ph pH Out of Range (Optimal: 6.5-8.5)? start->check_ph check_incompatibility Mixed with Incompatible Drug (e.g., 5-FU)? check_light Prolonged Light Exposure? start->check_light check_temp High Temperature? sol_protocol Use Correct Diluents & Adhere to Concentration & Storage Guidelines check_solvent->sol_protocol check_concentration->sol_protocol check_storage->sol_protocol sol_ph Adjust pH to Optimal Range check_ph->sol_ph sol_incompatibility Administer Separately check_incompatibility->sol_incompatibility sol_environmental Protect from Light & Store at Recommended Temp. check_light->sol_environmental check_temp->sol_environmental

Caption: Troubleshooting workflow for this compound precipitation.

Leucovorin_Stability_Factors cluster_core This compound Solution Stability cluster_factors Influencing Factors stable_solution Stable this compound Solution (Clear, No Precipitate) unstable_solution Unstable this compound Solution (Degradation, Precipitation) ph pH (Optimal: 6.5-8.5) ph->stable_solution Optimal ph->unstable_solution Suboptimal temperature Temperature (Recommended: 2-8°C) temperature->stable_solution Low temperature->unstable_solution High light Light Exposure (Protect from Light) light->stable_solution Protected light->unstable_solution Exposed incompatibility Drug Incompatibility (e.g., 5-Fluorouracil) incompatibility->stable_solution Avoided incompatibility->unstable_solution Present concentration Concentration (Within Solubility Limits) concentration->stable_solution Appropriate concentration->unstable_solution Too High

Caption: Factors influencing this compound solution stability.

References

Technical Support Center: Mitigating Leucovorin Autofluorescence in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the challenges associated with Leucovorin autofluorescence in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it exhibit autofluorescence?

This compound, also known as folinic acid, is a 5-formyl derivative of tetrahydrofolic acid.[1][2] Its chemical structure contains a pteridine ring system, which is an aromatic heterocyclic compound known to exhibit intrinsic fluorescence. The extended system of conjugated double bonds in the pteridine ring can absorb light and re-emit it at a longer wavelength, a phenomenon known as autofluorescence. While the intrinsic fluorescence of this compound is relatively weak, it can be a significant source of background noise in sensitive fluorescence microscopy applications.

Q2: What are the likely excitation and emission wavelengths of this compound autofluorescence?

  • Excitation: Likely in the ultraviolet (UV) to blue range, approximately 330-360 nm.[3][4]

  • Emission: Likely in the blue to green range, approximately 400-450 nm.[3][4]

One study involving the oxidation of folinic acid reported a fluorescence emission peak at 360 nm following excitation at 290 nm.[5] Another study on 5-methyltetrahydrofolate, a related compound, showed a fluorescence emission peak around 360 nm with an excitation peak at 284 nm.

Q3: How can I confirm if the background signal in my images is from this compound autofluorescence?

To determine if this compound is the source of your background fluorescence, you should include a crucial control experiment:

  • Prepare a "this compound only" control sample: This sample should contain your cells or tissue treated with this compound under the same experimental conditions (concentration, incubation time, and fixation method) but without your fluorescent probe of interest.

  • Image the control sample: Use the same microscopy settings (laser power, exposure time, gain) that you use for your fully stained samples.

  • Analyze the signal: If you observe a fluorescent signal in the "this compound only" sample, it is highly likely that this compound is contributing to the background autofluorescence.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and mitigating this compound autofluorescence.

Problem 1: High background fluorescence in my images after this compound treatment.

High background can obscure the specific signal from your fluorescent probe, reducing the signal-to-noise ratio and making data interpretation difficult.

Troubleshooting Workflow:

cluster_solutions Mitigation Strategies start High Background Fluorescence Observed check_control Have you imaged a 'this compound only' control? start->check_control confirm_source Is fluorescence present in the control? check_control->confirm_source confirm_source->start No, investigate other sources implement_solutions Implement Mitigation Strategies confirm_source->implement_solutions Yes spectral_separation Spectral Separation implement_solutions->spectral_separation chemical_quenching Chemical Quenching implement_solutions->chemical_quenching photobleaching Photobleaching implement_solutions->photobleaching sample_prep Optimize Sample Preparation implement_solutions->sample_prep evaluate Evaluate Signal-to-Noise Ratio spectral_separation->evaluate chemical_quenching->evaluate photobleaching->evaluate sample_prep->evaluate

Caption: Troubleshooting workflow for high background fluorescence.

Solutions:

  • Spectral Separation:

    • Choose the Right Fluorophore: Select a fluorescent probe with excitation and emission spectra that are well separated from the expected autofluorescence of this compound. Fluorophores that are excited by and emit in the far-red or near-infrared regions of the spectrum are ideal choices as autofluorescence is generally lower in these ranges.

    • Use Narrowband Filters: Employ narrow bandpass emission filters to specifically collect the signal from your fluorophore of interest while excluding the broader autofluorescence signal from this compound.

  • Chemical Quenching:

    • Sudan Black B: This reagent can reduce autofluorescence from lipofuscin, a common source of autofluorescence in tissues, which may be exacerbated by other treatments.

    • Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence if aldehyde-based fixatives are used. However, its effectiveness can be variable.

  • Photobleaching:

    • Intentionally expose your sample to high-intensity light at the excitation wavelength of the autofluorescence before imaging your target fluorophore. This can selectively diminish the background signal. Be cautious not to photobleach your target fluorophore in the process.

  • Optimize Sample Preparation:

    • Minimize Fixation Time: If using aldehyde-based fixatives like paraformaldehyde, use the lowest concentration and shortest fixation time necessary to preserve tissue morphology.

    • Consider Alternative Fixatives: Chilled methanol or ethanol can be alternatives to aldehyde fixatives and may induce less autofluorescence.

    • Perfusion: If working with tissues, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a significant source of autofluorescence due to heme.

Problem 2: My specific signal is weak and difficult to distinguish from the background.

A low signal-to-noise ratio makes it challenging to confidently identify and quantify your target.

Logical Approach to Signal Enhancement:

cluster_optimization Optimization Strategies start Weak Specific Signal brighter_fluorophore Use a Brighter Fluorophore start->brighter_fluorophore optimize_staining Optimize Staining Protocol start->optimize_staining imaging_settings Adjust Imaging Settings start->imaging_settings evaluate Re-evaluate Signal-to-Noise brighter_fluorophore->evaluate optimize_staining->evaluate imaging_settings->evaluate

References

Technical Support Center: The Impact of Leucovorin on Cell Viability and Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Leucovorin in cell viability and proliferation assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments involving this compound.

Issue 1: Unexpected Increase in Cell Viability in this compound-Treated Cells in the Absence of Cytotoxic Agents

Potential Cause Troubleshooting Steps
This compound as a Rescue Agent This compound is a reduced folate and can rescue cells from folate deficiency, which may be present in some culture media or induced by experimental conditions. This rescue effect can appear as an increase in proliferation or viability.
Cell Line Dependency The response to this compound can be cell-line specific. Some cell lines may have a higher requirement for reduced folates for optimal growth.
Impact on Mitochondrial Function This compound may positively influence mitochondrial function, which can lead to an increase in metabolic activity and thus a higher signal in tetrazolium-based viability assays (e.g., MTT, XTT, WST-1).[1]

Issue 2: Inconsistent or Unreliable Results in Methotrexate Rescue Experiments

Potential Cause Troubleshooting Steps
Timing of this compound Addition The timing of this compound rescue is critical. For effective rescue from methotrexate, this compound is typically added 24 hours after methotrexate administration.[2][3] Administering it too early can negate the cytotoxic effect of methotrexate.
This compound Concentration The optimal concentration of this compound for rescue can vary. A common in vitro concentration for rescue is around 0.2 µM, but this may need to be optimized for your specific cell line and methotrexate concentration.[4]
Differential Rescue Effect Normal cells often transport this compound more efficiently than cancer cells, leading to a selective rescue.[5] This differential effect may vary between cell lines.
Methotrexate Polyglutamation Methotrexate can be polyglutamated within cells, which prolongs its intracellular retention and makes it less susceptible to reversal by this compound.[3]

Issue 3: Variability in 5-Fluorouracil (5-FU) Potentiation Experiments

Potential Cause Troubleshooting Steps
Order of Drug Addition This compound should be administered prior to or concurrently with 5-FU to enhance its cytotoxicity.[2]
This compound Concentration In vitro studies suggest that this compound concentrations of at least 10 µM may be needed for optimal enhancement of 5-FU cytotoxicity.[6][7]
Cellular Expression of Folate Transporters The efficacy of this compound in potentiating 5-FU is dependent on the expression of the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT) in the cells.[8][9]

Issue 4: Suspected Interference of this compound with Assay Reagents

Potential Cause Troubleshooting Steps
Direct Reduction of Assay Reagents While less common with this compound itself, some compounds with antioxidant properties can directly reduce tetrazolium salts (MTT, XTT, WST-1) or resazurin, leading to a false-positive signal.[10] To test for this, include a control well with this compound and the assay reagent in cell-free media.
Overlapping Absorbance/Fluorescence Spectra It is important to consider the absorbance and fluorescence spectra of your assay reagents and any tested compounds.[11][12] For resazurin-based assays, the excitation and emission wavelengths for resorufin (the fluorescent product) are typically around 530-570 nm and 580-620 nm, respectively.[13][14] Check if this compound has any significant absorbance or fluorescence in these ranges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell culture experiments?

A1: this compound, also known as folinic acid, is a reduced form of folic acid. Its primary roles in cell culture are:

  • Methotrexate Rescue: Methotrexate inhibits the enzyme dihydrofolate reductase (DHFR), blocking the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This compound bypasses this block by providing a direct source of reduced folate, thus "rescuing" normal cells from the toxic effects of methotrexate.[2][5]

  • Potentiation of 5-Fluorouracil (5-FU): this compound enhances the cytotoxic effects of 5-FU. A metabolite of this compound, 5,10-methylenetetrahydrofolate, forms a stable complex with the 5-FU metabolite (FdUMP) and the enzyme thymidylate synthase, leading to prolonged inhibition of DNA synthesis in cancer cells.[9]

Q2: What is the recommended concentration of this compound to use in vitro?

A2: The optimal concentration of this compound depends on the specific application:

  • For Methotrexate Rescue: In vitro studies have used concentrations as low as 0.2 µM for effective rescue.[4]

  • For 5-FU Potentiation: Higher concentrations, typically around 10 µM, are often required to see a significant enhancement of 5-FU's cytotoxic effects.[6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Can this compound itself affect cell viability or proliferation?

A3: Yes, in some cases. This compound can act as a growth factor in folate-deficient conditions. If the cell culture medium has low levels of folic acid, adding this compound can stimulate cell proliferation. Additionally, this compound has been shown to positively influence mitochondrial function, which could lead to an increase in metabolic activity and a higher signal in viability assays that measure metabolic output.[1]

Q4: How stable is this compound in cell culture medium?

A4: this compound is relatively stable in solution. Vials are typically refrigerated and protected from light.[15] Once diluted in cell culture media, it is generally recommended to use it promptly. Some studies on the stability of this compound in admixtures with other drugs have shown it to be stable for at least 48 hours under various temperature conditions, though some degradation can occur at near-physiologic temperatures, particularly at lower concentrations.[16][17] Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, oxidative, and high-heat conditions.[18][19]

Q5: Should I use the l-isomer (Levothis compound) or the racemic mixture of this compound?

A5: The l-isomer (l-Leucovorin or Levothis compound) is the biologically active form.[8][9] The d-isomer is largely inactive. For research purposes, using the pure l-isomer can provide more precise and reproducible results. The l-isomer has a higher affinity for folate transporters like the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[8][9][20]

Data Presentation

Table 1: Summary of this compound Concentrations in In Vitro Studies

ApplicationCell Line(s)This compound ConcentrationOutcomeReference
Methotrexate RescueHuman cancer and bone marrow cells0.2 µMSignificant rescue observed in some cell lines.[4]
5-FU PotentiationGastric cancer cell lines10 µMEnhanced cytotoxicity of 5-FU by 2.2–12.3 times.[21]
5-FU PotentiationGeneral in vitro studies≥ 10 µMSuggested for optimal enhancement of 5-FU cytotoxicity.[6][7]

Experimental Protocols

Protocol 1: In Vitro Methotrexate Cytotoxicity Assay with this compound Rescue

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Methotrexate Treatment: Treat cells with a range of methotrexate concentrations for 24 hours.

  • This compound Rescue: After 24 hours, remove the methotrexate-containing medium and add fresh medium containing a fixed concentration of this compound (e.g., 0.2 µM, but should be optimized).

  • Incubation: Incubate the cells for another 48-72 hours.

  • Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or WST-1) according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 of methotrexate with and without this compound rescue.

Protocol 2: In Vitro 5-Fluorouracil Potentiation Assay with this compound

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Co-treatment: Treat cells with a range of 5-FU concentrations in the presence or absence of a fixed concentration of this compound (e.g., 10 µM, but should be optimized). This compound should be added just before or at the same time as 5-FU.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or WST-1) following the manufacturer's instructions.

  • Data Analysis: Determine the IC50 of 5-FU in the presence and absence of this compound to quantify the potentiation effect.

Visualizations

Leucovorin_Methotrexate_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF Metabolic Conversion Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibits This compound This compound Reduced Folates Reduced Folates This compound->Reduced Folates Bypasses DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) DNA Synthesis DNA Synthesis TS->DNA Synthesis DHF->THF Reduction THF->Reduced Folates Reduced Folates->TS Leucovorin_5FU_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) FdUMP FdUMP (5-FU metabolite) 5-Fluorouracil (5-FU)->FdUMP This compound This compound MTHF 5,10-Methylene- tetrahydrofolate (this compound metabolite) This compound->MTHF Ternary Complex Ternary Complex FdUMP->Ternary Complex MTHF->Ternary Complex TS Thymidylate Synthase (TS) TS->Ternary Complex DNA Synthesis DNA Synthesis Ternary Complex->TS Inhibits Troubleshooting_Workflow start Unexpected Result in Viability/Proliferation Assay with this compound check_controls Review Experimental Controls (e.g., cell-free, vehicle) start->check_controls check_protocol Verify Experimental Protocol (timing, concentrations) check_controls->check_protocol Controls OK end Refined Experiment check_controls->end Controls Faulty -> Correct check_reagents Assess Reagent Stability and Preparation check_protocol->check_reagents Protocol OK check_protocol->end Protocol Faulty -> Correct interference Potential Assay Interference? check_reagents->interference Reagents OK biological_effect Unexpected Biological Effect? check_reagents->biological_effect Reagents OK check_reagents->end Reagents Faulty -> Replace interference->biological_effect No run_interference_test Run Cell-Free Interference Assay interference->run_interference_test Yes optimize_concentration Optimize this compound Concentration biological_effect->optimize_concentration validate_timing Validate Timing of Drug Addition biological_effect->validate_timing consult_literature Consult Literature for Cell-Specific Effects biological_effect->consult_literature run_interference_test->end optimize_concentration->end validate_timing->end consult_literature->end

References

quality control parameters for research-grade Leucovorin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Research-Grade Leucovorin

Welcome to the technical support center for research-grade this compound. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical quality control specifications for research-grade this compound Calcium?

A1: Research-grade this compound Calcium should meet established pharmacopeial standards, such as those outlined in the United States Pharmacopeia (USP). Key quality control parameters include identification, assay (potency), purity, and safety.

Q2: How should I store research-grade this compound to ensure its stability?

A2: this compound is sensitive to light and should be stored in light-resistant containers.[1][2] Specific storage temperatures depend on the form of the product. Lyophilized powder is typically stored at a controlled room temperature (20°C to 25°C or 68°F to 77°F), while solutions may require refrigeration (2°C to 8°C or 36°F to 46°F).[3][4] Always refer to the manufacturer's instructions for specific storage requirements.

Q3: What are the common impurities that can be found in this compound?

A3: Potential impurities in this compound can arise from the manufacturing process or degradation. These may include related substances such as folic acid and N10-formyldihydrofolic acid.[5] Stability-indicating methods are crucial for separating and quantifying these impurities.[6][7]

Q4: My this compound solution has a yellowish tint. Is it still usable?

A4: this compound Calcium solutions are typically clear and pale yellow to straw-colored.[4] A significant change in color could indicate degradation. It is recommended to visually inspect parenteral solutions for particulate matter and discoloration before administration.[3] If you observe a noticeable deviation from the expected appearance, it is advisable to use a fresh batch.

Q5: Can I use this compound that has passed its expiration date for my research?

A5: It is not recommended to use expired this compound for research purposes. The expiration date is determined by stability studies and ensures that the product meets the required specifications for potency and purity. Using an expired product could lead to inaccurate and unreliable experimental results.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This could be due to a variety of factors related to the quality and handling of this compound.

  • Possible Cause 1: this compound degradation.

    • Troubleshooting Step: Verify that the this compound has been stored correctly, protected from light, and within its expiration date.[1][3] this compound is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[6][7]

    • Recommendation: Prepare fresh solutions for each experiment. If you suspect degradation, consider performing a purity analysis using a validated HPLC method.

  • Possible Cause 2: Incorrect concentration of the this compound solution.

    • Troubleshooting Step: Re-verify the calculations used for preparing the solution. Ensure that the molecular weight used for calculations is accurate (this compound Calcium anhydrous: 511.50 g/mol ).

    • Recommendation: If possible, confirm the concentration of your solution using a UV-Vis spectrophotometer by measuring the absorbance at approximately 284 nm in water.[8]

Issue 2: Precipitation observed in the this compound solution.
  • Possible Cause 1: Incompatibility with other reagents.

    • Troubleshooting Step: this compound should not be mixed in the same infusion as 5-fluorouracil, as this can cause a precipitate to form.[3] Review the compatibility of all components in your experimental solution.

    • Recommendation: Administer this compound and incompatible agents separately.

  • Possible Cause 2: pH of the solution.

    • Troubleshooting Step: The pH of this compound Calcium for injection is typically between 6.5 and 8.5.[2][9] this compound exhibits good stability in this pH range, with maximum stability between pH 7.1 and 7.4.[9] Increased decomposition occurs below pH 6.[9]

    • Recommendation: Ensure the pH of your final solution is within the optimal range for this compound stability.

Quantitative Data Summary

The following tables summarize the key quantitative quality control parameters for this compound Calcium based on USP monograph specifications.

Table 1: this compound Calcium (Active Pharmaceutical Ingredient)

ParameterSpecification
Assay 95.0% - 105.0% (anhydrous basis)[1][10]
Identification Infrared absorption spectrum conforms to the standard[1]

Table 2: this compound Calcium for Injection

ParameterSpecification
Assay 90.0% - 120.0% of the labeled amount[2]
pH 6.5 - 8.5[2]
Bacterial Endotoxins Not more than 1.95 USP Endotoxin Units per mg of this compound Calcium[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Assay for this compound Calcium

This protocol is a generalized representation based on USP guidelines for determining the potency of this compound Calcium.

  • Preparation of Solutions:

    • Diluting Solution: Mix 15 mL of Tetrabutylammonium hydroxide solution with 900 mL of water. Adjust the pH to 7.5 ± 0.1 with 2 N Monobasic sodium phosphate solution. Dilute with water to 1000 mL.[1]

    • Standard Preparation: Accurately weigh a quantity of USP this compound Calcium Reference Standard (RS) and dissolve it in the Diluting solution to obtain a known concentration of about 175 µg/mL.[1]

    • Assay Preparation: Accurately weigh about 20 mg of this compound Calcium and dissolve it in the Diluting solution in a 100-mL volumetric flask.[1]

  • Chromatographic System:

    • Detector: UV detector set at 254 nm.[1]

    • Column: 4-mm × 30-cm column containing packing L1.[1]

    • Flow Rate: 1 to 2 mL per minute.[1]

    • System Suitability: Use a system suitability preparation containing this compound and folic acid. The resolution between the two peaks should be not less than 3.6, and the relative standard deviation for replicate injections should be not more than 2.0%.[1]

  • Procedure:

    • Separately inject equal volumes (about 15 µL) of the Standard preparation and the Assay preparation into the chromatograph.[1]

    • Record the chromatograms and measure the peak responses.

    • Calculate the quantity of this compound Calcium in the sample by comparing the peak response of the Assay preparation to that of the Standard preparation.[1]

Visualizations

Diagrams

Quality_Control_Workflow start Start: Receive this compound Sample visual Visual Inspection (Color, Particulates) start->visual id_test Identification Test (e.g., IR Spectroscopy) visual->id_test assay_purity Assay & Purity (HPLC) id_test->assay_purity safety Safety Tests (e.g., Endotoxins) assay_purity->safety spec_check Compare to Specifications safety->spec_check pass Pass: Release for Research spec_check->pass Meets Specs fail Fail: Quarantine & Investigate spec_check->fail Out of Spec Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Check Storage Conditions (Light, Temp, Expiry) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Storage Conditions OK check_storage->proper_storage Yes discard Discard Batch & Use New Sample improper_storage->discard check_concentration Verify Solution Concentration proper_storage->check_concentration conc_error Calculation or Preparation Error check_concentration->conc_error No conc_ok Concentration OK check_concentration->conc_ok Yes recalculate Recalculate & Prepare Fresh Solution conc_error->recalculate check_compatibility Review Solution Compatibility (e.g., pH) conc_ok->check_compatibility incompatible Incompatibility Identified check_compatibility->incompatible No compatible All Components Compatible check_compatibility->compatible Yes reformulate Reformulate Solution incompatible->reformulate contact_support Contact Technical Support for Further Assistance compatible->contact_support

References

addressing batch-to-batch variability of Leucovorin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing batch-to-batch variability with Leucovorin in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the biological activity of this compound between two recently purchased batches. What are the likely causes?

A1: Significant variations in the biological activity of this compound between batches can arise from several factors. The most common causes are:

  • Stereoisomer Ratio: this compound is often supplied as a racemic mixture of its (6S) or l-isomer and (6R) or d-isomer. The l-isomer (also known as Levothis compound) is the biologically active form, while the d-isomer is inactive.[1] In fact, the l-isomer shows a significantly higher affinity for the cellular transporters responsible for its uptake, such as the reduced folate carrier (RFC/SLC19A1) and the proton-coupled folate transporter (PCFT/SLC46A1).[2][3][4][5] Variations in the precise ratio of these isomers from batch to batch can lead to substantial differences in experimental outcomes.

  • Purity Profile: The presence of impurities, such as folic acid, N10-formyldihydrofolic acid, or other related substances, can differ between batches.[6] These impurities may interfere with the intended biological activity.

  • Degradation: this compound is susceptible to degradation when exposed to acidic or basic conditions, heat, oxidation, or light.[7][8] Improper storage or handling can lead to the formation of degradation products, reducing the potency of a given batch.

Q2: Our latest experiments using a new batch of this compound are showing inconsistent results in our cell culture assays. How can we troubleshoot this?

A2: Inconsistent results in cell culture are a common problem when dealing with a new batch of any reagent. First, it is crucial to rule out general cell culture issues such as mycoplasma contamination, changes in serum or media lots, or incubator malfunctions.[9][10][11] If these factors are controlled, the variability likely stems from the this compound batch itself. We recommend performing a side-by-side comparison of the new batch with a previously validated batch (if available). Key parameters to assess include cell viability, proliferation, and the specific biological endpoint of your assay (e.g., rescue from methotrexate toxicity or potentiation of 5-fluorouracil).[3][12] If inconsistencies persist, a quality control analysis of the new batch is recommended.

Q3: How should this compound be stored to minimize degradation and maintain consistency?

A3: Proper storage is critical for maintaining the stability of this compound. This compound solutions and powders should be protected from light.[12][13] For parenteral admixtures, stability is often maintained for 24 hours at room temperature (25°C) or for up to 4 days when refrigerated (2°C to 8°C).[14][15] Always refer to the manufacturer's specific storage instructions for the formulation you are using. Storing the compound under inappropriate conditions can lead to degradation, which is a significant source of batch-to-batch variability.[16][17]

Q4: Can the inactive d-isomer of this compound interfere with my experiments?

A4: Yes, there is evidence to suggest that the inactive d-isomer can interfere with the activity of the active l-isomer.[2][5] The d-isomer may compete with the l-isomer for cellular transport mechanisms, potentially reducing the intracellular concentration of the active compound.[2][4][5] This interference can lead to disparate effects compared to using the pure l-isomer (Levothis compound).[5] Therefore, a batch with a higher proportion of the d-isomer may exhibit lower biological activity.

Troubleshooting Guides

Issue 1: Reduced Potency or Efficacy in a New Batch

If a new batch of this compound shows lower than expected biological activity, follow this troubleshooting workflow.

G A Start: Reduced Potency Observed B Verify Experimental Controls (Cell health, other reagents) A->B C Run Side-by-Side Assay: New Batch vs. Old Batch B->C D Results Consistent with Old Batch? C->D E Problem Likely External to this compound Batch. Review core lab practices. D->E Yes F Perform Quality Control Analysis on New Batch D->F No G Purity & Identity Check (HPLC) F->G H Stereoisomer Ratio Analysis (Chiral HPLC) F->H I Contact Supplier with QC Data G->I H->I J End: Request Replacement Batch I->J

Caption: Troubleshooting workflow for reduced this compound potency.

Issue 2: Increased Off-Target Effects or Cellular Toxicity

If a new batch of this compound is causing unexpected toxicity or off-target effects, it may be due to impurities.

Potential Cause Recommended Action Analytical Method
Process Impurities The manufacturing process can leave residual starting materials or byproducts.Perform impurity profiling to identify and quantify any unknown peaks.[6][18]
Degradation Products Improper storage or handling may have led to degradation of the this compound.Conduct a forced degradation study and compare the degradation profile to the new batch.[7][8]
Residual Solvents Solvents used during synthesis may not have been fully removed.Gas Chromatography (GC) is typically used for residual solvent analysis.
Contamination The batch may be contaminated with other active compounds.High-resolution Mass Spectrometry (LC-MS) can help identify unknown contaminants.[19]

Experimental Protocols

Protocol 1: Purity and Potency Analysis by HPLC

This protocol outlines a general method for assessing the purity of a this compound batch using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is based on typical conditions found in the literature.[7][8][20]

Objective: To quantify the amount of this compound and detect the presence of impurities.

Materials:

  • This compound sample (new and reference batches)

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size)[7]

  • Mobile Phase A: Buffer solution (e.g., 5 mM tetrabutylammonium phosphate), pH adjusted to ~6.6[7][20]

  • Mobile Phase B: Methanol or Acetonitrile[7][20]

  • HPLC-grade water

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and batch samples in the mobile phase to a known concentration (e.g., 50 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 0.75 - 1.0 mL/min[7][20]

    • Column Temperature: 40 - 55 °C[7][8]

    • UV Detection: 280 - 292 nm[8][20]

    • Injection Volume: 10 - 20 µL[8][20]

    • Gradient Elution: A typical gradient might run from 0-10% Mobile Phase B over 20 minutes to resolve this compound from its impurities.[7]

  • Data Analysis:

    • Integrate the peak areas of this compound and any impurity peaks.

    • Calculate the purity of the batch by dividing the area of the this compound peak by the total area of all peaks, expressed as a percentage.

    • Compare the purity and impurity profile of the new batch to the reference batch.

Summary of HPLC Conditions from Literature:

Parameter Source 1[7] Source 2[20] Source 3[8]
Column Agilent Poroshell EC-C8C18 PhenomenexACE C18
Mobile Phase A 5 mM tetrabutylammonium phosphate buffer, pH 6.60.005M tetrabutylammonium phosphate buffer, pH 6.6Potassium Phosphate/Tetrabutyl ammonium hydrogen sulfate buffer, pH 6.8
Mobile Phase B MethanolAcetonitrile/Water (70:30)Methanol
Flow Rate 0.75 mL/min1 mL/min0.5 mL/min
Detection λ 290 nm292 nm280 nm
Column Temp. 55 °CNot Specified40 °C
Protocol 2: In-Vitro Biological Activity Assay (MTX Rescue)

Objective: To compare the biological activity of different this compound batches by their ability to rescue cells from methotrexate (MTX) induced cytotoxicity.

Materials:

  • Cancer cell line sensitive to MTX (e.g., various colon or lung cancer cell lines)[3]

  • Complete cell culture medium

  • Methotrexate (MTX)

  • This compound (new batch, reference batch)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a fixed, cytotoxic concentration of MTX.

    • Concurrently, treat cells with MTX plus a serial dilution of either the new or reference batch of this compound.

    • Include control wells (cells only, cells + MTX only, cells + this compound only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[3]

  • Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the "cells only" control.

    • Plot the cell viability against the this compound concentration for each batch.

    • Calculate the EC50 (concentration for 50% rescue) for each batch. A significant shift in the EC50 indicates a difference in biological potency.

Key Concepts and Visualizations

This compound Stereoisomers and Biological Activity

This compound's biological activity is dependent on its stereochemistry. Only the l-isomer is active and can be utilized by cells.

G cluster_0 This compound Batch (Racemic Mixture) l_iso l-Leucovorin (6S-isomer) transporter Cellular Folate Transporters (e.g., RFC) l_iso->transporter High Affinity d_iso d-Leucovorin (6R-isomer) d_iso->transporter Low Affinity & Interference cell Intracellular Space transporter->cell metabolism Conversion to Active Folates (e.g., 5,10-CH2-THF) cell->metabolism l-isomer only effect Biological Effect (e.g., DNA Synthesis Support) metabolism->effect

Caption: Differential cellular uptake and activity of this compound stereoisomers.

Role of this compound in Modulating 5-Fluorouracil (5-FU) Activity

This compound is often used to enhance the efficacy of the chemotherapy agent 5-Fluorouracil. It does so by stabilizing the complex that inhibits DNA synthesis.

G LV l-Leucovorin MTHF 5,10-Methylene-THF LV->MTHF Intracellular Conversion Complex Stable Ternary Complex MTHF->Complex FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Intracellular Conversion FdUMP->Complex TS Thymidylate Synthase (TS) TS->Complex Inhibition Inhibition Complex->Inhibition DNA DNA Synthesis Inhibition->DNA

Caption: this compound's role in stabilizing the 5-FU inhibitory complex.

References

Leucovorin Interference with Luciferase and Other Reporter Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of leucovorin with luciferase and other reporter gene assays. While direct, documented evidence of this compound interference is not prevalent in scientific literature, this guide outlines the principles of potential interactions and provides protocols to empirically test for any effects in your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: Does this compound directly inhibit luciferase enzymes?

There is currently no direct evidence in the scientific literature to suggest that this compound or its primary metabolites directly inhibit firefly, Renilla, or other commonly used luciferase enzymes. However, it is a good practice to rule out any direct enzyme inhibition by a test compound. General troubleshooting guides for luciferase assays often recommend performing control experiments to test for such interference.

Q2: Can this compound cause autofluorescence or colorimetric interference?

This compound is a pale-yellow compound and exhibits absorbance in the ultraviolet range. This property could potentially interfere with reporter assays that rely on absorbance or fluorescence readouts, particularly if the measurement wavelengths overlap with this compound's absorbance spectrum. For luminescence-based assays like luciferase, direct interference from the color of the compound is less common but should still be considered, especially at high concentrations.

Q3: Could this compound indirectly affect reporter gene expression?

Yes, it is biologically plausible for this compound to indirectly modulate the expression of a reporter gene. As a folate derivative, this compound plays a crucial role in one-carbon metabolism, which is essential for the synthesis of nucleotides and S-adenosylmethionine (SAM), the primary methyl group donor. Changes in these metabolic pathways could potentially influence the transcriptional activity of certain promoters used in reporter constructs. For instance, alterations in DNA methylation patterns, which are dependent on SAM, can affect gene expression.

Q4: How might this compound affect cell health and viability in my assay?

This compound is generally used to rescue cells from the toxic effects of antifolate drugs like methotrexate. In the absence of such stressors, high concentrations of this compound are not typically cytotoxic. However, any compound can affect cell health at high enough concentrations, which can, in turn, impact reporter gene expression and the overall signal. It is always recommended to assess the cytotoxicity of your test compound at the concentrations used in your reporter assay.

Troubleshooting Guide

If you suspect that this compound may be interfering with your reporter assay, follow these troubleshooting steps:

Issue: Unexpected increase or decrease in reporter signal in the presence of this compound.

Possible Causes & Solutions:

  • Direct Luciferase Inhibition or Enhancement:

    • Troubleshooting Step: Perform a cell-free luciferase assay. Add this compound directly to a solution containing recombinant luciferase enzyme and its substrate.

    • Expected Outcome: If this compound directly inhibits the enzyme, you will see a decrease in luminescence. An increase would suggest enhancement. No change indicates no direct effect on the enzyme.

  • Interference with Reporter Signal Detection:

    • Troubleshooting Step: Measure the absorbance or fluorescence spectrum of this compound at the concentrations used in your assay.

    • Expected Outcome: Significant absorbance or fluorescence at the emission wavelength of your reporter could indicate signal quenching or artificial signal enhancement.

  • Alteration of Cellular Metabolism and Health:

    • Troubleshooting Step: Perform a cell viability assay (e.g., MTS or a live/dead stain) in parallel with your reporter assay, treating the cells with the same concentrations of this compound.

    • Expected Outcome: A decrease in cell viability could explain a decrease in reporter signal.

  • Indirect Effects on Reporter Gene Transcription:

    • Troubleshooting Step: Use a different reporter system with a distinct promoter to see if the effect is promoter-specific. Alternatively, use a constitutively active promoter (e.g., CMV, SV40) as a control to see if this compound affects basal transcription.

Data Summary

While no quantitative data directly demonstrates this compound interference with luciferase assays, the following table summarizes its known physical and chemical properties that could be relevant for assessing potential interference with various types of reporter assays.

PropertyValuePotential for Interference
Appearance Pale-yellow fluid[1]Possible interference with colorimetric assays.
UV Absorbance Maximum ~280 nm in phosphate buffer[2]Potential interference with assays measuring absorbance in the UV range.
Solubility Soluble in water[1]High concentrations could alter the refractive index of the medium, potentially affecting light scattering in luminescence measurements, though this is generally a minor effect.
Stability Stable at pH 6.5 to 10; maximum stability at pH 7.1 to 7.4.[3]Degradation products at non-optimal pH could potentially be interfering substances.

Experimental Protocols

Protocol 1: Cell-Free Luciferase Inhibition/Enhancement Assay

Objective: To determine if this compound directly affects the activity of the luciferase enzyme.

Materials:

  • Recombinant luciferase enzyme (e.g., firefly or Renilla)

  • Luciferase assay substrate (e.g., luciferin or coelenterazine)

  • Luciferase assay buffer

  • This compound stock solution

  • Microplate luminometer

Methodology:

  • Prepare a dilution series of this compound in the luciferase assay buffer. Include a buffer-only control.

  • In a white, opaque microplate, add the recombinant luciferase enzyme to each well.

  • Add the this compound dilutions to the respective wells.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding the luciferase substrate to all wells.

  • Immediately measure the luminescence using a microplate luminometer.

  • Data Analysis: Compare the luminescence signal in the presence of this compound to the buffer-only control. A significant decrease indicates inhibition, while a significant increase suggests enhancement.

Protocol 2: Assessing Compound Autofluorescence and Absorbance

Objective: To determine if this compound has intrinsic fluorescence or absorbance that could interfere with the reporter assay readout.

Materials:

  • This compound stock solution

  • Assay buffer or cell culture medium

  • Microplate reader with fluorescence and absorbance capabilities

  • Microplates suitable for fluorescence and absorbance readings (e.g., black plates for fluorescence, clear plates for absorbance)

Methodology:

  • Prepare a dilution series of this compound in the same buffer or medium used for your reporter assay.

  • Dispense the dilutions into the appropriate microplate.

  • For Autofluorescence: Scan a range of excitation and emission wavelengths to determine if this compound fluoresces. Pay close attention to the wavelengths used for your fluorescent reporter protein (e.g., GFP, RFP).

  • For Absorbance: Scan the absorbance spectrum of the this compound dilutions, particularly around the wavelengths used for colorimetric assays (e.g., β-galactosidase assays).

  • Data Analysis: The presence of a significant signal at your assay's wavelengths indicates a potential for direct interference.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow for Potential this compound Interference start Unexpected Reporter Assay Result with This compound q1 Is the effect seen in a cell-free assay? start->q1 q2 Does this compound absorb/emit light at assay wavelengths? q1->q2 No p1 Direct Enzyme Interaction q1->p1 Yes q3 Does this compound affect cell viability? q2->q3 No p2 Spectral Interference q2->p2 Yes q4 Is the effect promoter-specific? q3->q4 No p3 Cytotoxicity q3->p3 Yes p4 Indirect Effect on Transcription q4->p4 Yes end No direct interference detected q4->end No

Caption: Troubleshooting workflow for investigating potential this compound interference.

signaling_pathway cluster_pathway Potential Indirect Mechanisms of this compound on Reporter Assays This compound This compound folate_metabolism One-Carbon Metabolism This compound->folate_metabolism nucleotide_synthesis Nucleotide Synthesis folate_metabolism->nucleotide_synthesis sam_synthesis SAM Synthesis folate_metabolism->sam_synthesis dna_synthesis DNA Synthesis & Repair nucleotide_synthesis->dna_synthesis dna_methylation DNA Methylation sam_synthesis->dna_methylation transcription Promoter Activity & Transcription dna_synthesis->transcription dna_methylation->transcription reporter_expression Reporter Gene Expression transcription->reporter_expression

Caption: Potential indirect effects of this compound on reporter gene expression.

References

Technical Support Center: Leucovorin in Flow Cytometry Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using Leucovorin in experimental setups that involve flow cytometry. While there is no widespread documentation of this compound directly causing artifacts in flow cytometry, this guide offers best practices and troubleshooting advice to proactively mitigate any potential interference and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as folinic acid, is a reduced form of folic acid.[1][2] It functions as a cofactor in the synthesis of nucleic acids.[1] Its primary applications in research and clinical settings are:

  • Methotrexate Rescue: this compound bypasses the enzymatic block caused by methotrexate, a dihydrofolate reductase (DHFR) inhibitor, thereby rescuing healthy cells from methotrexate's toxic effects.[3][4]

  • Potentiation of 5-Fluorouracil (5-FU): this compound enhances the binding of 5-FU's active metabolite to thymidylate synthase, increasing its cytotoxic efficacy.[1][3][5]

Q2: Is this compound known to cause artifacts in flow cytometry?

Currently, there is a lack of direct evidence in scientific literature to suggest that this compound is a common cause of artifacts in flow cytometry. However, as with any experimental variable, it is crucial to implement proper controls to rule out any potential unforeseen interactions with your specific assay components.

Q3: Could this compound have intrinsic fluorescence that might interfere with my assay?

While not a known issue, it is theoretically possible for any compound to exhibit some level of autofluorescence. The best practice is to run a "this compound only" control with unstained cells to assess any potential background fluorescence in your channels of interest.

Q4: Can this compound affect cell viability and indirectly impact my flow cytometry results?

This compound is generally used to protect cells from the toxicity of drugs like methotrexate.[2][6] However, at very high concentrations or in specific cell lines, any compound can have off-target effects. It is always recommended to perform a viability assessment (e.g., using a viability dye like Propidium Iodide or DAPI) as part of your flow cytometry panel to exclude dead cells, which can non-specifically bind antibodies and lead to artifacts.

Q5: What are the recommended concentrations of this compound for in vitro experiments?

The optimal concentration of this compound can vary significantly depending on the cell line, the concentration of the primary drug (e.g., methotrexate), and the specific experimental goals. It is always best to determine the optimal concentration through a dose-response experiment. However, concentrations in the range of 1-100 µM are often cited in the literature for in vitro studies.

Troubleshooting Guide

Observed Problem Potential Cause (Hypothetical) Recommended Action
Increased background fluorescence in unstained, this compound-treated cells compared to untreated controls. Intrinsic fluorescence of this compound or one of its metabolites.1. Run a "this compound only" control with unstained cells to quantify the background fluorescence. 2. If significant, consider using a different fluorophore for your dimmest marker that emits in a channel with less background.
Shift in the negative population's fluorescence intensity in stained, this compound-treated cells. This compound may be non-specifically interacting with the antibody-fluorophore conjugate.1. Include an isotype control for each antibody in both this compound-treated and untreated conditions. 2. Ensure thorough washing steps to remove any unbound antibodies.
Unexpected changes in forward scatter (FSC) or side scatter (SSC) in this compound-treated cells. This compound treatment may be altering cell size or internal complexity.1. Carefully compare the FSC and SSC profiles of this compound-treated and untreated cells. 2. Gate on your population of interest based on appropriate markers rather than solely on scatter properties.
Reduced staining intensity of a specific marker in this compound-treated cells. This compound could potentially interfere with antibody binding to its epitope.1. Perform a titration of the affected antibody in the presence and absence of this compound. 2. Ensure that the this compound treatment is not downregulating the expression of the target antigen.

Experimental Protocols

Protocol: Control Experiment to Test for this compound Interference in Flow Cytometry

This protocol is designed to determine if this compound interferes with your specific flow cytometry staining panel.

1. Cell Preparation: a. Culture your cells of interest to the desired confluency. b. Prepare four groups of cells: i. Group A: Untreated, Unstained ii. Group B: this compound-treated, Unstained iii. Group C: Untreated, Stained iv. Group D: this compound-treated, Stained

2. This compound Treatment: a. Treat Groups B and D with the desired concentration of this compound for the intended duration of your experiment. b. For Groups A and C, add an equivalent volume of vehicle control (e.g., cell culture medium).

3. Staining: a. Harvest all cell groups and wash with an appropriate buffer (e.g., PBS with 2% FBS). b. Resuspend cells to a concentration of 1x10^6 cells/100 µL. c. For Groups C and D, add your pre-titrated antibody cocktail and incubate according to your standard protocol. d. For Groups A and B, add an equivalent volume of buffer. e. (Optional but recommended) Add a viability dye to all tubes. f. Wash the cells to remove unbound antibodies. g. Resuspend the cells in an appropriate buffer for flow cytometry analysis.

4. Data Acquisition and Analysis: a. Acquire data on a flow cytometer, ensuring consistent instrument settings across all samples. b. Analysis: i. Compare Group A and Group B to assess for any intrinsic fluorescence of this compound. ii. Compare Group C and Group D to determine if this compound treatment alters the staining pattern of your markers of interest. iii. Use your viability dye to gate on live cells for your primary analysis.

Visualizations

Leucovorin_Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_analysis Analysis start Start with Cultured Cells split Divide into Four Groups start->split groupA Group A: Untreated groupB Group B: this compound groupC Group C: Untreated groupD Group D: this compound stainA Unstained groupA->stainA stainB Unstained groupB->stainB stainC Stained groupC->stainC stainD Stained groupD->stainD acquire Acquire Data on Flow Cytometer stainA->acquire stainB->acquire stainC->acquire stainD->acquire analyze Analyze Results acquire->analyze

Caption: Experimental workflow for testing this compound interference.

Troubleshooting_Tree start Unexpected Flow Cytometry Result with This compound q1 Is there high background in unstained controls? start->q1 a1_yes Run 'this compound only' control to check for intrinsic fluorescence. q1->a1_yes Yes q2 Is there a shift in the negative population? q1->q2 No a1_yes->q2 a2_yes Include isotype controls and ensure thorough washes. q2->a2_yes Yes q3 Are scatter properties (FSC/SSC) altered? q2->q3 No a2_yes->q3 a3_yes Gate on marker-positive populations, not just scatter. q3->a3_yes Yes end Consult further with flow cytometry core. q3->end No a3_yes->end

Caption: Troubleshooting decision tree for this compound experiments.

Methotrexate_Rescue cluster_pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA MTX Methotrexate MTX->DHFR inhibits DHFR->THF converts to This compound This compound (Folinic Acid) This compound->THF bypasses block, provides THF

Caption: Mechanism of this compound rescue in Methotrexate treatment.

References

Technical Support Center: Adjusting Leucovorin Protocols for Cancer Cell Line Sensitivities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucovorin in cancer cell line models. The information is designed to address specific experimental issues and to help optimize protocols based on varying cell line sensitivities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound potentiates the cytotoxic effects of 5-fluorouracil (5-FU)?

A1: this compound (also known as folinic acid) is a reduced form of folic acid.[1][2] Its primary role in cancer therapy is to enhance the activity of fluoropyrimidines like 5-fluorouracil (5-FU).[1][3][4] this compound is converted intracellularly to 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[2][5] This metabolite stabilizes the binding of 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP), to the enzyme thymidylate synthase (TS).[2][5][6] The formation of this stable ternary complex leads to a more prolonged and effective inhibition of TS, which is a critical enzyme for DNA synthesis and repair.[2][5][7][8] This enhanced inhibition ultimately results in increased cancer cell death.[8]

Q2: My cancer cell line shows minimal response to 5-FU even in the presence of this compound. What are the potential mechanisms of resistance?

A2: Resistance to 5-FU, even with this compound, can be multifactorial.[6][9] Some common mechanisms include:

  • Upregulation of Thymidylate Synthase (TS): Increased expression of the target enzyme, TS, can overcome the inhibitory effects of the 5-FU/Leucovorin combination.[6][9][10][11]

  • Altered Drug Transport: Changes in the expression or activity of drug influx and efflux pumps can reduce the intracellular concentration of 5-FU.[6][9][10]

  • Evasion of Apoptosis: Cancer cells can develop mechanisms to evade programmed cell death, rendering them less sensitive to drug-induced cytotoxicity.[6][9][10]

  • Changes in Cell Cycle and DNA Repair Machinery: Alterations in these pathways can allow cancer cells to repair the DNA damage caused by 5-FU more effectively.[6][9]

  • Activation of Pro-survival Signaling Pathways: Pathways such as JAK/STAT, Wnt, Notch, and NF-κB have been implicated in 5-FU resistance.[12][13]

Q3: What is the difference between this compound and L-Leucovorin, and which should I use in my experiments?

A3: this compound is a racemic mixture of two stereoisomers: the biologically active l-isomer (L-Leucovorin or Levothis compound) and the inactive d-isomer.[1][14] L-Leucovorin is the isomer that is metabolized to 5,10-CH2-THF and participates in the potentiation of 5-FU.[14][15] For in vitro experiments, using the pure l-isomer is often preferred to have a more defined system and to avoid any potential, though unlikely, interference from the d-isomer.[14][15] If using the racemic mixture, be aware that only half of the concentration is the active compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cell viability results between experiments. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment.
Cells are not in the exponential growth phase.Use cells that are actively dividing and have not reached confluency.
Incomplete dissolution of drug powders.Ensure this compound and 5-FU are completely dissolved in the appropriate solvent (e.g., DMSO or culture medium) before adding to the cells.
This compound does not enhance 5-FU cytotoxicity in my cell line. The cell line may have intrinsic resistance mechanisms.Characterize the expression of thymidylate synthase (TS) in your cell line. High TS levels can confer resistance.[11]
The this compound concentration is suboptimal.Perform a dose-response experiment with a range of this compound concentrations (e.g., 1-20 µM) to determine the optimal concentration for your cell line.[16]
Insufficient incubation time.The potentiation effect may be time-dependent. Extend the incubation time with the drugs (e.g., 48-72 hours).[16][17]
Unexpected cytotoxicity with this compound alone. High concentrations of this compound.While generally considered non-toxic, very high concentrations may have off-target effects. Use a dose range that is relevant for 5-FU potentiation.
Contamination of the this compound stock.Ensure the sterility of your drug solutions and culture medium.

Quantitative Data Summary

The following tables provide example data on the effect of this compound on 5-FU cytotoxicity in various cancer cell lines.

Table 1: IC50 Values of 5-FU in the Presence and Absence of this compound (72-hour incubation) [17]

Cell LineCancer Type5-FU IC50 (µM)5-FU + 10 µM this compound IC50 (µM)Fold Potentiation
HT-29Colorectal Carcinoma8.52.14.0
HCT116Colorectal Carcinoma4.21.04.2
MKN45Gastric Carcinoma15.35.52.8
A549Non-Small Cell Lung Carcinoma25.023.51.1
MCF-7Breast Adenocarcinoma12.84.92.6

Table 2: Effect of this compound on 5-FU-Induced Apoptosis (48-hour treatment) [17]

Cell LineTreatment% Apoptotic Cells (Annexin V Positive)
HT-29Control4.2%
5 µM 5-FU25.8%
5 µM 5-FU + 10 µM this compound48.3%
MCF-7Control3.1%
10 µM 5-FU18.9%
10 µM 5-FU + 10 µM this compound35.7%

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with 5-FU and this compound (24-hour treatment) [17]

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control45.2%35.1%19.7%
2 µM 5-FU42.1%48.5% (S-phase arrest)9.4%
2 µM 5-FU + 10 µM this compound38.7%55.8% (Enhanced S-phase arrest)5.5%

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound and to assess the synergistic effects of this compound with a cytotoxic agent like 5-FU.[17]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound and 5-FU

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[17]

  • Drug Treatment:

    • Prepare serial dilutions of 5-FU in complete culture medium, with and without a fixed concentration of this compound (e.g., 10 µM).

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium.

    • Include wells with untreated cells as a control.

    • Incubate for 48-72 hours.[16][17]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.[17]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses Annexin V-FITC to detect early-stage apoptosis and propidium iodide (PI) to identify late-stage apoptotic and necrotic cells via flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound and 5-FU

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of 5-FU, with and without this compound, for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[17]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound and 5-FU

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the desired compounds as described in the apoptosis assay protocol. A typical treatment time for cell cycle analysis is 24 hours.[17]

  • Cell Fixation:

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Leucovorin_5FU_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Leucovorin_in This compound This compound->Leucovorin_in Transport FU 5-Fluorouracil (5-FU) FU_in 5-FU FU->FU_in Transport CH2THF 5,10-CH2-THF Leucovorin_in->CH2THF Metabolism FdUMP FdUMP FU_in->FdUMP Metabolism TS Thymidylate Synthase (TS) CH2THF->TS Stabilizes Inhibition FdUMP->TS Inhibits dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis & Repair dTMP->DNA Apoptosis Apoptosis DNA->Apoptosis Damage leads to

Caption: Mechanism of this compound potentiation of 5-FU cytotoxicity.

experimental_workflow cluster_assays Endpoint Assays start Start: Cancer Cell Line Culture seed Seed Cells (96-well or 6-well plates) start->seed treat Drug Treatment: - 5-FU alone - this compound alone - 5-FU + this compound seed->treat incubate Incubate (24-72 hours) treat->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle (PI Staining) incubate->cell_cycle analyze Data Analysis: - IC50 Calculation - % Apoptosis - Cell Cycle Distribution viability->analyze apoptosis->analyze cell_cycle->analyze end End: Determine Cell Line Sensitivity analyze->end troubleshooting_logic start Issue: No this compound-mediated 5-FU potentiation check_ts Check Thymidylate Synthase (TS) expression start->check_ts high_ts High TS Expression? check_ts->high_ts optimize_conc Optimize this compound Concentration high_ts->optimize_conc No intrinsic_resistance Conclusion: Likely Intrinsic Resistance (e.g., high TS) high_ts->intrinsic_resistance Yes optimize_time Optimize Incubation Time optimize_conc->optimize_time protocol_issue Conclusion: Suboptimal Protocol optimize_time->protocol_issue

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Leucovorin and L-Leucovorin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro efficacy of Leucovorin, a racemic mixture of d- and l-isomers of folinic acid, and L-leucovorin (levothis compound), the biologically active S-isomer. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of their respective in vitro activities.

This compound is widely used in cancer therapy, primarily to rescue normal cells from the toxic effects of high-dose methotrexate and to enhance the cytotoxic effects of 5-fluorouracil (5-FU).[1][2][3] The d-isomer of this compound is biologically inactive and may potentially interfere with the transport and metabolism of the active l-isomer.[1][4] L-leucovorin, containing only the active moiety, offers a more targeted therapeutic approach.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the comparative in vitro efficacy of this compound and L-leucovorin based on data from key experimental assays. The data consistently demonstrates that L-leucovorin achieves a similar biological effect to this compound at approximately half the concentration.

In Vitro AssayCell Line / OrganismParameter MeasuredThis compound (d,l-Leucovorin)L-leucovorin (levothis compound)Reference
Methotrexate RescueCCRF-CEM (Human Leukemia)Concentration for 50% reversal of MTX-induced cytotoxicity (IC50)~2X~X[1][2]
5-FU Cytotoxicity EnhancementCCRF-CEM (Human Leukemia)Concentration for significant potentiation of 5-FU activity~2Y~Y[1][2]
Bacterial Growth PromotionPediococcus CerevisiaeMinimum concentration to support growth~2Z~Z[1][2]

Note: 'X', 'Y', and 'Z' represent arbitrary concentration units to illustrate the twofold difference in potency observed in the studies.

Experimental Protocols

Detailed methodologies for the key in vitro experiments comparing this compound and L-leucovorin are outlined below.

Methotrexate Rescue Assay

This assay evaluates the ability of this compound and L-leucovorin to reverse the cytotoxic effects of the antifolate drug, methotrexate (MTX).

  • Cell Culture: The human leukemic cell line, CCRF-CEM, is cultured in a suitable growth medium.

  • Methotrexate Treatment: Cells are exposed to a range of cytotoxic concentrations of methotrexate (e.g., 10⁻⁷ to 10⁻⁵ M) for a predetermined period.[1][2]

  • Rescue: Following MTX exposure, the cells are treated with varying concentrations of either this compound or L-leucovorin.

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT assay or trypan blue exclusion. The concentration of the rescue agent required to restore 50% of cell viability is then calculated.

5-Fluorouracil (5-FU) Cytotoxicity Enhancement Assay

This experiment assesses the capacity of this compound and L-leucovorin to potentiate the anticancer activity of 5-FU.

  • Cell Culture: CCRF-CEM cells are maintained in an appropriate culture medium.

  • Pre-incubation: Cells are pre-incubated with either this compound or L-leucovorin for a specified duration.

  • 5-FU Treatment: A fixed concentration of 5-FU (e.g., 10⁻⁴ M) is added to the cell cultures.[1][2]

  • Cytotoxicity Measurement: The extent of cell death is quantified using a cell viability assay. The enhancement of 5-FU cytotoxicity is determined by comparing the viability of cells treated with 5-FU alone to those treated with the combination of 5-FU and either this compound or L-leucovorin.

Pediococcus Cerevisiae Growth Assay

This microbiological assay utilizes a bacterial strain that requires folinic acid for growth to compare the biological activity of this compound and L-leucovorin.

  • Organism: A this compound-dependent strain of Pediococcus Cerevisiae is used.[1][2]

  • Culture Conditions: The bacteria are grown in a folate-deficient medium.

  • Supplementation: The medium is supplemented with serial dilutions of this compound or L-leucovorin.

  • Growth Measurement: Bacterial growth is assessed by measuring the turbidity of the culture over time. The minimum concentration of each compound that supports bacterial growth is then determined.

Visualizing Molecular Interactions and Experimental Design

The following diagrams illustrate the key molecular pathway involving this compound and a typical experimental workflow for its in vitro comparison.

experimental_workflow start Start: Cancer Cell Line (e.g., CCRF-CEM) treatment Treatment Groups start->treatment control Control (Vehicle) treatment->control Group 1 This compound This compound (Racemic) treatment->this compound Group 2 l_this compound L-leucovorin (Active Isomer) treatment->l_this compound Group 3 assay In Vitro Assay (e.g., MTX Rescue, 5-FU Synergy) control->assay This compound->assay l_this compound->assay data Data Collection (e.g., Cell Viability, IC50) assay->data analysis Comparative Analysis data->analysis conclusion Conclusion on Relative Efficacy analysis->conclusion

References

A Comparative Analysis of Leucovorin and Other Folic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between folic acid analogs is critical for advancing therapeutic strategies, particularly in oncology. This guide provides an objective comparison of Leucovorin and other key folic acid analogs, supported by experimental data and detailed methodologies.

Folic acid analogs, a cornerstone of chemotherapy for decades, function by interfering with folate metabolism, a pathway essential for the synthesis of nucleotides and therefore, DNA replication and cell division.[1] This guide focuses on a comparative analysis of this compound (also known as folinic acid), a reduced form of folic acid, and several prominent antifolate drugs: Methotrexate, Pemetrexed, Raltitrexed, Aminopterin, and Lometrexol.

Mechanism of Action: A Tale of Two Strategies

Folic acid analogs can be broadly categorized into two groups based on their primary mechanism of action:

  • Antifolates (Folate Antagonists): These compounds, such as Methotrexate, Pemetrexed, Raltitrexed, Aminopterin, and Lometrexol, act as competitive inhibitors of key enzymes in the folate pathway. Their structural similarity to folic acid allows them to bind to and block the activity of enzymes like dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT).[2] This inhibition leads to a depletion of essential precursors for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3]

  • Rescue Agents: this compound, in contrast, is not a cytotoxic agent itself.[3][4] As a reduced and active form of folic acid, it does not require the action of DHFR for its conversion.[5][6] This unique property allows it to bypass the enzymatic blockade imposed by antifolates like Methotrexate.[7] Consequently, this compound is administered as a "rescue" therapy to replenish the folate pool in healthy cells, mitigating the toxic side effects of high-dose antifolate chemotherapy.[3][4] It can also be used to potentiate the cytotoxic effects of other chemotherapeutic agents like 5-fluorouracil (5-FU).[8][9]

Comparative Efficacy: A Quantitative Look at Enzyme Inhibition and Cellular Cytotoxicity

The potency of folic acid analogs is often quantified by their half-maximal inhibitory concentration (IC50) against their target enzymes and their cytotoxic effects on cancer cell lines. The following tables summarize key quantitative data for the discussed analogs.

DrugTarget EnzymeIC50 / Kᵢ (nM)Reference
Methotrexate Dihydrofolate Reductase (DHFR)~120[10]
Aminopterin Dihydrofolate Reductase (DHFR)17 (median IC50 in cell lines)[10]
Pemetrexed Dihydrofolate Reductase (DHFR)-
Thymidylate Synthase (TS)-
Glycinamide Ribonucleotide Formyltransferase (GARFT)-
Raltitrexed Thymidylate Synthase (TS)9 (in L1210 cells)[1]
Lometrexol Glycinamide Ribonucleotide Formyltransferase (GARFT)~60[3]

Note: IC50 and Kᵢ values can vary depending on the specific experimental conditions, such as the cell line used and the concentration of substrates.

DrugCell LineIC50 (nM)Reference
Methotrexate Pediatric Leukemia/Lymphoma (median)78[10]
L12102[11]
Aminopterin Pediatric Leukemia/Lymphoma (median)17[10]
L12102[11]
Raltitrexed L12109[1]
Lometrexol CCRF-CEM (Human Leukemia)2.9[3]

Pharmacokinetic Profiles: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs significantly influence their clinical efficacy and toxicity.

ParameterThis compoundMethotrexatePemetrexedRaltitrexedAminopterinLometrexol
Bioavailability (Oral) Saturable, ~97% at 25mgVariable (25-100%)Not orally administeredLimited~83.5%-
Half-life (Terminal) ~6.2 hours (total reduced folates)3-10 hours (low dose)~3.5 hours~257 hours~3.64 hours~25 hours
Protein Binding -~50%~81%>90%-~78%
Primary Elimination RenalRenalRenalRenal and Fecal-Renal

References:[2][12][13][14][15][16]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

folate_pathway cluster_0 Folate Metabolism cluster_1 Antifolate Inhibition cluster_2 This compound Rescue DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR dTMP dTMP THF->dTMP Thymidylate Synthase (TS) Purines Purine Synthesis THF->Purines dUMP dUMP dUMP->dTMP GAR GAR FGAR FGAR GAR->FGAR GARFT MTX Methotrexate Aminopterin Pemetrexed MTX->DHF Inhibits DHFR Raltitrexed Raltitrexed Pemetrexed Raltitrexed->THF Inhibits TS Lometrexol Lometrexol Pemetrexed Lometrexol->GAR Inhibits GARFT This compound This compound (Folinic Acid) This compound->THF Bypasses DHFR

Figure 1: Folate Metabolism and Inhibition by Folic Acid Analogs.

dhfr_assay start Start reagent_prep Prepare Reagents: - Assay Buffer - DHFR Enzyme - DHF (Substrate) - NADPH (Cofactor) - Inhibitor (e.g., Methotrexate) start->reagent_prep plate_setup Set up 96-well plate: - Enzyme Control - Inhibitor Samples - Background Control reagent_prep->plate_setup incubation Incubate at Room Temperature plate_setup->incubation read_absorbance Measure Absorbance at 340 nm (Kinetic Mode) incubation->read_absorbance data_analysis Calculate Rate of NADPH Oxidation and Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for a DHFR Inhibition Assay.

cytotoxicity_assay start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding drug_addition Add serial dilutions of folic acid analog cell_seeding->drug_addition incubation Incubate for a defined period (e.g., 72 hours) drug_addition->incubation viability_assay Perform cell viability assay (e.g., MTT, SRB, or CellTiter-Glo) incubation->viability_assay readout Measure absorbance or luminescence viability_assay->readout data_analysis Calculate percentage of cell viability and determine IC50 readout->data_analysis end End data_analysis->end

Figure 3: General Workflow for an In Vitro Cytotoxicity Assay.

Detailed Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF).

Materials:

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic measurements at 340 nm

  • Purified DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolic acid (DHF) solution

  • NADPH solution

  • Folic acid analog inhibitor (e.g., Methotrexate)

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the inhibitor in the assay buffer.

  • Reaction Setup: In each well of the microplate, add the assay buffer, DHFR enzyme, and varying concentrations of the inhibitor. Include control wells with no inhibitor (enzyme control) and wells with no enzyme (background control).

  • Initiation of Reaction: Add NADPH to all wells and incubate for a short period. Initiate the reaction by adding the DHF substrate.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percent inhibition relative to the enzyme control and plot against the inhibitor concentration to calculate the IC50 value.

Thymidylate Synthase (TS) Inhibition Assay

This assay measures the activity of TS by quantifying the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). A common method is the tritium release assay.[17][18]

Materials:

  • Cell lysate or purified TS enzyme

  • [5-³H]dUMP (radiolabeled substrate)

  • 5,10-methylenetetrahydrofolate (cofactor)

  • Reaction buffer

  • Scintillation counter

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme source, cofactor, and varying concentrations of the TS inhibitor (e.g., Raltitrexed).

  • Initiation of Reaction: Start the reaction by adding [5-³H]dUMP.

  • Incubation: Incubate the reaction at 37°C for a specific time.

  • Stopping the Reaction: Terminate the reaction, for example, by adding activated charcoal to adsorb unreacted [5-³H]dUMP.

  • Measurement: Centrifuge the samples and measure the radioactivity of the supernatant, which contains the released tritiated water ([³H]H₂O), using a scintillation counter. The amount of radioactivity is proportional to the TS activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[17][18]

In Vitro Cytotoxicity Assay

This assay determines the concentration of a drug that inhibits the proliferation of a cell line by 50% (IC50). The Sulforhodamine B (SRB) or MTT assays are commonly used.[6][19][20]

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Folic acid analog

  • MTT or SRB reagent

  • Solubilization solution (e.g., DMSO or SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a known number of cells into each well of a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Add serial dilutions of the folic acid analog to the wells. Include untreated control wells.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan crystals. Add a solubilization solution to dissolve the crystals.

    • SRB Assay: Fix the cells with trichloroacetic acid, and then stain with SRB dye. Wash and then solubilize the bound dye.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.[6][19][20]

Conclusion

The comparative analysis of this compound and other folic acid analogs reveals a spectrum of mechanisms, potencies, and pharmacokinetic profiles. While antifolates like Methotrexate, Pemetrexed, Raltitrexed, Aminopterin, and Lometrexol serve as potent cytotoxic agents by targeting critical enzymes in folate metabolism, this compound plays a vital role in mitigating their toxicity and enhancing the efficacy of other chemotherapies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals to design and interpret studies aimed at optimizing the use of these important therapeutic agents. A thorough understanding of these compounds at a molecular and cellular level is paramount for the development of more effective and less toxic cancer treatments.

References

Unveiling the Synergy: A Comparative Guide to Leucovorin and 5-FU in Colon Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the synergistic anti-tumor activity of Leucovorin and 5-Fluorouracil (5-FU) in preclinical colon cancer models. This guide provides a detailed comparison of their combined efficacy versus 5-FU alone, supported by experimental data, in-depth protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

I. Executive Summary

The combination of 5-Fluorouracil (5-FU) and this compound has been a cornerstone in the treatment of colorectal cancer. The synergistic relationship between these two agents is well-established, with this compound enhancing the cytotoxic effects of 5-FU. This guide delves into the preclinical evidence that validates this synergy, offering a valuable resource for researchers in oncology and drug development. By presenting quantitative data from various colon cancer models, detailing the experimental methodologies, and illustrating the key biological pathways, this document aims to provide a clear and objective comparison to inform further research and development in this critical area of cancer therapeutics.

II. Mechanism of Synergistic Action

The primary mechanism behind the synergy of this compound and 5-FU lies in the stabilization of the ternary complex formed between the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), and the enzyme thymidylate synthase (TS).[1][2][3] TS is a crucial enzyme in the de novo synthesis of pyrimidines, essential for DNA replication and repair.[2] this compound is a prodrug that is converted intracellularly to 5,10-methylenetetrahydrofolate, a reduced folate.[2] This reduced folate acts as a cofactor, significantly increasing the binding affinity and stability of the FdUMP-TS complex.[4] This enhanced and prolonged inhibition of TS leads to a depletion of the thymidine pool, ultimately inducing "thymineless death" in rapidly dividing cancer cells.

Synergy_Mechanism cluster_cell Cancer Cell cluster_key Key LV This compound mTHF 5,10-Methylene- tetrahydrofolate LV->mTHF Metabolism FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolism TS Thymidylate Synthase (TS) mTHF->TS Stabilizes Complex FdUMP->TS Inhibits dUMP dUMP Apoptosis Apoptosis TS->Apoptosis Inhibition leads to dTMP dTMP dUMP->dTMP Catalysis DNA_syn DNA Synthesis & Repair dTMP->DNA_syn k1 Drug/Metabolite k2 Enzyme k3 Biological Process k1_shape k2_shape k3_shape Experimental_Workflow cluster_invitro In Vitro Assessment start Start: Colon Cancer Cell Culture treatment Treatment: - 5-FU alone - this compound alone - 5-FU + this compound - Control start->treatment assays In Vitro Assays treatment->assays in_vivo In Vivo Xenograft Model treatment->in_vivo mtt MTT Assay (Cell Viability) annexin Annexin V/PI (Apoptosis) colony Colony Formation (Clonogenic Survival) tumor_measurement Tumor Volume Measurement in_vivo->tumor_measurement data_analysis Data Analysis & Comparison tumor_measurement->data_analysis conclusion Conclusion: Synergistic Effect Validation data_analysis->conclusion mtt->data_analysis annexin->data_analysis colony->data_analysis

References

comparative study of Leucovorin rescue in normal versus cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Leucovorin (folinic acid) rescue in normal versus cancerous cells, particularly in the context of antifolate chemotherapy such as methotrexate (MTX). This compound is a critical agent used to mitigate the toxic side effects of high-dose methotrexate on healthy tissues while preserving its antitumor activity.[1][2] This differential effect, known as selective rescue, is fundamental to the therapeutic success of these regimens.

The Biochemical Basis of Differential Rescue

Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for converting dihydrofolate (DHF) to its active form, tetrahydrofolate (THF).[3][4] THF is a crucial cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5] By blocking DHFR, methotrexate halts DNA synthesis, leading to cell death, particularly in rapidly dividing cells like cancer cells and normal cells of the bone marrow and gastrointestinal mucosa.[3][6]

This compound, a reduced form of folic acid, can be converted to THF without the need for DHFR, thereby bypassing the methotrexate-induced block.[5][7] This allows normal cells to resume DNA synthesis and survive the chemotherapy.[3][8] The selectivity of this rescue operation hinges on key biochemical and physiological differences between normal and cancer cells.

Key Factors in Selective Rescue:

  • Cellular Uptake: Normal cells often exhibit more efficient transport of this compound through specialized folate transport systems like the reduced folate carrier (RFC).[7][9] In contrast, some cancer cells may have a decreased function of these carriers, leading to lower intracellular concentrations of the rescue agent.[9][10]

  • Polyglutamylation: Both methotrexate and folates are converted into polyglutamated forms inside the cell. Cancer cells often exhibit higher rates of polyglutamylation, causing methotrexate polyglutamates to be retained for longer periods.[11][12] These long-chain methotrexate derivatives are potent, sustained inhibitors of DHFR and other folate-dependent enzymes, making it more difficult for this compound to rescue the cancer cells.[11][12] This preferential accumulation and retention of inhibitory methotrexate polyglutamates in tumor cells is a critical element in the selectivity of this compound rescue.[12]

Signaling and Rescue Pathway

The following diagram illustrates the mechanism of methotrexate inhibition and the subsequent bypass by this compound.

cluster_0 Folate Metabolism & DNA Synthesis cluster_1 Pharmacological Intervention DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA Purine & Thymidylate Synthesis (for DNA) THF->DNA DHFR->THF Product MTX Methotrexate (MTX) MTX->DHFR Inhibition LV This compound (LV) LV->THF Bypass cluster_Normal Normal Cell cluster_Cancer Cancer Cell start High-Dose Methotrexate (MTX) + this compound (LV) Rescue N_Uptake Efficient LV Uptake (High RFC Expression) start->N_Uptake C_Uptake Potentially Inefficient LV Uptake start->C_Uptake N_Polyglut Low MTX Polyglutamylation & Retention N_Uptake->N_Polyglut N_Rescue DHFR block bypassed DNA Synthesis Restored N_Polyglut->N_Rescue N_Outcome Cell Survival N_Rescue->N_Outcome C_Polyglut High MTX Polyglutamylation & Sustained Inhibition C_Uptake->C_Polyglut C_Rescue Rescue Ineffective DNA Synthesis Blocked C_Polyglut->C_Rescue C_Outcome Apoptosis / Cell Death C_Rescue->C_Outcome cluster_prep Preparation cluster_treat Treatment cluster_analysis Incubation & Analysis N_cells Culture Normal Cells (e.g., Bone Marrow Progenitors) Seed Seed Cells into Plates N_cells->Seed C_cells Culture Cancer Cell Lines C_cells->Seed MTX_only Group 1: Add Methotrexate only Seed->MTX_only MTX_LV Group 2: Add Methotrexate + this compound Seed->MTX_LV Control Group 3: Vehicle Control Seed->Control Incubate Incubate (e.g., 72h - 14 days) MTX_only->Incubate MTX_LV->Incubate Control->Incubate Assay Perform Viability/Proliferation Assay (e.g., SRB, CFU-GM) Incubate->Assay Data Calculate IC50 / Colony Count Assay->Data Compare Compare Rescue Efficacy (Group 1 vs. Group 2) Data->Compare

References

Assessing the Off-Target Effects of Leucovorin in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucovorin (folinic acid), a reduced form of folic acid, is a well-established agent used to counteract the toxic effects of folic acid antagonists, such as methotrexate, and to potentiate the efficacy of fluoropyrimidines in cancer therapy. While its on-target effects within the folate pathway are well-characterized, a thorough understanding of its off-target effects is crucial for a comprehensive preclinical safety assessment. This guide provides a comparative overview of the preclinical off-target profile of this compound, with a focus on its isomers and comparisons with other folate analogs like folic acid and L-methylfolate.

Comparative Toxicity of this compound and its Isomers

Preclinical studies indicate that the stereochemistry of this compound plays a significant role in its toxicity profile. This compound is often administered as a racemic mixture (dl-leucovorin), containing both the pharmacologically active l-isomer (levothis compound) and the d-isomer. Toxicological data suggests that levothis compound is less toxic than the racemic mixture, pointing to potential off-target effects mediated by the d-isomer.[1]

Table 1: Acute Intravenous Toxicity (LD50) of this compound Isomers in Rodents

SpeciesThis compound FormLD50 (mg/kg)
MouseLevothis compound (l-isomer)575
dl-Leucovorin (racemic)740
RatLevothis compound (l-isomer)378
dl-Leucovorin (racemic)221
Data sourced from FDA Pharmacology Review(s).[1]

High-dose preclinical studies have revealed specific organ toxicities associated with levothis compound, which are important considerations for off-target effects.

Table 2: Observed High-Dose Off-Target Toxicities of Levothis compound in Preclinical Models

Animal ModelObserved Off-Target Effects
Mice and RatsNeurological symptoms including sedation, rapid breathing, tremors, and convulsions, which can lead to mortality at very high doses.
DogsHematological toxicities, including decreased white blood cells and neutrophils. End-organ toxicities affecting the liver, spleen, and gastrointestinal tract.
Data sourced from FDA Pharmacology Review(s).[1]

Experimental Protocols for Assessing Off-Target Effects

A systematic evaluation of off-target effects is a cornerstone of preclinical drug development, guided by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[2][3][4] A general workflow for identifying and characterizing the off-target profile of a compound like this compound is outlined below.

G cluster_0 In Vitro Screening cluster_1 In Vivo Assessment Broad Panel Screening Broad Panel Screening Hit Confirmation Hit Confirmation Broad Panel Screening->Hit Confirmation Functional Assays Functional Assays Hit Confirmation->Functional Assays Safety Pharmacology Safety Pharmacology Functional Assays->Safety Pharmacology Inform in vivo studies Repeat-Dose Toxicity Repeat-Dose Toxicity Safety Pharmacology->Repeat-Dose Toxicity Organ-Specific Assays Organ-Specific Assays Repeat-Dose Toxicity->Organ-Specific Assays Risk Assessment Risk Assessment Repeat-Dose Toxicity->Risk Assessment Lead Compound Lead Compound Lead Compound->Broad Panel Screening

Preclinical workflow for off-target effect assessment.
Key Experimental Methodologies

  • In Vitro Off-Target Liability Profiling:

    • Protocol: Compounds are screened against a large panel of receptors, ion channels, enzymes, and transporters to identify potential off-target interactions. Commercial platforms, such as those offered by Reaction Biology or Charles River Laboratories, utilize various assay formats, including radioligand binding assays and functional assays.[5][6] The In Vitro Evaluation of Safety and Toxicity (InVEST) panel, for example, assesses interactions with 44 critical molecular targets.[5]

    • Data Presentation: Results are typically presented as the percent inhibition at a given concentration, from which IC50 values (the concentration of an inhibitor where the response is reduced by half) can be determined for any "hits."

  • Safety Pharmacology Core Battery:

    • Protocol: As per ICH S7A guidelines, these studies investigate the effects of a test substance on vital functions.

      • Central Nervous System: A functional observational battery (FOB) is performed in rodents to assess behavioral and neurological changes.

      • Cardiovascular System: In vivo studies in conscious, unrestrained animals (e.g., dogs, non-human primates) monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters. In vitro assays, such as the hERG assay, assess the potential for QT interval prolongation.

      • Respiratory System: Body plethysmography is used in rodents to measure respiratory rate and tidal volume.

    • Data Presentation: Quantitative data on physiological parameters are collected and statistically analyzed for significant changes compared to a vehicle control group.

  • Repeat-Dose Toxicity Studies:

    • Protocol: The test compound is administered daily to at least two species (one rodent, one non-rodent) for a duration relevant to the intended clinical use (e.g., 28 or 90 days).[3] The protocol includes daily clinical observations, regular body weight and food consumption measurements, and comprehensive terminal assessments including hematology, clinical chemistry, and histopathology of all major organs.

    • Data Presentation: Data is summarized in tables, comparing dose groups to a control group. Histopathological findings are scored for severity.

  • Immunotoxicity Assessment:

    • Protocol: Tier 1 immunotoxicity assessment is typically integrated into standard repeat-dose toxicity studies and includes evaluation of hematology (lymphocyte and neutrophil counts), and the weights and histology of lymphoid organs (spleen, thymus, lymph nodes).[7] If concerns arise, functional assays such as the T-cell dependent antibody response (TDAR) assay can be conducted.[7]

    • Data Presentation: Quantitative data on immune cell populations and antibody titers are presented in tables and graphs.

Signaling Pathways and Mechanisms of Off-Target Effects

The primary "on-target" mechanism of this compound is to replenish the pool of reduced folates, bypassing the enzymatic step inhibited by antifolates. Its off-target effects, and how they differ from other folate analogs, can be understood by considering their distinct interactions with cellular transport and metabolic pathways.

Folate Metabolism Pathway

G Folic Acid Folic Acid DHFR Dihydrofolate Reductase (DHFR) Folic Acid->DHFR This compound This compound 5,10-Methylene-THF 5,10-Methylene-THF This compound->5,10-Methylene-THF Bypasses DHFR L-methylfolate L-methylfolate THF Tetrahydrofolate (THF) L-methylfolate->THF for methylation cycle DHFR->THF inhibited by Methotrexate THF->5,10-Methylene-THF MTHFR MTHFR 5,10-Methylene-THF->MTHFR Nucleotide Synthesis Nucleotide Synthesis 5,10-Methylene-THF->Nucleotide Synthesis MTHFR->L-methylfolate

Entry points of folate analogs into the metabolic pathway.

This compound's key distinction is its ability to bypass the dihydrofolate reductase (DHFR) enzyme, which is the target of methotrexate.[8] Folic acid, being a synthetic, oxidized form, requires DHFR for its activation.[9] This difference is fundamental to this compound's use as a rescue agent. L-methylfolate, another active form, enters the cycle downstream of 5,10-methylenetetrahydrofolate.[10]

Potential Mechanisms for Off-Target Effects

Off-target effects can arise from interactions with cellular machinery outside the primary metabolic pathway. For folate analogs, this can include differential interactions with transporters and downstream effects on other biochemical pathways.

G cluster_0 Cellular Transport cluster_1 Downstream Effects cluster_2 Off-Target Screening Hits This compound This compound RFC Reduced Folate Carrier (RFC) This compound->RFC High affinity BH4 Synthesis Tetrahydrobiopterin (BH4) Synthesis This compound->BH4 Synthesis GPCRs GPCRs This compound->GPCRs Potential interaction Folic Acid Folic Acid FRa Folate Receptor α (FRα) Folic Acid->FRa L-methylfolate L-methylfolate L-methylfolate->FRa Primary transporter Neurotransmitter Production Dopamine, Serotonin, etc. BH4 Synthesis->Neurotransmitter Production Kinases Kinases Ion Channels Ion Channels

Potential pathways for this compound's off-target effects.
  • Differential Transporter Affinity: this compound and L-methylfolate utilize different primary transporters to cross the blood-brain barrier and enter cells. L-methylfolate primarily uses Folate Receptor alpha (FRα), while this compound can also efficiently use the Reduced Folate Carrier (RFC).[10][11][12] This differential transporter usage could lead to varying tissue distribution and concentrations, potentially contributing to different off-target profiles. For instance, in conditions where FRα is blocked by autoantibodies, this compound may have greater central nervous system bioavailability than L-methylfolate.[10][12]

  • Effects on Neurotransmitter Synthesis: Folates are essential for the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for enzymes that produce key neurotransmitters like dopamine and serotonin.[11] By directly providing a source of reduced folate, this compound can influence these pathways. While this is often a desired therapeutic effect in certain neurological conditions, high, non-physiological levels could potentially disrupt the balance of neurotransmitter systems, leading to off-target neurological effects as seen in high-dose animal studies.[1]

  • Interactions with Other Proteins: Like any small molecule, this compound has the potential to interact with other proteins in a non-specific manner. Comprehensive in vitro screening against panels of G-protein coupled receptors (GPCRs), kinases, and ion channels is necessary to identify any such unanticipated interactions that could lead to off-target toxicities, such as cardiovascular or immunological adverse events.[5][13] While specific preclinical data on this compound's interactions with these panels are not publicly available, this screening is a standard part of modern drug safety assessment.[2][3]

References

Validating Biomarkers for Leucovorin Response: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying predictive biomarkers is crucial for optimizing therapeutic strategies involving Leucovorin. This guide provides a comprehensive comparison of key biomarkers—Thymidylate Synthase (TS), Folate Receptor Alpha Autoantibody (FRAA), and Serine Hydroxymethyltransferase 2 (SHMT2)—and the experimental models used to validate their role in predicting this compound response. Detailed experimental protocols and visual workflows are included to support your research.

This compound, a reduced form of folic acid, is widely used as a rescue agent for high-dose methotrexate chemotherapy and as a potentiator of 5-fluorouracil (5-FU) in colorectal cancer. However, patient response to this compound-containing regimens can vary significantly. This variability underscores the need for validated biomarkers to stratify patient populations and personalize treatment. This guide focuses on biomarkers implicated in the folate metabolism pathway and their validation in research models.

Comparative Analysis of this compound Response Biomarkers

The following tables summarize quantitative data from preclinical and clinical studies, highlighting the correlation between biomarker expression and response to this compound, either as a rescue agent or in combination with other chemotherapeutics.

Thymidylate Synthase (TS) Expression and 5-FU/Leucovorin Response in Colorectal Cancer

Thymidylate Synthase is the primary target of 5-FU, and its expression level has been extensively investigated as a predictive biomarker for 5-FU/Leucovorin therapy. This compound enhances the inhibitory effect of 5-FU on TS by stabilizing the binding of the 5-FU metabolite, FdUMP, to the enzyme.

Cell Line/Patient CohortTS Expression LevelTreatment Response to 5-FU/LeucovorinReference
Disseminated Colorectal Cancer PatientsLow (TS/β-actin ratio < 3.5 x 10⁻³)Higher Response Rate[1]
Disseminated Colorectal Cancer PatientsHigh (TS/β-actin ratio > 4.1 x 10⁻³)No Response[1]
Advanced Colorectal Cancer PatientsLow50% Response Rate[2]
Advanced Colorectal Cancer PatientsHigh0% Response Rate[2]
Cumulative Analysis of 1,839 Tumor SpecimensLow52% Response Rate[3]
Cumulative Analysis of 1,839 Tumor SpecimensHigh36% Response Rate[3]

Key Finding: Lower intratumoral TS expression is consistently associated with a better clinical response to 5-FU/Leucovorin-based chemotherapy in colorectal cancer patients.[1][2][3]

Folate Receptor Alpha Autoantibody (FRAA) and this compound Response in Autism Spectrum Disorder

In the context of certain neurological conditions like Autism Spectrum Disorder (ASD) with cerebral folate deficiency, autoantibodies against the folate receptor alpha can impair folate transport to the brain. This compound can bypass this blockade.

Patient Cohort (ASD)Binding FRAA TiterThis compound Treatment Response (SRS Scores*)Reference
110 ASD Clinic PatientsHigherImproved Social Responsiveness with this compound[4]
110 ASD Clinic PatientsHigherWorsened Social Responsiveness without this compound[4]

*Social Responsiveness Scale (SRS) scores are a measure of core ASD symptoms; lower scores indicate better social responsiveness.

Key Finding: Higher binding FRAA titers are associated with a greater improvement in ASD symptoms with this compound treatment, suggesting that FRAA status can predict therapeutic response.[4]

Serine Hydroxymethyltransferase 2 (SHMT2) as a Prognostic Biomarker

SHMT2 is a key enzyme in mitochondrial one-carbon metabolism, which is interconnected with folate pathways. While direct quantitative data linking SHMT2 expression to this compound response in preclinical models is emerging, its prognostic significance in cancers where folate metabolism is crucial is well-documented.

Cancer TypeSHMT2 Expression LevelPrognosisReference
Lung AdenocarcinomaHighPoor Overall Survival[5][6]
Bladder CancerHighPoor Overall Survival[7]
Breast CancerHighAssociated with Higher Tumor Grade[8]

Key Finding: Elevated SHMT2 expression is often correlated with poor prognosis in several cancers, suggesting its potential as a biomarker for therapies targeting folate metabolism, including those involving this compound.[5][6][7][8]

Experimental Workflows and Signaling Pathways

Visualizing the intricate cellular processes and experimental procedures is essential for understanding and replicating research findings. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for validating this compound response biomarkers.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Validation Assays cluster_analysis Data Analysis & Interpretation cell_lines Select Cancer Cell Lines (High vs. Low Biomarker Expression) seeding Seed Cells in Multi-well Plates cell_lines->seeding treatment Treat with Methotrexate/5-FU +/- this compound seeding->treatment viability Cell Viability Assay (MTT / Crystal Violet) treatment->viability gene_expression Gene Expression Analysis (qPCR for SHMT2) treatment->gene_expression protein_expression Protein Expression Analysis (Western Blot / IHC for TS) treatment->protein_expression data_quant Quantify Assay Results viability->data_quant gene_expression->data_quant protein_expression->data_quant correlation Correlate Biomarker Levels with this compound Response data_quant->correlation conclusion Draw Conclusions on Biomarker Validity correlation->conclusion

Experimental workflow for biomarker validation.

folate_pathway cluster_methotrexate Methotrexate Action & this compound Rescue cluster_5FU 5-FU Action & this compound Potentiation cluster_synthesis Downstream Effects MTX Methotrexate DHFR DHFR MTX->DHFR inhibits THF THF DHF DHF DHF->DHFR MTHF 5,10-Methylene-THF (from this compound/THF) THF->MTHF DNA_synthesis DNA Synthesis & Repair THF->DNA_synthesis This compound This compound This compound->THF bypasses DHFR FiveFU 5-Fluorouracil FdUMP FdUMP FiveFU->FdUMP TS Thymidylate Synthase (TS) FdUMP->TS inhibits dTMP dTMP dUMP dUMP dUMP->TS dTMP->DNA_synthesis MTHF->TS stabilizes FdUMP-TS complex

References

A Head-to-Head Comparison of Leucovorin and Novel Folate Pathway Modulators in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the established folate pathway modulator, Leucovorin, and emerging novel agents. We will delve into their mechanisms of action, comparative efficacy from preclinical and clinical studies, and detailed experimental protocols to support further research and development in this critical area of oncology and beyond.

Introduction: The Folate Pathway as a Therapeutic Target

The folate metabolic pathway is essential for the synthesis of nucleotides and other crucial cellular components required for DNA replication and repair. This makes it a prime target for anticancer therapies. For decades, antifolates like methotrexate have been used to disrupt this pathway in rapidly proliferating cancer cells. This compound (folinic acid), a reduced form of folic acid, has traditionally been used in two main ways: as a "rescue" agent to mitigate the toxic effects of high-dose methotrexate on healthy cells and as a potentiator of fluoropyrimidines like 5-fluorouracil (5-FU) by stabilizing the inhibitory complex with thymidylate synthase.[1][2]

However, the landscape of folate pathway modulation is evolving with the development of novel agents designed for greater specificity, improved efficacy, and the ability to overcome resistance mechanisms. These new modulators include next-generation antifolates and sophisticated folate-drug conjugates. This guide will compare this compound head-to-head with these innovative therapies, providing a clear overview of the current state and future directions of folate pathway-targeted drug development.

Mechanism of Action: A Shift from Rescue to Targeted Attack

The fundamental difference between this compound and novel folate pathway modulators lies in their primary therapeutic strategy. This compound acts as a supportive agent, either replenishing the folate pool in normal cells or enhancing the effect of another cytotoxic drug.[3] In contrast, novel modulators are designed as direct, and often more specific, inhibitors of key enzymes in the folate pathway or as targeted delivery systems for cytotoxic payloads.

This compound: The Modulator and Rescuer

This compound bypasses the dihydrofolate reductase (DHFR) enzyme, which is inhibited by methotrexate, to provide cells with the necessary reduced folates for nucleotide synthesis.[3][4] This allows for the selective rescue of normal tissues from methotrexate-induced toxicity.[3] When used with 5-FU, a this compound metabolite, 5,10-methylenetetrahydrofolate, forms a stable ternary complex with 5-FU's active metabolite (FdUMP) and thymidylate synthase (TS), leading to enhanced inhibition of DNA synthesis.[2][5]

cluster_this compound This compound's Dual Role This compound This compound Reduced Folates Reduced Folates This compound->Reduced Folates Bypasses DHFR Thymidylate Synthase Thymidylate Synthase This compound->Thymidylate Synthase Enhances 5-FU binding DNA Synthesis DNA Synthesis Reduced Folates->DNA Synthesis Enables Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibits 5-FU 5-FU 5-FU->Thymidylate Synthase Inhibits

Figure 1: this compound's mechanism as a rescue agent and 5-FU potentiator.
Novel Folate Pathway Modulators: Direct and Targeted Inhibition

Novel modulators represent a diverse group of compounds with distinct mechanisms:

  • Next-Generation Antifolates (e.g., Pemetrexed, Pralatrexate): These agents, unlike the classical antifolate methotrexate, often target multiple enzymes in the folate pathway or have improved cellular uptake and retention.

    • Pemetrexed inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[6][7]

    • Pralatrexate is a potent DHFR inhibitor with a significantly higher affinity for the reduced folate carrier (RFC-1) and is more efficiently polyglutamylated within cancer cells, leading to greater intracellular accumulation and retention compared to methotrexate.[8][9]

  • Folate-Drug Conjugates (e.g., Vintafolide): These innovative therapies utilize folic acid as a targeting ligand to deliver a potent cytotoxic payload specifically to cancer cells that overexpress the folate receptor (FR).[10][11]

    • Vintafolide is a conjugate of folic acid and a vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH). It binds to the folate receptor, is internalized via endocytosis, and releases its cytotoxic payload inside the cancer cell.[12][13]

  • Folate Receptor-Targeted Small Molecules (e.g., CT900/ONX-0801): These are small molecules designed to be selectively taken up by cells overexpressing the folate receptor, whereupon they inhibit a key intracellular target.

    • CT900 (ONX-0801) is a potent and selective inhibitor of thymidylate synthase that is actively transported into cancer cells via the alpha-folate receptor (α-FR).[14][15]

cluster_novel Mechanisms of Novel Folate Pathway Modulators cluster_antifolates Next-Gen Antifolates cluster_conjugates Folate-Drug Conjugates cluster_small_molecules FR-Targeted Small Molecules Pemetrexed Pemetrexed DHFR DHFR Pemetrexed->DHFR TS TS Pemetrexed->TS GARFT GARFT Pemetrexed->GARFT Pralatrexate Pralatrexate Pralatrexate->DHFR High Affinity Vintafolide Vintafolide Folate Receptor Folate Receptor Vintafolide->Folate Receptor Binds Cytotoxic Payload Cytotoxic Payload Folate Receptor->Cytotoxic Payload Internalization & Release CT900 CT900 FR_alpha α-Folate Receptor CT900->FR_alpha Uptake TS_inhibition Thymidylate Synthase Inhibition FR_alpha->TS_inhibition

Figure 2: Diverse mechanisms of novel folate pathway modulators.

Comparative Efficacy: Preclinical and Clinical Data

Preclinical Cytotoxicity

In vitro studies consistently demonstrate the superior potency of next-generation antifolates compared to methotrexate. This compound's role in these assays is primarily as a rescue agent, and its effect on the cytotoxicity of these novel agents is a key point of comparison.

DrugCell Line(s)IC50 (nM)ComparatorKey FindingsReference(s)
Pralatrexate Lymphoma cell lines (RL, HT, SKI-DLBCL-1, Raji, Hs445)3-5Methotrexate (30-50 nM)Pralatrexate is over 10-fold more cytotoxic than methotrexate.[16]
Pemetrexed Pediatric leukemia cell lines (median)155Methotrexate (78 nM)Methotrexate shows a lower IC50, but pemetrexed has a better clinical potency index.[17]
Pralatrexate H2052 mesothelioma cells0.625Methotrexate (80 nM), PemetrexedPralatrexate is significantly more potent than both methotrexate and pemetrexed.[2]
Pemetrexed Gastric cancer cell lines17-3105-FluorouracilPemetrexed is more cytotoxic than 5-fluorouracil in most gastric cancer cell lines.[18]

This compound Rescue in Preclinical Models: A pivotal study in H2052 mesothelioma cells showed that this compound rescue (24 hours after antifolate treatment) reduced the efficacy of methotrexate and pemetrexed, but importantly, not pralatrexate.[2] This suggests a potential therapeutic advantage for high-dose pralatrexate with this compound rescue, as it may allow for dose escalation without compromising antitumor activity.[1][2]

Clinical Trial Outcomes

Clinical trials provide the ultimate test of a drug's efficacy and safety. Here, we compare outcomes from studies where novel modulators were either directly compared to a this compound-containing regimen or where this compound was used in a supportive role with a novel agent.

Trial/StudyIndicationTreatment ArmsKey Efficacy EndpointsKey Safety FindingsReference(s)
Randomized Phase II Trial Advanced Colorectal CancerPemetrexed + Irinotecan (ALIRI) vs. 5-FU/Leucovorin + Irinotecan (FOLFIRI)Response Rate: ALIRI 20.0% vs. FOLFIRI 33.3% (p=0.095). Progression-Free Survival: ALIRI 5.7 months vs. FOLFIRI 7.7 months (p<0.001).Higher rate of drug-related deaths in the ALIRI arm (4 vs. 1).[2][19]
PROPEL Study (Phase II) Relapsed/Refractory Peripheral T-Cell LymphomaPralatrexateOverall Response Rate: 29% (11% complete response). Median Duration of Response: 10.1 months.Most common grade 3/4 adverse events were thrombocytopenia (32%), mucositis (22%), and neutropenia (22%).[20][21]
Phase II Study Relapsed/Refractory PTCL/CTCLPralatrexate + this compound rescueThis compound significantly reduced the incidence of mucositis without impacting clinical efficacy.Addition of this compound improved the safety profile of pralatrexate.[14][22]
Phase I Trial Solid Tumors (expansion in High-Grade Serous Ovarian Cancer)CT900 (ONX-0801)Overall Response Rate (expansion cohort): 21.9%. ORR in patients with high/medium α-FR expression: 36%.Most common treatment-related adverse events were fatigue, nausea, and diarrhea (predominantly grade 1/2).[11][14]
Phase II Study Platinum-Resistant Ovarian CancerVintafolide + Pegylated Liposomal Doxorubicin (PLD) vs. PLD aloneProgression-Free Survival: 5.0 months vs. 2.7 months (p=0.031).Acceptable safety profile, with constipation being the dose-limiting toxicity in Phase I.[12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and novel folate pathway modulators.

Cell Proliferation/Cytotoxicity Assay

This assay is fundamental for determining the in vitro potency (IC50) of a drug.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the antifolate agent (e.g., pemetrexed, pralatrexate) with or without the addition of this compound at various concentrations and time points (e.g., co-incubation or delayed rescue).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a metabolic assay such as MTT or a fluorescence-based assay like PrestoBlue.

  • Data Analysis: Plot the percentage of viable cells against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Start Start Seed Cells Seed cells in 96-well plates Start->Seed Cells Adhere Allow cells to adhere overnight Seed Cells->Adhere Treat Treat with serial dilutions of antifolate (with/without this compound) Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate Assess Viability Add MTT or PrestoBlue reagent Incubate->Assess Viability Readout Measure absorbance/fluorescence Assess Viability->Readout Analyze Calculate IC50 values Readout->Analyze End End Analyze->End

Figure 3: Workflow for a cell proliferation/cytotoxicity assay.
Thymidylate Synthase (TS) Inhibition Assay

This enzymatic assay is crucial for evaluating direct TS inhibitors like CT900.

Protocol:

  • Enzyme Preparation: Purify recombinant human thymidylate synthase.

  • Reaction Mixture: Prepare a reaction buffer containing dUMP and the cofactor 5,10-methylenetetrahydrofolate.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., CT900) to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the enzyme.

  • Quantify Product Formation: Measure the rate of conversion of dUMP to dTMP over time, often using a spectrophotometric method that monitors the change in absorbance as the cofactor is oxidized.

  • Data Analysis: Determine the inhibitory constant (Ki) of the compound.

Folate Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of folate-drug conjugates like vintafolide to the folate receptor.

Protocol:

  • Cell Culture: Use a cell line that overexpresses the folate receptor (e.g., KB cells).

  • Radioligand: Use a radiolabeled form of folic acid (e.g., [3H]-folic acid).

  • Competition: Incubate the cells with a fixed concentration of the radiolabeled folic acid and increasing concentrations of the unlabeled competitor (e.g., vintafolide or unlabeled folic acid).

  • Separation: Separate the cells from the incubation medium and wash to remove unbound radioligand.

  • Quantification: Measure the amount of radioactivity bound to the cells using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor to determine the IC50, from which the binding affinity (Ki) can be calculated.

Conclusion and Future Perspectives

This compound remains a cornerstone of specific chemotherapy regimens, either as a rescue agent for high-dose methotrexate or as a potentiator for 5-FU. However, the therapeutic landscape is being reshaped by novel folate pathway modulators that offer enhanced potency, broader mechanisms of action, and targeted delivery.

Next-generation antifolates like pralatrexate and pemetrexed have demonstrated significant clinical activity, with pralatrexate showing particular promise in its resistance to this compound rescue, potentially allowing for more aggressive dosing strategies. Folate-drug conjugates and folate receptor-targeted small molecules represent a paradigm shift towards personalized medicine, leveraging the overexpression of folate receptors on cancer cells for selective drug delivery.

Future research should focus on head-to-head clinical trials to directly compare the efficacy and safety of these novel agents against standard-of-care regimens that include this compound. Furthermore, the development of robust biomarkers, such as folate receptor expression levels, will be crucial for identifying patient populations most likely to benefit from these targeted therapies. The continued exploration of combination therapies, potentially pairing novel antifolates with this compound rescue or with other targeted agents, holds the promise of further improving outcomes for patients with a variety of malignancies.

References

confirming the role of Leucovorin in overcoming antifolate resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of Leucovorin's role in mitigating antifolate resistance, a critical challenge in cancer chemotherapy. We will delve into the molecular mechanisms, present comparative experimental data, detail relevant laboratory protocols, and explore alternative strategies. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering objective insights into the therapeutic application of this compound.

The Challenge of Antifolate Resistance

Antifolate drugs, most notably methotrexate (MTX), are mainstays in cancer treatment, primarily functioning by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[1][2] However, the efficacy of antifolates is often limited by the development of resistance in cancer cells.

Mechanisms of antifolate resistance are multifaceted and include:

  • Impaired drug uptake: Reduced expression or function of folate transporters like the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT) can limit the entry of antifolates into cancer cells.[1][3]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump antifolates out of the cell.[3][4]

  • Target enzyme alterations: Amplification of the DHFR gene, leading to overexpression of the DHFR enzyme, or mutations in DHFR that decrease its affinity for the antifolate can render the drug less effective.[1][2]

  • Defective polyglutamylation: Antifolates are polyglutamylated within the cell, which enhances their intracellular retention and inhibitory activity. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can lead to resistance.[2][3]

This compound: Mechanism of Action in Overcoming Resistance

This compound, also known as folinic acid, is a 5-formyl derivative of tetrahydrofolic acid. It serves as a potent rescue agent in high-dose antifolate therapy, selectively protecting normal cells from toxicity while allowing the anticancer effects to be exerted on malignant cells.[5][6] Its mechanism of action is primarily centered around bypassing the enzymatic block imposed by antifolates.

Key Mechanisms of this compound Rescue:

  • Enzyme Bypass: this compound is a reduced folate and does not require the action of DHFR for its conversion to active THF cofactors.[5][6] By providing a direct source of THF, this compound replenishes the depleted intracellular folate pool, allowing for the continuation of purine and thymidylate synthesis necessary for DNA replication and cell repair in healthy tissues.[7]

  • Competitive Transport: this compound and methotrexate compete for entry into cells via the same transport mechanisms, including the reduced folate carrier.[6][7] By administering this compound after high-dose methotrexate, it can compete with the antifolate for uptake, thereby reducing the intracellular concentration of the toxic drug in normal cells.

  • Differential Rescue of Normal vs. Cancer Cells: A crucial aspect of this compound rescue is its differential effect on normal and cancerous cells. Many normal tissues have a more efficient folate transport system compared to some tumor cells.[8] This allows for a more effective "rescue" of healthy cells, which can actively uptake this compound, while cancer cells, which may have impaired transport mechanisms, are less efficiently rescued and remain susceptible to the cytotoxic effects of the antifolate.

Signaling and Metabolic Pathways

The interplay between antifolates and this compound is best understood by examining the folate metabolic pathway.

Folate_Metabolism cluster_Extracellular Extracellular cluster_Intracellular Intracellular Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Cellular Uptake MTX_ext Methotrexate DHFR DHFR MTX_ext->DHFR Inhibits LV_ext This compound LV_int This compound LV_ext->LV_int Cellular Uptake THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA LV_int->THF Bypasses DHFR

Caption: Folate metabolic pathway illustrating Methotrexate inhibition and this compound rescue.

Comparative Performance: this compound vs. Alternatives

While this compound is the standard of care for methotrexate rescue, other agents have been developed. The most notable alternative is Glucarpidase (Carboxypeptidase G2), a recombinant bacterial enzyme that rapidly hydrolyzes methotrexate into inactive metabolites.[9]

FeatureThis compoundGlucarpidase
Mechanism of Action Bypasses DHFR enzyme block, replenishes folate pool.[5][6]Enzymatically degrades extracellular methotrexate.[9]
Onset of Action Dependent on cellular uptake and metabolism.Rapid reduction of plasma methotrexate levels (over 95% within 15 minutes).[10][11]
Effect on Intracellular MTX Competes for transport, indirectly reducing intracellular levels.No direct effect on intracellular methotrexate.[12]
Clinical Indication Standard rescue for high-dose methotrexate therapy.[13]Used in cases of methotrexate-induced renal dysfunction and delayed clearance.[9]
Cost Generally less expensive.Significantly more expensive.[12]

Clinical Data Summary:

A study on patients with high-dose methotrexate-induced renal dysfunction demonstrated that early intervention with a combination of this compound and Glucarpidase is highly effective.[11] Plasma methotrexate concentrations decreased by 98.7% within 15 minutes of Glucarpidase administration.[10][11] However, the study also highlighted that delayed administration of Glucarpidase (more than 96 hours after the start of methotrexate infusion) was associated with the development of severe toxicity.[10][11] Another study showed that timely administration of glucarpidase reduced mortality rates from 22% to 10.9%.[6]

Experimental Protocols

To assess the efficacy of this compound in overcoming antifolate resistance, several in vitro assays are commonly employed.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Expose cells to varying concentrations of the antifolate drug (e.g., methotrexate) with and without different concentrations of this compound for a predetermined period (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

MTT_Workflow A Seed cells in 96-well plate B Treat with Antifolate +/- this compound A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Add Solubilization Reagent D->E F Read Absorbance at 570 nm E->F G Calculate Cell Viability F->G

Caption: Workflow for the MTT cell viability assay.

Cloning Efficiency Assay

This assay determines the ability of single cells to proliferate and form colonies, providing a measure of cytotoxicity.

Protocol:

  • Cell Treatment: Treat cells in culture with the antifolate drug at various concentrations, with or without this compound, for a specified duration.

  • Cell Harvesting: Trypsinize the cells and perform a cell count.

  • Cell Seeding: Seed a low, known number of cells (e.g., 100-500 cells) into new culture dishes.[14]

  • Incubation: Incubate the dishes for a period that allows for colony formation (typically 7-14 days).

  • Staining: Fix and stain the colonies with a stain such as crystal violet.

  • Colony Counting: Count the number of visible colonies in each dish.

  • Data Analysis: Calculate the cloning efficiency as the number of colonies formed divided by the number of cells seeded, expressed as a percentage.

Cloning_Workflow A Treat cells with Antifolate +/- this compound B Harvest and count cells A->B C Seed low density of cells B->C D Incubate for colony formation C->D E Fix and stain colonies D->E F Count colonies E->F G Calculate Cloning Efficiency F->G

Caption: Workflow for the cloning efficiency assay.

Conclusion

This compound remains a cornerstone in managing the toxicity associated with high-dose antifolate therapy and in overcoming certain mechanisms of antifolate resistance. Its ability to bypass the DHFR enzyme block provides a robust mechanism for rescuing normal cells. While alternatives like Glucarpidase offer a rapid reduction in extracellular antifolate levels, particularly in cases of renal impairment, this compound's established efficacy, cost-effectiveness, and well-understood mechanism of action solidify its critical role in modern cancer chemotherapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and optimization of this compound-based rescue strategies in preclinical and clinical settings.

References

Safety Operating Guide

Proper Disposal of Leucovorin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Leucovorin is critical for laboratory safety and environmental protection. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from unused vials to contaminated personal protective equipment (PPE). Adherence to these protocols is essential to minimize exposure risks and ensure compliance with regulatory standards.

Operational Protocol for this compound Disposal

The disposal of this compound and associated materials must always comply with local, state, and federal regulations.[1] this compound is often handled in conjunction with chemotherapeutic agents like methotrexate and 5-fluorouracil, and its waste should be managed with a similar level of caution.

Step 1: Segregation of this compound Waste

Proper segregation at the point of generation is the foundation of safe disposal. Different types of this compound waste require different disposal pathways.

  • Unused or Expired this compound: Intact vials of unused or expired this compound should be treated as pharmaceutical waste. Do not discard them in the regular trash or drain.

  • Partially Used Vials and Reconstituted Solutions: Any remaining this compound solution after use should be discarded.[2] These, along with the vials containing them, are to be disposed of as pharmaceutical waste.

  • Contaminated Materials: Items such as gloves, gowns, bench paper, and labware that have come into direct contact with this compound (especially in liquid form) should be considered contaminated.

  • Sharps: Needles and syringes used for the reconstitution or administration of this compound must be disposed of in a designated sharps container.

  • Empty Containers: Vials that are completely empty may have different disposal requirements. However, to err on the side of caution, it is often recommended to manage them as pharmaceutical waste. Do not attempt to reuse empty containers.[3] Some guidelines suggest puncturing containers to prevent reuse before placing them in an authorized landfill.[1]

Step 2: Packaging and Labeling of Waste

Proper packaging and labeling are crucial for the safety of waste handlers and for regulatory compliance.

  • Select the Correct Waste Container: Use designated, leak-proof, and clearly labeled containers for pharmaceutical or chemotherapy waste. These are often color-coded (e.g., black for hazardous pharmaceutical waste, yellow for trace chemotherapy waste).[4]

  • Seal Containers Securely: Ensure that all waste containers are tightly sealed when not in use and before being moved for disposal.[5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" or with another designation as required by your institution and local regulations. The label should identify the contents, including "this compound."

Step 3: Storage of this compound Waste

Store waste containers in a secure, designated area away from general laboratory traffic. This area should be well-ventilated. Follow your institution's guidelines for the maximum on-site accumulation time for hazardous waste.

Step 4: Final Disposal

The final disposal of this compound waste must be carried out by a licensed hazardous waste contractor.[5] Never dispose of this compound or its containers in the regular trash, and do not flush solutions down the drain. The EPA's regulations for hazardous waste pharmaceuticals include a sewer ban.[2]

This compound Waste Segregation and Disposal Summary

The following table summarizes the recommended disposal streams for different types of this compound waste. Note that specific container types and colors may vary by institution and locality.

Waste TypeDescriptionRecommended Disposal Container
Unused/Expired Vials Sealed vials of this compound that are expired or no longer needed.Black Hazardous Pharmaceutical Waste Container
Partially Used Vials Vials containing residual this compound solution.Black Hazardous Pharmaceutical Waste Container
Contaminated PPE Gloves, lab coats, and other protective gear with visible this compound contamination.Yellow Trace Chemotherapy Waste Container
Contaminated Labware Pipette tips, culture plates, etc., that have contacted this compound.Yellow Trace Chemotherapy Waste Container
Sharps Needles and syringes used with this compound.Puncture-Resistant Sharps Container
Spill Cleanup Materials Absorbent pads and other materials used to clean a this compound spill.Black Hazardous Pharmaceutical Waste Container

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Leucovorin_Disposal_Workflow Start This compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Unused Unused/Expired/ Partially Used Vials Waste_Type->Unused Liquid/Powder Contaminated_PPE Contaminated PPE/Labware Waste_Type->Contaminated_PPE Solid Materials Sharps Needles/Syringes Waste_Type->Sharps Sharps Spill_Cleanup Spill Cleanup Materials Waste_Type->Spill_Cleanup Spill Residue HW_Container Place in Black Hazardous Pharmaceutical Waste Container Unused->HW_Container Trace_Chemo_Container Place in Yellow Trace Chemotherapy Waste Container Contaminated_PPE->Trace_Chemo_Container Sharps_Container Place in Puncture-Resistant Sharps Container Sharps->Sharps_Container Spill_Cleanup->HW_Container Store Store Securely in Designated Area HW_Container->Store Trace_Chemo_Container->Store Sharps_Container->Store Disposal Dispose via Licensed Hazardous Waste Contractor Store->Disposal

Caption: Decision workflow for the segregation and disposal of this compound waste.

Handling Spills

In the event of a this compound spill, prompt and safe cleanup is necessary to prevent exposure.

  • Small Spills (Powder): Use appropriate tools to carefully place the spilled solid into a labeled waste disposal container.[4] Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials as hazardous waste.[4]

  • Large Spills (Powder): Use a shovel to put the material into a convenient waste disposal container.[4] Subsequently, clean the area with water.

  • Liquid Spills: Contain the spill with an inert absorbent material (e.g., sand, earth).[6] Collect the absorbent material and place it in a chemical waste container.[5][6] Clean the spill area thoroughly with soap and water.[6]

For all spills, ensure that personnel involved in the cleanup are wearing appropriate PPE, including gloves, eye protection, and a lab coat.[3][5] Avoid creating dust from powdered this compound.[1]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Leucovorin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Leucovorin. It offers procedural, step-by-step guidance on personal protective equipment (PPE), operational plans, and disposal to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound Calcium may cause skin, eye, and respiratory irritation.[1][2] It can also lead to allergic skin reactions or asthma-like symptoms if inhaled.[1] Therefore, adherence to proper PPE protocols is crucial. While some safety data sheets for finished drug products in tablet form may suggest PPE is not required for normal use, laboratory and research settings involving bulk powder, solutions, or manipulation (like crushing tablets) necessitate a higher level of precaution.[3]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Latex or nitrile gloves.[2] Double gloving is recommended when compounding.[4]To prevent skin contact, irritation, and potential allergic reactions.[1] PVC gloves are not recommended as they offer little protection.[4]
Eye Protection Safety glasses with side shields or goggles (compliant with EN166).[2][5]To protect eyes from splashes or dust, which can cause serious irritation.[1]
Skin and Body Protection A high-necked protective gown or lab coat with long, cuffed sleeves.[6][7]To protect skin and personal clothing from contamination.[1]
Respiratory Protection Generally not required for normal handling in a well-ventilated area.[2][3] A dust mask or N-95/N-100 respirator should be used if dust or aerosols are generated.[4][5] For large spills, a chemical cartridge-type respirator is necessary.[4]To prevent inhalation, which can cause respiratory irritation or allergic reactions.[1]
Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound Calcium.

ParameterValueSource
Acute Toxicity LD50 (intravenous, mouse) = 732 mg/kg[2]
Storage Temperature 2-8°C (36-46°F) for injectable solutions.[2] Store below 25°C for USP powder form.[5][2][5]
Intravenous Infusion Rate Do not exceed 160 mg/minute[8][9]

Note: No specific Occupational Exposure Limits (OELs) for this compound Calcium were identified in the provided search results. Standard laboratory practices for handling chemical compounds should be followed to minimize exposure.

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is critical for safety and research integrity.

Standard Operating Procedure for this compound Handling

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_0 Receiving & Storage cluster_1 Preparation & Handling cluster_2 Disposal a 1. Receive Shipment - Inspect for damage - Wear gloves b 2. Log Inventory a->b c 3. Store Appropriately - Protect from light - Refrigerate (2-8°C) or as specified b->c d 4. Don Full PPE - Gloves, Gown, Eye Protection c->d Retrieve for Use e 5. Work in Controlled Area - Well-ventilated space - Chemical fume hood or BSC if generating dust/aerosols d->e f 6. Prepare Compound - Avoid creating dust - Handle solutions carefully to avoid splashes e->f g 7. Wash Hands Thoroughly After Handling f->g h 8. Segregate Waste - Place in closed, suitable, labeled containers g->h Generate Waste i 9. Dispose via Licensed Contractor - Follow all local, regional, and national regulations h->i

Standard workflow for handling this compound.
Step-by-Step Handling Procedures

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Wear protective gloves when handling the primary container.

    • Store the material in a tightly closed container, protected from light.[2][5] Storage temperatures vary by formulation; injectable liquids are typically refrigerated at 2-8°C, while powders may be stored below 25°C.[2][5]

  • Preparation and Handling :

    • Always handle the product in a well-ventilated area.[2]

    • Avoid all personal contact, including inhalation and ingestion.[1][10]

    • Wear appropriate PPE, including gloves, eye protection, and a lab coat or gown.[1][2]

    • If there is a risk of generating dust or aerosols, perform the work in a chemical fume hood or suitable containment device.

    • Do not eat, drink, or smoke in areas where this compound is handled.[2][10]

    • After handling, wash hands thoroughly with soap and water.[2]

  • Disposal :

    • Dispose of waste, including empty containers, in accordance with all applicable local, state, and federal regulations.[1][11]

    • Collect waste material in suitable, closed, and properly labeled containers for disposal by a licensed contractor.[1][12]

    • Do not allow the material to enter drains or surface water.[1][5]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate risk.

This compound Spill Response Workflow

This diagram provides a logical workflow for responding to an accidental release of this compound.

G start Spill Occurs a 1. Evacuate & Alert - Alert personnel in the area - Evacuate non-essential staff start->a b 2. Assess Hazard - Small vs. Large Spill - Powder vs. Liquid a->b c 3. Don Emergency PPE - Double gloves, gown - Eye protection - Respirator (FFP3 or cartridge) b->c d 4. Contain Spill - Prevent entry into drains/waterways - Use absorbent material for liquids c->d e 5. Clean Up - IF DRY: Dampen to prevent dust, then sweep/vacuum with HEPA filter - IF WET: Absorb and shovel into container d->e f 6. Decontaminate Area - Clean spill area thoroughly e->f g 7. Dispose of Waste - Place all cleanup materials in a sealed, labeled container for hazardous waste f->g end Spill Response Complete g->end

Workflow for responding to a this compound spill.
First Aid Measures for Exposure

  • Eye Contact : Immediately flush eyes with large volumes of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][2] If irritation or an allergic reaction occurs, seek medical attention.

  • Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Ingestion : Flush the mouth with water.[2] Do not induce vomiting.[5][12] Seek immediate medical attention.[2]

Disclaimer: This guide is intended for informational purposes for laboratory and research professionals. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and follow all institutional and regulatory guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leucovorin
Reactant of Route 2
Leucovorin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。